molecular formula C7H11NO3 B052796 (S)-4-isobutyloxazolidine-2,5-dione CAS No. 3190-70-3

(S)-4-isobutyloxazolidine-2,5-dione

Cat. No.: B052796
CAS No.: 3190-70-3
M. Wt: 157.17 g/mol
InChI Key: JHWZWIVZROVFEM-YFKPBYRVSA-N
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Description

(S)-4-isobutyloxazolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZWIVZROVFEM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-4-isobutyloxazolidine-2,5-dione, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, also known as L-Leucine N-carboxyanhydride (Leu-NCA), is a heterocyclic compound derived from the amino acid L-leucine.[1][2] Its structure features a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and an isobutyl group at position 4 in the (S)-configuration.

IUPAC Name: (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione[1]

Synonyms: L-Leu-NCA, Leu-NCA, (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE, L-Leucine N-carboxyanhydride[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[1][4][5]
Molecular Weight 157.17 g/mol [1][4][6]
CAS Number 3190-70-3[1][4][6]
Appearance White crystalline solid[7]
Melting Point 76-77°C[5]
Purity Typically ≥97%[4]
Storage 2-8°C, sealed in a dry environment[5]

Synthesis

A common method for the synthesis of this compound involves the reaction of L-leucine with phosgene.[7]

  • Suspension: Suspend L-leucine (10.0 g, 76.2 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Heating: Heat the suspension to 50 °C.

  • Addition of Phosgene: Slowly add a 20% phosgene solution in toluene (76.0 mL, 152.4 mmol) to the amino acid suspension.

  • Dissolution: Continue the reaction for approximately 1 hour, at which point the L-leucine should be completely dissolved, forming a clear solution.

  • Concentration: Concentrate the reaction solution using a rotary evaporator.

  • Precipitation: Transfer the concentrated solution to a beaker and precipitate the product by adding hexane.

  • First Filtration: Separate the white solid product by filtration.

  • Purification: Dissolve the collected solid in toluene and filter the solution through a bed of diatomaceous earth to remove any insoluble impurities.

  • Recrystallization: Add excess hexane to the filtrate to re-precipitate the purified product.

  • Final Collection and Drying: Collect the N-carboxy-L-leucine anhydride by filtration and dry it under vacuum to yield the final product as a white crystalline solid.

A diagram of the synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Purification A Suspend L-leucine in anhydrous THF B Heat to 50°C A->B C Slowly add phosgene solution B->C D Concentrate the reaction mixture C->D E Precipitate product with hexane D->E F Filter to collect the crude product E->F G Dissolve in toluene and filter through diatomaceous earth F->G H Re-precipitate with hexane G->H I Filter and dry under vacuum H->I J Final Product: This compound I->J

Synthesis Workflow Diagram

Applications in Research and Development

This compound serves as a valuable chiral building block in asymmetric synthesis. Its rigid ring structure facilitates stereochemical control, making it useful in the enantioselective synthesis of complex molecules.[5]

Key applications include:

  • Chiral Auxiliary: It is employed as a chiral auxiliary in asymmetric reactions such as enantioselective alkylations and aldol reactions.[5] This is crucial for the preparation of optically active pharmaceutical compounds and fine chemicals.

  • Synthesis of Natural Products and Antibiotics: Its ability to direct the facial selectivity in nucleophilic additions makes it a valuable intermediate in the synthesis of complex natural products and β-lactam antibiotics.[5] The oxazolidinone auxiliary can be cleaved under mild conditions without causing racemization, thereby preserving the desired stereochemistry of the final product.[5]

  • Peptide Synthesis: As an N-carboxyanhydride of leucine, it is a key monomer in the ring-opening polymerization to form polypeptides.

  • Biomedical Imaging: It has been used as a reagent in the synthesis of hybrid polypeptide micelles for loading indocyanine green dyes, which are utilized in tumor imaging and photothermal therapy studies in animal models.[7]

Signaling Pathways

Currently, there is no readily available information in the public domain detailing specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate rather than a biologically active signaling molecule.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3] General recommendations include avoiding contact with skin and eyes and preventing dust formation and inhalation.[8]

The logical relationship for handling and use is outlined in the diagram below.

G Handling and Application Logic A Obtain this compound B Review Safety Data Sheet (SDS) A->B C Asymmetric Synthesis B->C D Peptide Synthesis B->D E Biomedical Reagent Synthesis B->E F Enantioselective Alkylation / Aldol Reaction C->F G Ring-Opening Polymerization D->G H Synthesis of Polypeptide Micelles E->H I Optically Active Pharmaceuticals F->I J Polypeptides G->J K Tumor Imaging Agents H->K

Handling and Application Flow

References

A Comprehensive Technical Guide to L-leucine N-carboxyanhydride (L-Leu-NCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine N-carboxyanhydride (L-Leu-NCA), a heterocyclic derivative of the essential amino acid L-leucine, serves as a critical monomer for the synthesis of poly-L-leucine (PLL) and other complex polypeptide architectures. These synthetic polypeptides are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and ability to self-assemble into ordered secondary structures like α-helices.[1][2] The ring-opening polymerization (ROP) of NCAs is the most prevalent and efficient method for producing synthetic polypeptides, making a thorough understanding of L-Leu-NCA fundamentals essential for the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds.[3][4] This guide provides an in-depth overview of the core principles of L-Leu-NCA, from its fundamental properties and synthesis to its polymerization mechanisms and applications.

Physicochemical Properties of L-leucine N-carboxyanhydride

L-Leu-NCA is a white, moisture-sensitive solid.[5] Its key chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 3190-70-3[6][7]
Molecular Formula C₇H₁₁NO₃[6][8]
Molecular Weight 157.17 g/mol [6][8]
Synonyms (S)-4-isobutyloxazolidine-2,5-dione, N-Carboxyleucine anhydride[6]
Topological Polar Surface Area (TPSA) 55.4 Ų[6][8]
Hydrogen Bond Donors 1[6][8]
Hydrogen Bond Acceptors 3[6][8]
Rotatable Bonds 2[6][8]

Synthesis of L-Leu-NCA Monomer

The synthesis of highly pure NCA monomers is crucial, as impurities can interfere with polymerization control, leading to chain termination or undesired side reactions.[9] The most widely employed method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[10][11]

Synthesis Workflow

The general workflow involves the reaction of L-leucine with a phosgene source, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer, solid alternative to gaseous phosgene.[12] The reaction generates HCl as a byproduct, which can cause undesired ring-opening of the NCA product.[13] Therefore, the removal of HCl is a critical step, often achieved through the use of HCl scavengers or by conducting the reaction under a flow of inert gas.[12][13]

G cluster_synthesis L-Leu-NCA Synthesis Workflow A L-Leucine Amino Acid B Reaction with Phosgene Source (e.g., Triphosgene) in Anhydrous Solvent (e.g., THF) A->B Add C Cyclization & HCl Byproduct Formation B->C Heat (optional) D Removal of HCl & Impurities (e.g., using scavenger, filtration) C->D E Crude L-Leu-NCA D->E F Recrystallization (e.g., from THF/Hexane) E->F G Pure Crystalline L-Leu-NCA F->G

A generalized workflow for the synthesis of L-Leu-NCA.
Generalized Experimental Protocol for Synthesis

The following is a generalized protocol based on methods described in the literature.[9][12] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reaction Setup : Suspend L-leucine in an anhydrous solvent, such as tetrahydrofuran (THF), in a flask equipped with a condenser and an inert gas inlet.

  • Phosgenation : Add a phosgene source, typically triphosgene, to the suspension. The reaction may be heated or proceed at ambient temperature, driven by a slight exotherm.[9]

  • HCl Removal : During the reaction, HCl gas is evolved. To prevent side reactions, an acid scavenger like (+)-limonene or an inert gas purge can be used to remove the HCl.[12][14] The reaction is monitored until the L-leucine is fully consumed.

  • Workup : After the reaction is complete, the mixture is filtered to remove any insoluble byproducts. A celite filtration step can dramatically improve the purity of the final product.[9]

  • Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude L-Leu-NCA is then purified by recrystallization, typically from a solvent/anti-solvent system like THF/hexane, to yield the final crystalline product. The purified monomer should be stored under anhydrous conditions at low temperature (-20°C).[6]

Ring-Opening Polymerization (ROP) of L-Leu-NCA

The conversion of L-Leu-NCA monomers into poly-L-leucine is achieved through ring-opening polymerization (ROP). This process is complex, with several competing reaction mechanisms that influence the molecular weight and polydispersity of the final polypeptide.[3][15]

Polymerization Mechanisms

Two primary mechanisms govern the ROP of NCAs: the amine mechanism and the activated monomer mechanism .[15] The choice of initiator is the primary determinant of which pathway is favored.

  • Amine Mechanism (Normal Amine Mechanism, NAM) : This pathway is initiated by nucleophiles, most commonly primary amines (e.g., n-hexylamine).[11][15] The amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamic acid, which then decarboxylates to regenerate an amine at the chain end. This new terminal amine then propagates the polymerization by attacking another NCA monomer. This mechanism can lead to controlled polymerizations if side reactions are minimized.[15]

  • Activated Monomer (AM) Mechanism : This pathway is favored when using strong, non-nucleophilic bases as initiators (e.g., triethylamine, sodium methoxide).[10][15] The base deprotonates the nitrogen of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule, initiating polymerization.[11] This mechanism can produce very high molecular weight polymers but often with less control over the chain length and a broader molecular weight distribution.[15]

G cluster_paths Competing Mechanisms in Ring-Opening Polymerization of L-Leu-NCA cluster_amine Amine Mechanism cluster_activated Activated Monomer Mechanism NCA L-Leu-NCA Monomer A1 Initiation: Nucleophilic Attack by R-NH₂ NCA->A1 B1 Initiation: Deprotonation by Base (B:) NCA->B1 A2 Propagation: Growing Polymer Chain with Terminal Amine Group A1->A2 Decarboxylation A2->A1 + NCA A3 Controlled Polypeptide (Poly-L-Leucine) A2->A3 B2 Formation of NCA Anion (Activated Monomer) B1->B2 B2->B2 + NCA B3 High MW Polypeptide (Often with broader PDI) B2->B3

Primary pathways for L-Leu-NCA polymerization.
Initiator Systems

The choice of initiator is critical for controlling the ROP.

  • Primary Amines : Generally good initiators that favor the amine mechanism.[15]

  • Tertiary Amines and Alkoxides : More basic than nucleophilic, these initiators favor the activated monomer mechanism.[15]

  • Transition Metal Initiators : Complexes of metals like nickel and cobalt have been developed to provide living polymerizations with excellent control over molecular weight and low polydispersity.[3][15]

  • Organocatalysts : Bifunctional organocatalysts can mediate fast and controlled ROP of NCAs.[3]

  • Lithium Hexamethyldisilazide (LiHMDS) : A modern initiator that enables extremely rapid, moisture-tolerant polymerization that can be performed in an open vessel, simplifying the synthesis process significantly.[4][16]

Quantitative Polymerization Data

The reaction conditions and choice of initiator directly impact the properties of the resulting poly-L-leucine (PLL). The following table summarizes experimental data from the synthesis of PLL via ROP of L-Leu-NCA using different initiators.

Sample IDInitiatorTemperature (°C)Degree of Polymerization (DP)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
PLL160Triethylamine (Et₃N)602022601.05[17]
PLL260Triethylamine (Et₃N)604045201.07[17]
PLL4Water2555651.08[17]
PLL5Rehydrated Hydrotalcite (HTrus)251011301.09[17]

Data sourced from Miranda et al., Phys. Chem. Chem. Phys., 2013.[17] Mw and PDI determined by ESI-TOF or MALDI-TOF MS analyses.

Applications in Research and Drug Development

Poly-L-leucine, due to its hydrophobic nature and ability to form stable α-helical structures, is a valuable building block for creating amphiphilic block copolymers.[2] These copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or vesicles, which are extensively explored as advanced drug delivery vehicles.[2][18]

Logical Workflow for Drug Delivery System Development

The hydrophobic PLL block can form the core of a nanoparticle, encapsulating poorly water-soluble drugs, while a hydrophilic block (such as poly(ethylene glycol) or poly-L-lysine) forms a protective outer corona, enhancing stability and circulation time in the body.[2][18]

G cluster_workflow Drug Delivery Application Workflow A Synthesis of Poly-L-Leucine (PLL) via L-Leu-NCA ROP B Creation of Amphiphilic Block Copolymers (e.g., PLL-b-PEG, PLL-b-PLys) A->B C Self-Assembly in Aqueous Solution B->C D Formation of Nanostructures (Micelles, Vesicles) C->D E Encapsulation of Hydrophobic Therapeutic Agent D->E F Characterization of Drug-Loaded Nanoparticles E->F G In Vitro / In Vivo Evaluation (Targeting, Release, Efficacy) F->G

Workflow for developing PLL-based drug delivery systems.

Conclusion

L-leucine N-carboxyanhydride is a foundational monomer in the field of polypeptide synthesis. A mastery of its synthesis, purification, and polymerization is paramount for researchers developing next-generation biomaterials and therapeutics. While traditional polymerization methods require stringent anhydrous conditions, modern advancements have introduced more robust and scalable protocols. The resulting poly-L-leucine and its derivatives continue to be enabling materials for innovation in drug delivery, regenerative medicine, and nanotechnology.

References

What is (S)-4-isobutyloxazolidine-2,5-dione used for?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione and also referred to as L-leucine N-carboxyanhydride (Leu-NCA), is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid heterocyclic structure, derived from the natural amino acid L-leucine, provides a powerful platform for stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the primary applications of this auxiliary, focusing on asymmetric alkylation and aldol reactions, complete with experimental protocols and quantitative data to facilitate its use in research and drug development.

The utility of this compound lies in its ability to be temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction with high precision, and then be efficiently removed to yield the desired enantiomerically enriched product. This strategy is instrumental in the synthesis of optically active pharmaceuticals, natural products, and other fine chemicals where specific stereoisomers are required for biological activity.

Core Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary to direct diastereoselective transformations of N-acylated derivatives. The bulky isobutyl group at the C-4 position effectively shields one face of the corresponding enolate, leading to highly predictable and selective reactions with electrophiles.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl-(S)-4-isobutyloxazolidine-2,5-diones is a robust method for the synthesis of chiral carboxylic acid derivatives. The process involves the formation of a chiral enolate which then reacts with an electrophile, predominantly from the less hindered face, to afford the alkylated product with high diastereoselectivity.

General Workflow for Asymmetric Alkylation:

cluster_0 Asymmetric Alkylation Workflow Start (S)-4-isobutyloxazolidine- 2,5-dione Acylation N-Acylation Start->Acylation RCOCl Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) Acylation->Enolate_Formation Alkylation Alkylation (R-X) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: General workflow for asymmetric alkylation using this compound.

Quantitative Data for Asymmetric Alkylation:

Substrate (N-Acyl Auxiliary)Electrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (dr)
N-PropionylBenzyl bromideLDATHF95>99:1
N-PropionylAllyl iodideNaHMDSTHF9298:2
N-PhenylacetylMethyl iodideLDATHF8897:3

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Benzyl Bromide

  • Acylation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with saturated aqueous NH4Cl, dry over MgSO4, and concentrate under reduced pressure to afford the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (1.05 equiv, 2M solution in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to yield the desired alkylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.

Asymmetric Aldol Reactions

N-Acyl-(S)-4-isobutyloxazolidine-2,5-diones are excellent substrates for diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high stereocontrol to generate syn-aldol products.

General Workflow for Asymmetric Aldol Reaction:

cluster_1 Asymmetric Aldol Reaction Workflow Start N-Acyl-(S)-4-isobutyloxazolidine- 2,5-dione Enolate_Formation Enolate Formation (e.g., Bu2BOTf, TiCl4) Start->Enolate_Formation Aldol_Addition Aldol Addition (R'CHO) Enolate_Formation->Aldol_Addition Cleavage Auxiliary Cleavage Aldol_Addition->Cleavage Product Enantiomerically Enriched β-Hydroxy Acid/Ester Cleavage->Product

Caption: General workflow for asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reactions:

N-Acyl AuxiliaryAldehyde (R'CHO)Lewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
N-PropionylIsobutyraldehydeBu2BOTfDIPEA85>99:1
N-AcetylBenzaldehydeTiCl4DIPEA9098:2
N-PropionylAcetaldehydeBu2BOTfDIPEA8897:3

Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Isobutyraldehyde

  • Enolate Formation: To a solution of the N-propionyl derivative (1.0 equiv) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (Bu2BOTf) (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over Na2SO4 and concentrate. The crude product can be purified by flash chromatography.

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. A variety of methods are available to convert the N-acyl group into different functionalities.

Logical Relationship of Cleavage Methods:

cluster_2 Auxiliary Cleavage Pathways N_Acyl N-Acyl-(S)-4-isobutyloxazolidine- 2,5-dione Derivative Acid Carboxylic Acid N_Acyl->Acid LiOH, H2O2 Alcohol Primary Alcohol N_Acyl->Alcohol LiBH4 or LiAlH4 Ester Ester N_Acyl->Ester NaOMe, MeOH Aldehyde Aldehyde N_Acyl->Aldehyde LiAlH(OtBu)3

Caption: Cleavage methods for the chiral auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Reaction Setup: Dissolve the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione derivative (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Remove the THF under reduced pressure. The aqueous layer can be extracted with DCM to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its application in asymmetric alkylation and aldol reactions provides reliable access to a wide range of enantiomerically enriched building blocks crucial for drug discovery and development. The straightforward attachment, high diastereoselectivity, and mild cleavage conditions make it an invaluable tool for the modern synthetic chemist. This guide provides the fundamental knowledge and practical protocols to successfully implement this powerful auxiliary in synthetic endeavors.

Physical and chemical properties of L-Leu-NCA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Leucine N-Carboxyanhydride (L-Leu-NCA)

Introduction

L-Leucine N-carboxyanhydride (L-Leu-NCA), also known as (S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound derived from the essential amino acid L-leucine.[1] As a member of the N-carboxyanhydride (NCA) family, often referred to as Leuchs' anhydrides, it serves as a critical monomer for the synthesis of poly-L-leucine and other polypeptides.[2] The ring-opening polymerization (ROP) of NCAs is a well-established and efficient method for producing synthetic polypeptides with controlled molecular weights and architectures.[3][4] These polymers have a wide range of applications in drug delivery, tissue engineering, and biomaterials.[3] This guide provides a comprehensive overview of the physical and chemical properties of L-Leu-NCA, its synthesis, polymerization, and relevant experimental protocols for researchers and professionals in drug development.

Physical and Chemical Properties

L-Leu-NCA is a white, moisture-sensitive solid.[2] Its properties are summarized in the table below. Proper storage is crucial to prevent hydrolysis and maintain purity. It should be stored at -20°C under a dry, inert atmosphere.[1]

PropertyValueReferences
Molecular Formula C₇H₁₁NO₃[1][5][6]
Molecular Weight 157.17 g/mol [1][5][6]
Melting Point 76.5-78 °C[7]
Appearance White solid[2]
Density 1.125 g/cm³[7]
Refractive Index 1.451[7]
Hydrogen Bond Donor Count 1[1][5]
Hydrogen Bond Acceptor Count 3[1][5]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 55.4 Ų[1]
XLogP3 1.3[5]
Storage Conditions -20°C, sealed, away from moisture.[1]

Synthesis of L-Leu-NCA

The most common method for synthesizing L-Leu-NCA is the phosgenation of L-leucine.[2][3] This process involves the reaction of the amino acid with phosgene (or its safer equivalent, triphosgene) in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the NCA and hydrogen chloride (HCl) as a byproduct.[3]

A significant challenge in this synthesis is the presence of HCl, which can initiate undesired polymerization of the NCA monomer, leading to lower purity.[3][8] To mitigate this, several strategies have been developed, such as the use of an HCl scavenger like (+)-limonene or α-pinene.[8][9] These scavengers react with the generated HCl, preventing side reactions and allowing for a faster and more efficient synthesis.[9] Another approach involves conducting the reaction under a flow of inert gas or under vacuum to remove the HCl as it is formed.[8]

Recent advancements have focused on developing phosgene-free and more environmentally friendly methods for NCA synthesis.[10][11] One such method employs 1-Propanephosphonic acid cyclic anhydride (T3P) as a dehydrating agent to promote the cyclization of Boc-protected amino acids.[11] Another innovative approach utilizes carbon dioxide as a C1 source in a one-pot reaction to form the NCA.[10]

Synthesis_of_LLeu_NCA LLeucine L-Leucine Intermediate N-chloroformyl-L-leucine (Intermediate) LLeucine->Intermediate Phosgene Phosgene (or Triphosgene) Phosgene->Intermediate Solvent Anhydrous THF LLeuNCA L-Leu-NCA Intermediate->LLeuNCA Intramolecular Cyclization HCl HCl (byproduct) Intermediate->HCl Scavenger HCl Scavenger (e.g., (+)-limonene) HCl->Scavenger Scavenged_HCl Scavenged HCl Scavenger->Scavenged_HCl

Caption: Synthesis of L-Leu-NCA via Phosgenation.

Polymerization of L-Leu-NCA

L-Leu-NCA undergoes ring-opening polymerization (ROP) to form poly-L-leucine, a synthetic polypeptide.[12] This polymerization can be initiated by various nucleophiles, including primary amines, water, or organometallic compounds.[12][13] The reaction proceeds with the elimination of carbon dioxide for each monomer unit added to the growing polymer chain.[2]

There are two primary mechanisms for the ROP of NCAs:[4][14]

  • Normal Amine Mechanism (NAM): In this mechanism, a nucleophilic initiator (like a primary amine) attacks the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate. The carbamate then loses CO₂ to generate a new primary amine at the chain end, which can then attack another NCA monomer, propagating the chain.[4]

  • Activated Monomer Mechanism (AMM): This mechanism typically occurs in the presence of a strong base or certain initiators. The initiator deprotonates the nitrogen at the N3 position of the NCA, creating an "activated" anionic monomer. This activated monomer then acts as a nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the polymerization.[4][12]

The choice of initiator and reaction conditions (e.g., temperature, solvent) can significantly influence the polymerization mechanism and the properties of the resulting polypeptide, such as molecular weight and polydispersity.[14]

ROP_of_LLeu_NCA cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA1 L-Leu-NCA Carbamate Carbamate Intermediate NCA1->Carbamate Ring Opening Initiator Primary Amine (R-NH2) Initiator->NCA1 attacks C5 GrowingChain1 Growing Polypeptide (with new amine end-group) Carbamate->GrowingChain1 CO2_1 CO2 Carbamate->CO2_1 GrowingChain1->NCA1 Propagation NCA2 L-Leu-NCA ActivatedNCA Activated Monomer (NCA anion) NCA2->ActivatedNCA GrowingChain2 Growing Polypeptide NCA2->GrowingChain2 Propagation Base Strong Base Base->NCA2 deprotonates N3 ActivatedNCA->NCA2 attacks C5 CO2_2 CO2 GrowingChain2->CO2_2

Caption: Ring-Opening Polymerization Mechanisms of L-Leu-NCA.

Experimental Protocols

Synthesis of L-Leu-NCA (Fuchs-Farthing Method)

This protocol describes a general method for synthesizing L-Leu-NCA using triphosgene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Drying: Dry L-leucine under vacuum at 60-70°C for at least 24 hours.

  • Reaction Setup: Suspend the dried L-leucine in anhydrous THF (approximately 10-20 mL per gram of amino acid) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet.

  • Phosgenation: While stirring vigorously, add triphosgene (approximately 0.4 equivalents relative to the amino acid) to the suspension.

  • Heating: Heat the reaction mixture to 50-60°C. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by observing the dissolution of the solid and the cessation of HCl gas evolution. The reaction is typically complete within 2-4 hours.[3]

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.

  • Purification: The crude L-Leu-NCA can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate) and precipitate by adding a non-solvent (e.g., hexane or heptane).[3] Filter the resulting crystals and dry them under high vacuum.

Purification of L-Leu-NCA via Celite Filtration

For large-scale synthesis, impurities can be effectively removed by filtration through celite.[3]

  • Preparation: After the synthesis reaction and initial workup (before recrystallization), suspend the crude NCA product in an anhydrous solvent like dichloromethane (DCM).

  • Filtration: Prepare a pad of celite (diatomaceous earth) in a sintered glass funnel. Filter the NCA suspension through the celite pad.

  • Rinsing: Rinse the celite pad with additional anhydrous DCM to ensure all the product is collected.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a low temperature (25-30°C).

  • Recrystallization: Proceed with the recrystallization step as described in the synthesis protocol to obtain highly pure L-Leu-NCA.[3]

Workflow start Start: Dried L-Leucine synthesis Synthesis: React with Triphosgene in THF start->synthesis workup Initial Workup: Remove solvent under vacuum synthesis->workup purification_choice Purification Method? workup->purification_choice recrystallization Recrystallization: Dissolve in THF/EtOAc, precipitate with Hexane/Heptane purification_choice->recrystallization Small Scale celite_filtration Celite Filtration: Filter through Celite pad in DCM purification_choice->celite_filtration Large Scale characterization Characterization: NMR, IR, Purity (HPLC) recrystallization->characterization final_recrystallization Final Recrystallization celite_filtration->final_recrystallization final_recrystallization->characterization end End: Pure L-Leu-NCA characterization->end

Caption: Experimental Workflow for L-Leu-NCA Synthesis and Purification.

Characterization of L-Leu-NCA

The purity and identity of the synthesized L-Leu-NCA should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the L-leucine side chain and the methine proton on the NCA ring.[15][16]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons in the NCA ring, in addition to the carbons of the leucine side chain.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum of an NCA is characterized by two strong carbonyl stretching bands in the region of 1750-1900 cm⁻¹, which is a hallmark of the cyclic anhydride structure.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the NCA monomer.[17]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized L-Leu-NCA.[17]

References

An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine N-carboxyanhydride)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3190-70-3

This technical guide provides a comprehensive overview of (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile chiral building block.

Chemical and Physical Properties

This compound is a white crystalline solid. It is a cyclic anhydride derivative of the essential amino acid L-leucine. Its rigid, chiral structure makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of optically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁NO₃--INVALID-LINK--
Molecular Weight 157.17 g/mol --INVALID-LINK--
Melting Point 76-77 °C--INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Solubility Soluble in polar organic solvents--INVALID-LINK--

Table 2: Spectroscopic Data of N-Carboxyanhydrides (Representative)

Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment
¹H NMR (CDCl₃, 400 MHz)δ: 1.54 (d, J = 7.0 Hz, 3H, CH₃), 2.99 (s, 3H, NCH₃), 4.17 (q, J = 7.0 Hz, 1H, CH)
¹³C NMR (CDCl₃, 100 MHz)δ: 15.24 (CH₃), 28.41 (NCH₃), 57.03 (CH), 151.75 (C=O, urethane), 169.37 (C=O, anhydride)
FTIR (KBr)Characteristic anhydride C=O stretching bands are expected around 1850 cm⁻¹ and 1780 cm⁻¹.

Note: The provided NMR data is for N-Boc-N-methyl-L-alanine NCA and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Synthesis of this compound

The most common and effective method for the synthesis of this compound (L-Leucine NCA) is the Fuchs-Farthing method, which involves the reaction of L-leucine with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis of L-Leucine NCA (Fuchs-Farthing Method)

This protocol is a generalized procedure based on established methods.

Materials:

  • L-Leucine

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Dry Nitrogen or Argon gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with L-leucine and anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by the dissolution of L-leucine and the evolution of HCl gas (which should be passed through a scrubber).

  • Once the reaction is complete (as indicated by the formation of a clear solution), the solvent is removed under reduced pressure.

  • The crude product is recrystallized from a mixture of anhydrous THF and hexane to yield pure this compound as a white crystalline solid.

  • The purified product should be stored under anhydrous conditions at low temperature (-20 °C) to prevent degradation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Leucine L-Leucine ReactionVessel Reaction at 0°C to Reflux Leucine->ReactionVessel Triphosgene Triphosgene Triphosgene->ReactionVessel THF Anhydrous THF THF->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Recrystallization Recrystallization (THF/Hexane) Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The primary application of this compound is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This allows for the creation of well-defined homopolymers (poly-L-leucine) and block copolymers with controlled molecular weights and low polydispersity.

Ring-Opening Polymerization (ROP) of L-Leucine NCA

The ROP of NCAs can be initiated by various nucleophiles, including primary amines, or by using metal-based catalysts for living polymerizations. The choice of initiator influences the polymerization mechanism and the characteristics of the resulting polypeptide.

Experimental Protocol: Amine-Initiated ROP of L-Leucine NCA

This protocol provides a general procedure for the synthesis of poly-L-leucine.

Materials:

  • This compound (L-Leucine NCA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Initiator (e.g., n-hexylamine)

  • Anhydrous Diethyl Ether

  • Dry Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a nitrogen atmosphere, a flame-dried Schlenk flask is charged with this compound and anhydrous DMF.

  • The desired amount of initiator (n-hexylamine) is added via syringe to the stirred solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • The reaction is allowed to proceed at room temperature for 24-72 hours. The polymerization can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Upon completion, the polypeptide is precipitated by adding the reaction mixture to a large volume of a non-solvent, such as anhydrous diethyl ether.

  • The precipitated poly-L-leucine is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.

ROP_Workflow cluster_monomer Monomer & Initiator cluster_polymerization Polymerization cluster_isolation Isolation cluster_polymer Polymer NCA This compound Polymerization Ring-Opening Polymerization NCA->Polymerization Initiator Primary Amine Initiator Initiator->Polymerization Solvent Anhydrous DMF Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying PolymerProduct Poly-L-Leucine Drying->PolymerProduct

Caption: Workflow for the ring-opening polymerization of L-Leucine NCA.

Biological Relevance and Future Perspectives

While this compound itself is not known to have direct biological activity, the polypeptides derived from it, such as poly-L-leucine, have potential applications in drug delivery and biomaterials. The hydrophobic nature of poly-L-leucine can be utilized in the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs. Furthermore, the incorporation of leucine-rich domains into block copolymers can influence the self-assembly and biological interactions of these materials.

Future research may focus on the development of novel copolymers incorporating L-leucine for specific biomedical applications, including targeted drug delivery systems and scaffolds for tissue engineering. The controlled synthesis of these materials, enabled by the use of high-purity this compound, is crucial for advancing these fields.

An In-depth Technical Guide to Amino Acid N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amino acid N-carboxyanhydrides (NCAs), essential monomers for the synthesis of polypeptides. It covers their synthesis, purification, characterization, and polymerization, with a focus on protocols and quantitative data relevant to research and drug development applications, particularly in the field of advanced drug delivery systems.

Introduction to Amino Acid N-Carboxyanhydrides

Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids. First synthesized by Hermann Leuchs in 1906, these highly reactive monomers are pivotal for the production of synthetic polypeptides. The ring-opening polymerization (ROP) of NCAs is the most efficient method for preparing high molecular weight poly(amino acids) with controlled structures. These synthetic polypeptides are analogues of natural proteins and have found extensive applications in biomedicine, including for drug delivery, gene therapy, and tissue engineering, owing to their biocompatibility and biodegradability.[1][2][3] The purity of the NCA monomer is paramount, as impurities can interfere with the polymerization process, leading to low molecular weight polymers or uncontrolled reactions.[4]

Synthesis of Amino Acid N-Carboxyanhydrides

The most prevalent method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of a free amino acid with phosgene or a phosgene equivalent, such as triphosgene.[5][6] This section details a common protocol for the synthesis of γ-benzyl-L-glutamate NCA (BLG-NCA), a widely used monomer.

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA)

This protocol is adapted from a procedure utilizing triphosgene as the phosgenating agent.[6][7]

Materials:

  • γ-Benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • Nitrogen gas

  • Reaction vessel with a reflux condenser

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.

  • Heat the solution to 50°C.

  • Carefully add 20 g of triphosgene to the heated solution.

  • Continue the reaction at 50°C with stirring until the solution, which is initially cloudy, becomes clear.

  • Cool the reaction mixture to room temperature.

  • Introduce a stream of nitrogen gas into the reaction system to facilitate the removal of excess phosgene and solvent until the liquid volume no longer decreases.

  • Precipitate the crude BLG-NCA by adding the concentrated solution to n-hexane.

  • Collect the precipitate by filtration and wash with n-hexane.

  • Dry the product under vacuum.

Quantitative Data:

The following table summarizes the typical yields for the synthesis of γ-benzyl-L-glutamate NCA using different phosgene sources.

Phosgene SourceStarting Amino AcidSolventTypical Yield (%)Reference(s)
Triphosgeneγ-Benzyl-L-glutamateTHF70-75[6][8]
Phosgene (20% in toluene)γ-Benzyl-L-glutamateTHF95.4[9]

Purification of Amino Acid N-Carboxyanhydrides

The purity of NCAs is critical for achieving controlled polymerization and obtaining well-defined polypeptides. Common impurities include unreacted amino acids, HCl, and side-products from the phosgenation reaction.[10] Recrystallization and flash column chromatography are two effective methods for purifying NCAs.

Purification by Recrystallization

Experimental Protocol:

This protocol describes the recrystallization of crude BLG-NCA.[4][7][11]

Materials:

  • Crude BLG-NCA

  • Anhydrous ethyl acetate (EA) or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Dissolve the crude BLG-NCA in a minimal amount of warm anhydrous ethyl acetate or THF.

  • Slowly add anhydrous hexane to the solution with gentle swirling until the solution becomes turbid, indicating the onset of precipitation.

  • Cool the mixture, typically to -20°C, and allow it to stand for several hours to overnight to ensure complete crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with cold anhydrous hexane.

  • Dry the purified BLG-NCA under vacuum at a temperature not exceeding 40°C. This process can be repeated for higher purity.[7]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying NCAs, especially for those that are difficult to crystallize.[2]

Experimental Protocol:

This is a general protocol for the purification of NCAs using flash chromatography.

Materials:

  • Crude NCA

  • Silica gel (230-400 mesh)

  • Anhydrous solvents for the eluent (e.g., mixtures of hexane and ethyl acetate)

  • Chromatography column

  • Compressed air or nitrogen source

Procedure:

  • Column Packing: Dry-pack a chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude NCA.

  • Sample Loading: Dissolve the crude NCA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For many NCAs, a gradient of ethyl acetate in hexane is effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the purified NCA.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified NCA.

Characterization of Amino Acid N-Carboxyanhydrides

The identity and purity of synthesized NCAs are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified NCA in a deuterated solvent, such as chloroform-d (CDCl₃), for analysis.

Expected Chemical Shifts for γ-Benzyl-L-glutamate NCA (BLG-NCA) in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityAssignmentReference(s)
~7.36mAromatic protons (C₆H₅)[1][6][7]
~6.50sN-H[1][7]
~5.14sBenzylic CH₂[1][6][7]
~4.37tα-CH[1][7]
~2.60tγ-CH₂[1][7]
~2.27, ~2.13mβ-CH₂[1][7]
Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a solution in a suitable anhydrous solvent.

Expected Absorption Bands for γ-Benzyl-L-glutamate NCA (BLG-NCA):

Wavenumber (cm⁻¹)AssignmentReference(s)
~1866, ~1773C=O stretching (anhydride)[1][7]
~1730C=O stretching (ester)[4]
~3300N-H stretching[4]

Ring-Opening Polymerization (ROP) of NCAs

The ring-opening polymerization of NCAs is a versatile method for synthesizing polypeptides with controlled molecular weights and architectures. The polymerization can be initiated by various nucleophiles, with primary amines being the most common. The reaction proceeds via two main mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). For controlled polymerizations, conditions are chosen to favor the NAM.

Logical Diagram of NCA Polymerization Mechanisms

NCA_Polymerization cluster_main NCA Ring-Opening Polymerization cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA NCA Monomer Initiation_NAM Initiation: Nucleophilic attack of amine on C5 carbonyl NCA->Initiation_NAM Initiation_AMM Initiation: Deprotonation of NCA by a strong base NCA->Initiation_AMM Propagation_AMM Propagation: Attack of NCA anion on another NCA NCA->Propagation_AMM Initiator Primary Amine Initiator (R-NH2) Initiator->Initiation_NAM Propagation_NAM Propagation: Chain growth with CO2 elimination Initiation_NAM->Propagation_NAM Living_Polymer Living Polypeptide Chain (Controlled MW, Low PDI) Propagation_NAM->Living_Polymer Activated_Monomer NCA Anion (Activated Monomer) Initiation_AMM->Activated_Monomer Activated_Monomer->Propagation_AMM Uncontrolled_Polymer Polypeptide Chain (Uncontrolled MW, High PDI) Propagation_AMM->Uncontrolled_Polymer

Caption: Mechanisms of NCA ring-opening polymerization.

Experimental Protocol: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

This protocol describes the primary amine-initiated polymerization of BLG-NCA.[4][6]

Materials:

  • Purified γ-benzyl-L-glutamate NCA (BLG-NCA)

  • Primary amine initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated poly(ethylene glycol))

  • Anhydrous N,N-dimethylformamide (DMF) or dioxane

  • Anhydrous diethyl ether or methanol for precipitation

  • Schlenk flask or glovebox for an inert atmosphere

Procedure:

  • In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), dissolve the purified BLG-NCA in anhydrous DMF or dioxane. The monomer concentration is typically in the range of 1-10% (w/v).

  • Calculate the required amount of initiator based on the desired degree of polymerization (DP = [Monomer]/[Initiator]).

  • Add the primary amine initiator to the NCA solution with stirring.

  • Allow the polymerization to proceed at room temperature for 24-72 hours. The reaction time will depend on the monomer, initiator, and solvent.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.

  • Collect the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polypeptide under vacuum.

Quantitative Data:

The following table presents examples of the molecular weight and polydispersity index (PDI) of PBLG obtained under different polymerization conditions.

InitiatorSolvent[M]/[I] RatioMn (kDa)PDI (Mw/Mn)Reference(s)
PPG-diamine 400DMF~25~5N/A[4][11]
m-AZODioxane/DMF~15N/A (DP=14)N/A[6][8]
m-DAZODioxane/DMF~15N/A (DP=22)N/A[6][8]
Sodium MethoxideBenzene100200-3001.1-1.3[1][7]
n-ButylamineIonic LiquidN/AClose to theoreticalNarrow[4]

Application in Drug Delivery: Stimuli-Responsive Polypeptide Nanoparticles

Polypeptides synthesized from NCAs can be designed to be "smart" materials that respond to specific biological stimuli, such as changes in pH or redox potential. This property is highly valuable for targeted drug delivery, where a therapeutic agent is released specifically at the disease site.

For instance, copolymers containing amino acids with ionizable side chains (e.g., glutamic acid, lysine, histidine) can be pH-responsive. At physiological pH, these block copolymers can self-assemble into nanoparticles that encapsulate a drug. When these nanoparticles reach the more acidic microenvironment of a tumor or the endosome of a cell, the change in pH can trigger a conformational change in the polypeptide, leading to the disassembly of the nanoparticle and the release of the drug.

Experimental Workflow: From NCA to Stimuli-Responsive Drug Delivery

The following diagram illustrates the general workflow for the synthesis of stimuli-responsive polypeptide nanoparticles for drug delivery, starting from NCA monomers.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_nanoparticle Nanoparticle Formulation cluster_delivery Targeted Drug Delivery NCA1 Hydrophilic NCA (e.g., Glu-NCA) ROP Ring-Opening Polymerization NCA1->ROP NCA2 Hydrophobic NCA (e.g., Phe-NCA) NCA2->ROP Polymer Amphiphilic Block Copolypeptide ROP->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Target Tumor Microenvironment (Low pH) Nanoparticle->Target Disassembly Nanoparticle Disassembly Target->Disassembly Release Drug Release Disassembly->Release

References

Stereocontrol in the Polymerization of Leucine NCA

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of the final polypeptide is a critical determinant of its secondary structure (e.g., α-helix or β-sheet formation), self-assembly behavior, and biological activity. When polymerizing a racemic mixture of D,L-leucine NCA, the use of a chiral initiator can induce stereoselectivity through a process known as kinetic resolution. The chiral initiator preferentially polymerizes one enantiomer over the other, leading to a polymer enriched in one stereoisomer and leaving the unreacted monomer enriched in the other.

Chiral Initiators and the "Sergeant-and-Soldier" Principle

Chiral primary amines are effective initiators for the stereoselective ROP of racemic NCAs. The stereocontrol arises from the diastereomeric interaction between the chiral initiator at the growing chain end and the incoming enantiomers of the NCA. This is an example of the "sergeant-and-soldier" principle, where the chirality of the initiator (the "sergeant") dictates the stereochemistry of the polymer chain by selectively incorporating one type of monomer (the "soldiers"). This can lead to the formation of isotactic stereoblocks or even blends of poly(L-leucine) and poly(D-leucine).

Table 1: Key Factors Influencing Stereoselectivity in DL-Leu-NCA Polymerization

ParameterEffect on StereoselectivityRationale
Initiator Chirality The absolute configuration of the chiral amine initiator determines the preferred enantiomer for polymerization.The initiator creates a chiral environment at the propagating chain end, leading to diastereomeric transition states with different activation energies for the addition of D- and L-NCA.
Temperature Lower temperatures generally lead to higher stereoselectivity.At lower temperatures, the kinetic control is more pronounced, and the difference in activation energies between the competing pathways has a greater impact on the reaction rates.
Solvent The polarity and coordinating ability of the solvent can influence the conformation of the propagating chain end and its interaction with the incoming monomer, thereby affecting stereoselectivity.Solvents can solvate the propagating species and the monomer differently, altering the steric and electronic environment of the reaction center.
Monomer Purity High monomer purity is crucial for achieving good stereocontrol.Impurities can act as achiral initiators, leading to the formation of atactic polymer chains and reducing the overall stereoselectivity.
Advanced Controlled Polymerization Techniques

To achieve a higher degree of control over the polypeptide architecture and stereochemistry, advanced polymerization techniques have been developed. Transition metal complexes, for instance, can mediate the living polymerization of NCAs, yielding polypeptides with narrow molecular weight distributions and well-defined block structures. These systems offer the potential for high stereocontrol in the polymerization of racemic mixtures.

More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate extremely rapid and moisture-tolerant NCA polymerizations that can be conducted in an open vessel. While primarily developed for speed and convenience, the application of chiral variants of such initiators could open new avenues for stereoselective polypeptide synthesis.

Experimental Protocols and Workflows

General Protocol for Stereoselective Polymerization of DL-Leucine NCA

The following is a generalized protocol for the stereoselective ring-opening polymerization of racemic DL-leucine NCA using a chiral primary amine initiator. High-vacuum techniques or a glovebox environment are often employed to exclude moisture, which can act as an achiral initiator and compromise stereocontrol.

  • Monomer and Initiator Preparation: DL-Leucine NCA is synthesized and purified as described previously. The chiral primary amine initiator (e.g., (R)- or (S)-α-methylbenzylamine) is distilled and stored under an inert atmosphere.

  • Polymerization Setup: A flame-dried Schlenk flask is charged with the purified DL-Leu-NCA and an anhydrous solvent (e.g., DMF or dioxane) under an inert atmosphere.

  • Initiation: The chiral amine initiator is added to the stirred monomer solution at a specific temperature (e.g., 0 °C or room temperature) to initiate the polymerization.

  • Propagation: The reaction is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight. The progress of the polymerization can be monitored by FTIR by following the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Isolation: The polymerization is terminated by the addition of a protic solvent like methanol. The resulting polypeptide is isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.

  • Characterization: The polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The stereochemical composition of the polymer can be analyzed by circular dichroism (CD) spectroscopy or by hydrolysis of the polypeptide followed by chiral HPLC analysis of the constituent amino acids.

Visualizing the Processes: Diagrams and Workflows

Polymerization Mechanisms

polymerization_mechanisms cluster_nam Normal Amine Mechanism (NAM) cluster_amm Activated Monomer Mechanism (AMM) NCA1 L-Leu-NCA Intermediate1 Carbamate Intermediate NCA1->Intermediate1 Initiator R'-NH2 (Primary Amine) Initiator->NCA1 Nucleophilic Attack ChainEnd1 Growing Chain with -NH2 end Intermediate1->ChainEnd1 Decarboxylation CO2_1 CO2 Intermediate1->CO2_1 ChainEnd1->NCA1 Propagation NCA2 L-Leu-NCA ActivatedMonomer NCA Anion (Activated Monomer) NCA2->ActivatedMonomer Dimer Dimer Intermediate NCA2->Dimer Base Base (e.g., R'3N) Base->NCA2 Deprotonation ActivatedMonomer->NCA2 Nucleophilic Attack ChainEnd2 Growing Chain Dimer->ChainEnd2 Propagation CO2_2 CO2 Dimer->CO2_2

Caption: The two primary ring-opening polymerization mechanisms for L-Leu-NCA.

Experimental Workflow for Stereoselective Polymerization

experimental_workflow cluster_prep Monomer & Initiator Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer Synthesize & Purify DL-Leu-NCA Setup Setup Reaction under Inert Atmosphere Monomer->Setup Initiator Purify Chiral Amine Initiator Initiator->Setup Addition Add Initiator to Monomer Solution Setup->Addition Reaction Allow Polymerization to Proceed Addition->Reaction Monitoring Monitor by FTIR Reaction->Monitoring Termination Terminate with Methanol Reaction->Termination Precipitation Precipitate Polymer in Diethyl Ether Termination->Precipitation Isolation Filter and Dry Polypeptide Precipitation->Isolation GPC GPC (MW, PDI) Isolation->GPC Stereoanalysis CD or Chiral HPLC (Stereochemistry) Isolation->Stereoanalysis

Caption: A typical workflow for the stereoselective synthesis of polypeptides.

Conclusion and Future Outlook

L-Leu-NCA is a cornerstone monomer for the synthesis of advanced polypeptide materials. The ability to control the stereochemistry of poly(leucine) through the use of chiral initiators opens up possibilities for creating materials with tailored secondary structures and biological functions. While the principles of stereoselective ROP of racemic NCAs are established, further research is needed to develop more efficient and selective chiral initiator systems and to provide a more quantitative understanding of the factors governing stereocontrol. The development of robust, scalable, and highly stereoselective polymerization methods for L-Leu-NCA and other amino acid NCAs will continue to be a key enabler for advancements in drug delivery, tissue engineering, and nanomedicine.

An In-Depth Technical Guide to the Stability and Storage of L-leucine N-carboxyanhydride (NCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of L-leucine N-carboxyanhydride (L-leucine NCA). As a critical monomer for the synthesis of polyleucine and other polypeptide-based biomaterials, understanding its chemical stability is paramount for ensuring the quality, reproducibility, and performance of the resulting polymers. This document outlines the key factors influencing L-leucine NCA degradation, recommended storage conditions, and detailed experimental protocols for its synthesis, purification, and stability assessment.

Executive Summary

L-leucine N-carboxyanhydride is a highly reactive crystalline solid that is acutely sensitive to moisture, temperature, and impurities. The primary degradation pathway is ring-opening polymerization (ROP), which can be initiated by water or other nucleophilic contaminants. Hydrolysis to the parent L-leucine amino acid is another potential degradation route. Optimal stability is achieved by storing the material at low temperatures (-20°C), under a dry, inert atmosphere (e.g., nitrogen or argon), and by ensuring high purity post-synthesis. This guide provides the necessary technical details to handle, store, and assess the stability of L-leucine NCA effectively.

Factors Influencing L-leucine NCA Stability

The stability of L-leucine NCA is predominantly affected by temperature, moisture, and the presence of impurities. These factors can initiate premature polymerization or hydrolysis, compromising the monomer's integrity.

Moisture

Moisture is the most critical factor leading to the degradation of L-leucine NCA.[1] Water can act as a nucleophile, initiating the ring-opening polymerization of the NCA monomer.[2][3] This process leads to the formation of oligomers and polymers of leucine, rendering the monomer unsuitable for controlled polymerization reactions. Furthermore, in the presence of acid catalysts (such as residual HCl from synthesis), water can rapidly hydrolyze the NCA back to L-leucine.[4]

Temperature

Elevated temperatures increase the rate of degradation reactions. While L-leucine NCA is a solid with a high melting point, its solid-state reactivity increases at higher ambient temperatures. Long-term storage should be at low temperatures to minimize the kinetic rate of both polymerization and hydrolysis.[5]

Impurities

The chemical purity of L-leucine NCA is crucial for its stability.[6] Impurities that can initiate degradation include:

  • Nucleophiles: Besides water, other nucleophilic species, such as primary and secondary amines, can initiate ring-opening polymerization.[6]

  • Acids and Bases: Residual acids from the synthesis process (e.g., HCl) can catalyze hydrolysis.[4] Basic impurities can act as initiators for the "activated monomer" polymerization mechanism.

  • Unreacted Starting Materials: Residual L-leucine can potentially influence the stability of the final product.

Recommended Storage and Handling Conditions

To ensure the long-term stability and usability of L-leucine NCA, strict storage and handling protocols are necessary.

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CMinimizes the rate of solid-state degradation and polymerization.[7]
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Container Tightly sealed, moisture-proof container (e.g., amber glass vial with a secure cap, sealed in a foil bag with desiccant).[7]Provides a physical barrier against moisture and light.
Handling Handle exclusively in a glovebox or under a stream of dry, inert gas.Prevents contamination from atmospheric moisture during weighing and transfer.
Pre-use Procedure Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid, which would initiate rapid degradation.[7]

Table 1: Recommended Storage and Handling Conditions for L-leucine NCA

Degradation Pathways

The primary degradation pathways for L-leucine NCA are moisture-initiated polymerization and hydrolysis.

Ring-Opening Polymerization (ROP)

Water acts as an initiator for the ROP of L-leucine NCA. The reaction proceeds via a nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to the formation of a carbamic acid intermediate, which then decarboxylates to form an amino group that continues the polymerization.

G cluster_initiation Initiation cluster_propagation Propagation NCA L-leucine NCA Intermediate Carbamic Acid Intermediate NCA->Intermediate H2O H₂O (Moisture) H2O->NCA Nucleophilic Attack Amino_Terminus Amino Terminus Intermediate->Amino_Terminus -CO₂ Another_NCA Another NCA Monomer Amino_Terminus->Another_NCA Nucleophilic Attack Dimer Dimer + CO₂ Another_NCA->Dimer Polymer Poly-leucine Dimer->Polymer n (NCA)

Figure 1: Moisture-initiated ring-opening polymerization of L-leucine NCA.
Hydrolysis

In the presence of water, especially under acidic conditions, the anhydride ring can be hydrolyzed, breaking the ring and forming L-leucine and carbon dioxide.

G NCA L-leucine NCA Leucine L-leucine NCA->Leucine Hydrolysis CO2 CO₂ NCA->CO2 Hydrolysis H2O H₂O H2O->NCA H_plus H⁺ (catalyst) H_plus->NCA

Figure 2: Hydrolysis of L-leucine NCA to L-leucine.

Experimental Protocols

This section details the protocols for the synthesis, purification, and analysis of L-leucine NCA.

Synthesis of L-leucine NCA (Fuchs-Farthing Method)

This method involves the direct phosgenation of the amino acid and is a common route for NCA synthesis.[3]

Materials:

  • L-leucine

  • Triphosgene (or a solution of phosgene in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Setup: Dry all glassware in an oven at >120°C overnight and assemble under a stream of inert gas.

  • Suspension: Suspend L-leucine (1.0 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser, mechanical stirrer, and gas inlet/outlet.

  • Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension.

  • Reaction: Heat the mixture to 50-60°C under a gentle flow of inert gas to sweep away the HCl byproduct. The reaction mixture will gradually become clear. Monitor the reaction for completion (typically 2-4 hours) by observing the dissolution of L-leucine.

  • Solvent Removal: Once the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure.

  • Crude Product: The resulting oil or solid is the crude L-leucine NCA.

G Start Start Setup Dry Glassware & Assemble under N₂ Start->Setup Suspend Suspend L-leucine in anhydrous THF Setup->Suspend Add_Phosgene Add Triphosgene Suspend->Add_Phosgene Heat Heat to 50-60°C (2-4 hours) Add_Phosgene->Heat Cool Cool to RT Heat->Cool Evaporate Remove Solvent (Rotary Evaporation) Cool->Evaporate Crude_NCA Obtain Crude L-leucine NCA Evaporate->Crude_NCA End End Crude_NCA->End

Figure 3: Experimental workflow for the synthesis of L-leucine NCA.
Purification of L-leucine NCA by Recrystallization

Purification is essential to remove unreacted starting materials and side products, which improves the stability of the NCA.[8]

Materials:

  • Crude L-leucine NCA

  • Anhydrous solvent (e.g., Tetrahydrofuran, Ethyl Acetate)

  • Anhydrous anti-solvent (e.g., Hexane, Heptane)

Procedure:

  • Dissolution: Dissolve the crude L-leucine NCA in a minimal amount of warm (40-50°C) anhydrous THF or ethyl acetate.

  • Crystallization: Slowly add anhydrous hexane while stirring until the solution becomes persistently turbid.

  • Cooling: Place the flask at a low temperature (-20°C or 4°C) and allow the crystals to form, typically over several hours to overnight.

  • Isolation: Quickly filter the resulting white crystalline solid under a blanket of inert gas.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

  • Storage: Immediately transfer the purified L-leucine NCA to a pre-dried, inert-atmosphere container for storage at -20°C.

Stability Assessment Protocols

A stability-indicating method is crucial for determining the shelf-life and degradation kinetics of L-leucine NCA. A combination of HPLC and FTIR spectroscopy is recommended.

To develop a stability-indicating method, a forced degradation study should be performed to generate potential degradation products.[9]

ConditionProtocolPotential Degradation Pathway
Hydrolytic (Acidic) Dissolve NCA in THF containing 5% v/v 0.1 M HCl. Incubate at 40°C for 24h.Hydrolysis
Hydrolytic (Basic) Dissolve NCA in THF containing 5% v/v 0.1 M NaOH. Incubate at 40°C for 24h.Hydrolysis, Polymerization
Hydrolytic (Neutral) Dissolve NCA in THF containing 5% v/v water. Incubate at 40°C for 24h.Polymerization, Hydrolysis
Thermal Store solid NCA at 60°C for 7 days in a sealed vial.Polymerization
Photolytic Expose solid NCA to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).Photodegradation

Table 2: Example Protocol for Forced Degradation of L-leucine NCA

An HPLC method can be used to separate and quantify L-leucine NCA from its primary degradation products, L-leucine and oligo/polyleucine. Since NCAs are highly reactive with water and protic solvents, a normal-phase or anhydrous reversed-phase method is often required. However, for practical quality control, a rapid gradient reversed-phase method can be developed where the NCA is derivatized or immediately analyzed after dissolution in an appropriate solvent. The following is a representative method for the analysis of the parent amino acid, which can be adapted to quantify the amount of L-leucine formed from hydrolysis.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Phosphate Buffer, pH 7.4
Mobile Phase B Acetonitrile
Gradient 0-10 min: 100% A; 10-25 min: Linear gradient to 50% B; 25-27 min: Hold at 50% B; 27-30 min: Return to 100% A.[10]
Flow Rate 1.0 mL/min[10]
Column Temp. 25°C[10]
Detection UV at 210-225 nm[10]
Injection Vol. 10 µL
Sample Prep. Accurately weigh and dissolve the sample in Mobile Phase A immediately before injection to minimize degradation in the aqueous solvent.

Table 3: Representative HPLC Method Parameters for L-leucine Analysis

FTIR is an excellent tool for monitoring the stability of solid L-leucine NCA by observing the characteristic anhydride peaks. Degradation via polymerization will lead to a decrease in the intensity of these peaks and the appearance of amide I and amide II bands from the resulting polypeptide.

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small, known concentration of L-leucine NCA.

  • Initial Spectrum: Record the FTIR spectrum immediately after preparation. Key peaks for the NCA anhydride are typically found around 1860 cm⁻¹ and 1790 cm⁻¹.

  • Stability Monitoring: Store the KBr pellet under the desired stability condition (e.g., specific temperature and humidity).

  • Time-Point Spectra: Record spectra at various time points (e.g., 1h, 4h, 24h, 1 week).

  • Data Analysis: Monitor the decrease in the area of the anhydride peaks (1860 and 1790 cm⁻¹) and the growth of the amide I peak (around 1650 cm⁻¹) as an indicator of polymerization.

G Start Start Stability Study Sample Prepare Sample (e.g., Solid NCA in vial or KBr pellet for FTIR) Start->Sample T0 Time Zero Analysis (HPLC, FTIR) Sample->T0 Store Store under defined conditions (-20°C, 5°C, 25°C/60%RH) T0->Store Timepoints Pull Samples at Time Points (e.g., 1, 3, 6 months) Store->Timepoints Timepoints->Store Continue Storage Analysis Analyze Samples (HPLC, FTIR) Timepoints->Analysis Data Compare Data to T0 and Specifications Analysis->Data End End of Study Data->End

Figure 4: General workflow for a chemical stability study of L-leucine NCA.

Conclusion

The chemical stability of L-leucine N-carboxyanhydride is critical for its successful use in the synthesis of high-quality polypeptides. Degradation, primarily through moisture-initiated polymerization and hydrolysis, can be effectively mitigated by maintaining stringent storage and handling conditions. The core requirements are storage at -20°C under a dry, inert atmosphere. High initial purity of the monomer is equally important. By implementing the protocols and understanding the stability-indicating analytical methods described in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their L-leucine NCA, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

The Chemistry and Safe Handling of (S)-4-isobutyloxazolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-isobutyloxazolidine-2,5-dione, also known as N-carboxy-L-leucine anhydride (Leu-NCA), is a pivotal reagent in the field of polymer chemistry and drug development. As a derivative of the amino acid L-leucine, it serves as a critical monomer for the synthesis of polypeptides and other complex macromolecules through ring-opening polymerization (ROP). This guide provides an in-depth overview of its chemical properties, synthesis, handling, and safety protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly sensitive to moisture.[1] Its reactivity stems from the strained five-membered ring, which readily undergoes nucleophilic attack, leading to polymerization.[1] Careful handling in an inert atmosphere is paramount to prevent premature degradation and polymerization.

PropertyValueCitation(s)
Chemical Name (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione[2]
Synonyms (S)-(-)-4-Isobutyloxazolidine-2,5-dione, L-Leucine NCA, Leu-NCA[3][4]
CAS Number 3190-70-3[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 76-77 °C
Solubility Soluble in Tetrahydrofuran (THF), Toluene[3]

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to avoid exposure. The primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.

Hazard Class & CategoryStatementPictogramSignal Word
Acute Toxicity, Oral Harmful if swallowed.GHS07Warning
Skin Corrosion/Irritation Causes skin irritation.GHS07Warning
Serious Eye Damage/Irritation Causes serious eye irritation.GHS07Warning
STOT, Single Exposure May cause respiratory irritation.GHS07Warning
Handling and Personal Protective Equipment (PPE)

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Eyewash stations and safety showers must be readily accessible.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage and Stability

This compound is highly sensitive to moisture and can readily hydrolyze or self-polymerize.[1]

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental goals and laboratory conditions. All procedures should be carried out under an inert atmosphere (e.g., using a glovebox or Schlenk line) with anhydrous solvents.

Synthesis of this compound (Fuchs-Farthing Method)

This method involves the reaction of L-leucine with a phosgene source, such as triphosgene or a solution of phosgene in toluene, to form the N-carboxyanhydride.[3][6]

Synthesis_Workflow reagent reagent process process product product intermediate intermediate A L-Leucine Suspension in Anhydrous THF C Heat to 50°C A->C B Phosgene Source (e.g., 20% in Toluene) D Slowly Add Phosgene B->D C->D Suspend Amino Acid E Clear Reaction Mixture D->E 1 hr, forms NCA + HCl(g) F Concentrate (Rotary Evaporator) E->F G Precipitate with Anhydrous Hexane F->G H Filter & Dry (under vacuum) G->H I Pure this compound H->I ROP_Workflow reagent reagent process process product product intermediate intermediate A Leu-NCA Monomer in Anhydrous Solvent (e.g., DMF) C Initiation: Nucleophilic Attack A->C B Initiator (e.g., Triethylamine) B->C D Ring-Opened Intermediate C->D CO₂ released E Propagation: Chain Growth D->E F Poly(L-leucine) Chain E->F Monomer addition G Precipitate in Non-solvent (e.g., Water/Methanol) F->G H Isolate & Dry Polymer G->H I Purified Poly(L-leucine) H->I

References

Methodological & Application

Application Note: Synthesis and Application of Poly-L-leucine via Ring-Opening Polymerization of L-leucine N-Carboxyanhydride (NCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of polypeptides with well-defined structures is crucial for various biomedical applications, including drug delivery, tissue engineering, and antimicrobial agents.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for producing synthetic polypeptides.[3][4] L-leucine, a hydrophobic amino acid, can be polymerized into poly-L-leucine (PLL), a polypeptide known for its ability to form stable α-helical secondary structures. This hydrophobicity and structural propensity make it a valuable component in creating amphiphilic block copolymers that self-assemble into nanoparticles for drug delivery systems.[2]

This document provides detailed protocols for the synthesis and purification of L-leucine NCA, its subsequent polymerization into poly-L-leucine, and characterization of the resulting polypeptide. It also explores its applications in the context of drug development.

Part 1: Synthesis and Purification of L-leucine NCA Monomer

The successful synthesis of well-defined polypeptides is highly dependent on the purity of the NCA monomer.[5] The "Fuchs-Farthing" method, which involves the direct phosgenation of the amino acid, is a widely employed strategy for synthesizing pure NCA monomers with good yield and no racemization.[6][7] Impurities such as HCl, which is a byproduct of the reaction, can interfere with the polymerization process and must be removed.[5][8]

Experimental Protocol 1: Synthesis of L-leucine NCA

This protocol is adapted from the Fuchs-Farthing method.[7]

Materials:

  • L-leucine

  • Triphosgene (a safer substitute for phosgene gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Suspend L-leucine in anhydrous THF under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-leucine suspension at a controlled temperature (typically 40-60°C).

  • The reaction mixture will become clear as the L-leucine is converted to the NCA. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude L-leucine NCA is then purified.

Purification of L-leucine NCA

Purification is critical to remove residual HCl and other impurities that can initiate unwanted side reactions during polymerization.[5][6] Several methods have been developed, from simple washing to more advanced chromatographic techniques.

  • Washing: The crude NCA can be dissolved in a suitable solvent and washed with ice-cold water or aqueous sodium bicarbonate to remove HCl.[6][7]

  • HCl Scavengers: Additives like (+)-limonene or α-pinene can be used during the synthesis to scavenge HCl as it is formed, preventing side reactions and improving reaction speed and scalability.[6][9][10]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., THF/hexanes) to obtain high-purity crystals.

  • Flash Column Chromatography: A rapid and general method for purifying NCAs involves flash chromatography on silica gel.[6][11][12] This technique is effective at removing all common impurities and is particularly useful for NCAs that are difficult to crystallize.[11][12]

  • Celite Filtration: For large-scale synthesis, filtering the reaction mixture through a pad of Celite can effectively remove insoluble impurities and metal contaminants.[5]

Table 1: Comparison of L-leucine NCA Purification Methods

Purification Method Principle Advantages Disadvantages Citations
Washing with Water Removal of water-soluble impurities like HCl. Simple and fast. Risk of monomer hydrolysis if not performed quickly at 0°C. [6][7]
HCl Scavengers In-situ removal of HCl byproduct during synthesis. Prevents side reactions, allows for faster reaction, improves scalability. Scavenger and its byproducts may need to be removed. [6][9][10]
Recrystallization Separation based on differential solubility of NCA and impurities. Can yield very high purity monomer. Can be time-consuming; material loss in mother liquor. [12]
Flash Chromatography Separation based on polarity using a silica gel stationary phase. Rapid, general, and effective for a wide variety of NCAs; improved yields.[11][12] Requires solvent and silica gel; may not be as cost-effective for very large scales. [6][11][12]

| Celite Filtration | Physical removal of insoluble impurities and metal contaminants. | Simple, adaptable to large-scale synthesis, improves polymer quality.[5] | Primarily removes particulates, not dissolved impurities. |[5] |

G Workflow for L-leucine NCA Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start L-leucine Suspension in Anhydrous THF phosgenation Reaction with Triphosgene (40-60°C) start->phosgenation crude Crude L-leucine NCA phosgenation->crude HCl_out HCl scavenger (e.g., limonene) can be added here phosgenation->HCl_out HCl byproduct recrystallization Recrystallization or Flash Chromatography crude->recrystallization Purification Step pure High-Purity L-leucine NCA recrystallization->pure

Workflow for L-leucine NCA Synthesis and Purification.

Part 2: Ring-Opening Polymerization (ROP) of L-leucine NCA

The ROP of NCAs can be initiated by various nucleophiles and bases, with the most common being primary amines.[13] The polymerization mechanism significantly influences the characteristics of the resulting polypeptide, such as its molecular weight and polydispersity.[6] The two primary mechanisms are the "amine mechanism" and the "activated monomer mechanism".[6][13] More recently, new initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to dramatically accelerate the polymerization process.[1]

Experimental Protocol 2: General ROP of L-leucine NCA

Materials:

  • Purified L-leucine NCA

  • Initiator (e.g., n-hexylamine or LiHMDS)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or THF)

  • Precipitation solvent (e.g., diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the purified L-leucine NCA in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the initiator solution to the NCA solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

  • Allow the reaction to stir at a specified temperature (e.g., 0°C or room temperature).[6] The reaction time can vary from minutes to days depending on the initiator.[1]

  • Monitor the polymerization by following the disappearance of the NCA peak using FTIR spectroscopy.

  • Once complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent like diethyl ether.

  • Isolate the poly-L-leucine by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Table 2: ROP of L-leucine NCA under Various Initiation Conditions

Initiator Mechanism Typical Solvent Temperature Polymerization Speed Control over MW/PDI Citations
Primary Amines Amine Mechanism DMF, Dioxane 0°C to RT Slow (days) Moderate; side reactions can occur. [1][13]
Triethylamine (Et3N) Activated Monomer Dioxane RT Moderate Can produce high MW polymers, but control can be poor. [3][14][15]
Water Dual (Nucleophile/Base) Dioxane RT Moderate Complex; can lead to cyclic byproducts and reduced MW. [14][15]
Transition Metals Alternative Mechanism THF, DMF RT Fast Excellent; produces predictable MW and narrow PDI. [6][7]

| LiHMDS | Amide-based | THF, DMF | RT | Very Fast (mins-hrs) | Good; allows for long chains and can be done in an open vessel. |[1] |

G General Workflow for Ring-Opening Polymerization cluster_reaction Polymerization cluster_workup Isolation start Dissolve L-leucine NCA in Anhydrous Solvent initiation Add Initiator ([M]/[I] ratio) start->initiation polymerization Stir under Inert Atmosphere (0°C to RT) initiation->polymerization precipitation Precipitate in Non-Solvent polymerization->precipitation Workup monitoring Reaction completes when NCA peak disappears polymerization->monitoring Monitor via FTIR product Isolate and Dry Poly-L-leucine precipitation->product

General Workflow for Ring-Opening Polymerization.

Part 3: Characterization of Poly-L-leucine

After synthesis, the polypeptide must be thoroughly characterized to confirm its identity, molecular weight, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 3: Techniques for Characterization of Poly-L-leucine

Technique Information Obtained Expected Results for Poly-L-leucine Citations
FTIR Spectroscopy Confirmation of polymerization and secondary structure. Disappearance of NCA anhydride peaks (~1790, 1860 cm⁻¹); appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, indicative of α-helix. [3][14]
SEC / GPC Molecular weight (Mw, Mn) and polydispersity index (PDI). A monomodal peak, allowing for calculation of Mw and PDI relative to standards. [5][16]
MALDI-TOF / ESI-TOF MS Absolute molecular weight and end-group analysis. A series of peaks separated by the mass of the leucine monomer unit (113.16 g/mol ).[3][14] [3][14]
¹H NMR Spectroscopy Chemical structure and purity. Characteristic peaks for the polypeptide backbone and the isobutyl side chain protons. [4]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface. Peaks corresponding to C 1s, O 1s, and N 1s, with binding energies characteristic of a polypeptide structure.[17][18] [17][18]

| Circular Dichroism (CD) | Secondary structure conformation in solution. | Characteristic α-helical spectrum with negative bands around 208 and 222 nm. |[13] |

Part 4: Applications in Drug Development

Poly-L-leucine's hydrophobicity makes it a key component in designing amphiphilic block copolymers for drug delivery.[2] When a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly-L-lysine (PLL), is attached to a hydrophobic poly-L-leucine block, the resulting copolymer can self-assemble in aqueous environments.[2] This process forms core-shell nanostructures, such as micelles or vesicles, where the hydrophobic poly-L-leucine forms the core and the hydrophilic block forms the outer shell.

This core-shell structure is ideal for encapsulating hydrophobic drugs, improving their solubility, stability, and circulation time in the body. The hydrophilic shell provides a stealth-like character, reducing clearance by the immune system.

Key Applications:

  • Drug Delivery: Copolymers like PLL-b-poly(L-Leu) can self-assemble into micelles to encapsulate and deliver therapeutic agents.[2]

  • Gene Delivery: The hydrophobic poly-L-leucine segment can facilitate the formation of stable nanoparticles for gene delivery when combined with a cationic polymer like poly-L-lysine.[2]

  • Inhalable Drug Formulation: L-leucine is used as a dispersant and lubricant in dry powder inhalers to improve the aerosolization performance of drugs.[19][20]

G Self-Assembly for Drug Delivery cluster_copolymer cluster_micelle copolymer Amphiphilic Block Copolymer micelle Micelle Nanoparticle copolymer->micelle Self-Assembly in Water hydrophilic Hydrophilic Block (e.g., PEG, PLL) hydrophobic Hydrophobic Block (Poly-L-leucine) core Hydrophobic Core (Poly-L-leucine) Encapsulates Drug shell Hydrophilic Shell (Provides Stability) drug Drug

Self-Assembly of a Block Copolymer for Drug Delivery.

References

Application Notes and Protocols: Ring-Opening Polymerization of (S)-4-Isobutyloxazolidine-2,5-dione for the Synthesis of Poly(L-valine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine, to synthesize poly(L-valine). Poly(L-valine) is a synthetic polypeptide with applications in biomaterials and drug delivery due to its biocompatibility and ability to form ordered secondary structures. The protocol described herein utilizes a primary amine initiator, a common and effective method for achieving controlled polymerization of NCAs. This document outlines the materials, equipment, step-by-step procedure for the polymerization, and methods for the characterization of the resulting polymer.

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely employed method for the synthesis of well-defined polypeptides. This technique allows for the production of high molecular weight polymers with controlled architectures. The polymerization of this compound (L-valine NCA) yields poly(L-valine), a polypeptide of significant interest for various biomedical applications. The polymerization is typically initiated by nucleophiles, such as primary amines, which attack the carbonyl group of the NCA ring, leading to a ring-opening event and the subsequent propagation of the polymer chain with the elimination of carbon dioxide. The choice of initiator, solvent, and reaction conditions plays a crucial role in controlling the molecular weight and polydispersity of the final polymer.

Key Experimental Protocols

Materials
  • This compound (L-valine NCA) (monomer)

  • n-Hexylamine (initiator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas, high purity

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flasks, syringes)

Equipment
  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Filtration apparatus

  • Rotary evaporator

  • High-vacuum pump

  • Gel Permeation Chromatography (GPC) system

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Procedure: Ring-Opening Polymerization of L-valine NCA
  • Monomer and Solvent Preparation:

    • The L-valine NCA monomer should be purified by recrystallization from a suitable solvent system (e.g., tetrahydrofuran/hexane) and thoroughly dried under high vacuum to remove any impurities or residual acid.

    • Anhydrous solvents are critical for successful NCA polymerization to avoid unwanted side reactions. Use freshly distilled or commercially available anhydrous solvents.

  • Polymerization Setup:

    • A Schlenk flask is flame-dried under vacuum and backfilled with high-purity argon or nitrogen.

    • The desired amount of L-valine NCA is weighed and quickly transferred to the Schlenk flask under a positive flow of inert gas.

    • The flask is sealed, and the monomer is dissolved in the appropriate volume of anhydrous DMF or DCM to achieve the desired concentration (e.g., 0.1 M).

  • Initiation:

    • The initiator, n-hexylamine, is prepared as a stock solution in the same anhydrous solvent.

    • The desired monomer-to-initiator ratio (M/I) is chosen to control the target degree of polymerization. For example, an M/I ratio of 100 would target a polymer with 100 valine repeat units.

    • The calculated volume of the n-hexylamine stock solution is injected into the rapidly stirring monomer solution via a gas-tight syringe.

  • Polymerization:

    • The reaction mixture is stirred at room temperature (approximately 25 °C) under an inert atmosphere.

    • The progress of the polymerization can be monitored by the disappearance of the NCA peak in the FTIR spectrum (around 1785 and 1850 cm⁻¹). The reaction is typically allowed to proceed for 24 to 72 hours.

  • Termination and Precipitation:

    • Upon completion, the polymerization is terminated by precipitating the polymer.

    • The viscous polymer solution is poured into a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.

    • The precipitated poly(L-valine) is collected by filtration.

  • Purification and Drying:

    • The collected polymer is washed multiple times with the non-solvent to remove any unreacted monomer and residual initiator.

    • The purified poly(L-valine) is then dried under high vacuum to a constant weight.

Data Presentation

The following table summarizes typical experimental conditions and expected results for the ring-opening polymerization of L-valine NCA initiated by n-hexylamine.

ParameterCondition 1Condition 2Condition 3
Monomer This compoundThis compoundThis compound
Initiator n-Hexylaminen-Hexylaminen-Hexylamine
Solvent Anhydrous DMFAnhydrous DCMAnhydrous DMF
Monomer/Initiator Ratio 50:1100:1200:1
Monomer Concentration 0.1 M0.1 M0.1 M
Temperature 25 °C25 °C25 °C
Reaction Time 48 hours72 hours72 hours
Yield > 90%> 85%> 80%
Mn ( g/mol ) (Theoretical) 4956991219824
Mn ( g/mol ) (GPC) 4500 - 55009000 - 1100018000 - 22000
Polydispersity Index (PDI) 1.1 - 1.31.1 - 1.41.2 - 1.5

Mandatory Visualizations

ROP_Mechanism Initiator Primary Amine (R-NH2) Intermediate1 Ring-Opened Intermediate Initiator->Intermediate1 Nucleophilic Attack NCA This compound (L-valine NCA) NCA->Intermediate1 CO2 CO2 Intermediate1->CO2 GrowingChain Growing Poly(L-valine) Chain with Amine Terminus Intermediate1->GrowingChain Decarboxylation Polymer Poly(L-valine) GrowingChain->Polymer Propagation MonomerPool NCA Monomers MonomerPool->Polymer

Caption: Mechanism of primary amine-initiated ring-opening polymerization of L-valine NCA.

ROP_Workflow Start Start Prep Prepare Anhydrous Reagents & Glassware Start->Prep Setup Set up Reaction under Inert Atmosphere Prep->Setup Dissolve Dissolve L-valine NCA in Anhydrous Solvent Setup->Dissolve Initiate Inject Initiator (n-Hexylamine) Dissolve->Initiate Polymerize Stir at Room Temperature (24-72 h) Initiate->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Filter Filter and Wash the Polymer Precipitate->Filter Dry Dry under High Vacuum Filter->Dry Characterize Characterize Polymer (GPC, FTIR, NMR) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of poly(L-valine) via ROP.

Asymmetric Synthesis of Enantiopure α-Amino Acids via Chiral Bis-Lactim Ether

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Auxiliaries in Amino Acid Synthesis

Enantiomerically pure α-amino acids are fundamental building blocks in the pharmaceutical industry, crucial for the synthesis of peptides, peptidomimetics, and a vast array of chiral drugs. The biological activity of these molecules is often dependent on the specific stereochemistry at the α-carbon. Consequently, robust and efficient methods for asymmetric synthesis are of paramount importance.

While L-Leucine N-carboxyanhydride (L-Leu-NCA) is a valuable chiral molecule, its primary application in synthesis is as a monomer for the ring-opening polymerization (ROP) to produce polypeptides. Its use as a chiral auxiliary to induce stereoselectivity in the synthesis of other α-amino acids is not a commonly documented or standard methodology.

A well-established and highly effective alternative for this purpose is the Schöllkopf bis-lactim ether method .[1][2] This strategy employs a chiral auxiliary derived from an abundant natural amino acid, such as L-valine, to create a temporary chiral environment. This environment directs the alkylation of a glycine template with high diastereoselectivity, ultimately yielding non-proteinogenic α-amino acids in high enantiomeric purity after the auxiliary is cleaved and recovered.[2][3]

This document provides a detailed protocol for the asymmetric synthesis of (R)-α-amino acids using the Schöllkopf chiral auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from L-valine and glycine.

Principle of the Method

The Schöllkopf method involves a three-stage process:

  • Synthesis of the Chiral Auxiliary: L-valine and glycine are condensed to form a cyclic dipeptide (a 2,5-diketopiperazine). This is then converted to the more reactive bis-lactim ether via O-methylation.[2]

  • Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base, typically n-butyllithium (n-BuLi), to form a planar lithiated intermediate. The bulky isopropyl group from the valine auxiliary sterically shields one face of the anion.[2] Consequently, the subsequent addition of an electrophile (an alkyl halide) occurs almost exclusively from the less hindered face, leading to a high degree of diastereoselectivity.

  • Hydrolysis and Product Isolation: The alkylated bis-lactim ether is hydrolyzed under mild acidic conditions. This cleavage releases the methyl ester of the newly formed (R)-α-amino acid and the recoverable chiral auxiliary (as L-valine methyl ester).[2]

Quantitative Data: Diastereoselective Alkylation of L-Val-Gly Bis-Lactim Ether

The following table summarizes the results for the alkylation of (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with various alkyl halides, demonstrating the high yields and excellent diastereoselectivity of the method.

EntryAlkyl Halide (R-X)Product (R)-Amino Acid Methyl EsterYield of Alkylated Product (%)Diastereomeric Excess (d.e.) (%)
1CH₃I(R)-Alanine-OMe85>95
2CH₃CH₂I(R)-2-Aminobutanoic acid-OMe88>95
3CH₃(CH₂)₂I(R)-Norvaline-OMe91>95
4(CH₃)₂CHCH₂Br(R)-Leucine-OMe89>95
5PhCH₂Br(R)-Phenylalanine-OMe92>95
6CH₂=CHCH₂Br(R)-Allylglycine-OMe85>95
7p-MeO-PhCH₂Br(R)-p-Methoxy-phenylalanine-OMe90>95
8p-F-PhCH₂Br(R)-p-Fluoro-phenylalanine-OMe88>95
9p-Cl-PhCH₂Br(R)-p-Chloro-phenylalanine-OMe86>95
102-Naphthyl-CH₂Br(R)-2-Naphthylalanine-OMe84>95

Data adapted from Schöllkopf, U. Tetrahedron, 1983, 39(12), 2085-2091.

Experimental Protocols

Caution: These protocols involve hazardous reagents such as n-butyllithium (pyrophoric), trimethyloxonium tetrafluoroborate (toxic and corrosive), and volatile organic solvents. All procedures should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Chiral Auxiliary ((2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This protocol describes the formation of the key chiral intermediate from cyclo(L-Val-Gly).

Materials:

  • cyclo(L-Val-Gly) (2,5-Diketopiperazine)

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM), anhydrous

  • Aqueous Potassium Carbonate (K₂CO₃) solution (50%)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend cyclo(L-Val-Gly) (1 equivalent) in anhydrous DCM.

  • Add trimethyloxonium tetrafluoroborate (2.2 equivalents) to the suspension in portions at room temperature while stirring.

  • Stir the mixture at room temperature for 12 hours. The reaction mixture should become a clear solution.

  • Cool the reaction mixture in an ice bath and slowly add 50% aqueous K₂CO₃ solution until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether.

  • Purify the product by vacuum distillation or column chromatography (silica gel) to obtain the pure chiral auxiliary.

Protocol 2: Asymmetric Alkylation

This protocol details the deprotonation and subsequent diastereoselective alkylation of the chiral auxiliary.

Materials:

  • (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by the bis-lactim ether (1 equivalent).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 15 minutes at -78 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product. Purification can be achieved by column chromatography if necessary.

Protocol 3: Hydrolysis and Isolation of the (R)-α-Amino Acid Methyl Ester

This protocol describes the cleavage of the chiral auxiliary to release the final product.

Materials:

  • Alkylated bis-lactim ether (from Protocol 2)

  • Hydrochloric acid (HCl), 0.1 N to 0.5 N

  • Diethyl ether

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the crude alkylated bis-lactim ether in aqueous HCl (e.g., 0.25 N).

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After hydrolysis is complete, wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3x) to isolate the (R)-α-amino acid methyl ester. The L-valine methyl ester (chiral auxiliary) will also be extracted.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separate the desired (R)-α-amino acid methyl ester from the L-valine methyl ester by bulb-to-bulb distillation (Kugelrohr) or column chromatography. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Auxiliary Synthesis cluster_1 Protocol 2: Asymmetric Alkylation cluster_2 Protocol 3: Hydrolysis & Isolation A cyclo(L-Val-Gly) B O-Methylation (Meerwein's Salt, DCM) A->B C Bis-Lactim Ether (Chiral Auxiliary) B->C D Deprotonation (n-BuLi, THF, -78°C) C->D E Lithiated Intermediate D->E F Alkylation (R-X, -78°C) E->F G Alkylated Bis-Lactim Ether F->G H Acidic Hydrolysis (dil. HCl) G->H I Mixture of Esters H->I J Separation (Distillation/Chromatography) I->J K (R)-Amino Acid Methyl Ester J->K L L-Valine-OMe (Recovered Auxiliary) J->L

Caption: Experimental workflow for the Schöllkopf asymmetric amino acid synthesis.

Reaction Mechanism and Stereochemical Control

Caption: Mechanism of diastereoselective alkylation in the Schöllkopf synthesis.

References

Application Notes and Protocols for (S)-4-Isobutyloxazolidine-2,5-dione as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isobutyloxazolidine-2,5-dione , a derivative of the naturally occurring amino acid L-leucine, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid heterocyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for its use in diastereoselective enolate alkylation and aldol reactions, key transformations in the synthesis of complex, optically active molecules for pharmaceutical and research applications.

I. Overview and Key Applications

This compound is primarily used to synthesize chiral carboxylic acids, amino acids, and polyketide fragments with a high degree of enantiomeric purity. The general workflow involves three key steps:

  • N-Acylation: The chiral auxiliary is acylated to introduce the desired pro-chiral substrate.

  • Diastereoselective Reaction: The N-acyl derivative is converted to its enolate and reacted with an electrophile (e.g., an alkyl halide or an aldehyde). The bulky isobutyl group of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

  • Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions to yield the desired chiral product, and the auxiliary can often be recovered and reused.

II. Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in asymmetric synthesis. These are based on established procedures for closely related Evans-type oxazolidinones and can be adapted for specific substrates and electrophiles.

Protocol 1: N-Propionylation of this compound

This procedure describes the acylation of the chiral auxiliary, the first step in preparing it for a diastereoselective reaction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-isobutyloxazolidine-2,5-dione.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-Isobutyloxazolidine-2,5-dione

This protocol details the formation of a new stereocenter via alkylation of the enolate derived from the acylated auxiliary.

Materials:

  • N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propionyl-(S)-4-isobutyloxazolidine-2,5-dione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of the crude product.

Protocol 3: Auxiliary Cleavage to Yield a Chiral Carboxylic Acid

This protocol describes the removal of the chiral auxiliary to afford the final chiral product.

Materials:

  • Alkylated N-acyl-(S)-4-isobutyloxazolidine-2,5-dione

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be washed with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

III. Quantitative Data

The following table summarizes typical yields and diastereoselectivities achieved in asymmetric alkylation reactions using N-acyl oxazolidinone auxiliaries. The data is representative and based on published results for structurally similar auxiliaries.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
Benzyl bromideN-(2-benzylpropionyl)-(S)-4-isobutyloxazolidine-2,5-dione85-95>95:5
Methyl iodideN-(2-methylpropionyl)-(S)-4-isobutyloxazolidine-2,5-dione80-90>95:5
Allyl bromideN-(2-allylpropionyl)-(S)-4-isobutyloxazolidine-2,5-dione80-90>90:10
Isopropyl iodideN-(2-isopropylpropionyl)-(S)-4-isobutyloxazolidine-2,5-dione70-80>90:10

IV. Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis

G General Workflow for Asymmetric Synthesis using this compound Aux This compound AcylAux N-Acyl Auxiliary Aux->AcylAux N-Acylation Enolate Chiral Enolate AcylAux->Enolate Deprotonation ProductAux Alkylated/Aldol Product Enolate->ProductAux Reaction with Electrophile FinalProduct Chiral Carboxylic Acid/Alcohol ProductAux->FinalProduct Auxiliary Cleavage RecoveredAux Recovered Auxiliary ProductAux->RecoveredAux Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis.

Diagram 2: Transition State Model for Diastereoselective Alkylation

G Chelated Transition State Model for Diastereoselective Alkylation cluster_0 Chelated (Z)-Enolate Li Li+ O1 O Li->O1 O2 O Li->O2 Product Major Diastereomer Li->Product C_aux C O1->C_aux O2->C_aux N N N->C_aux C_isobutyl CH(CH3)2 C_aux->C_isobutyl Electrophile R-X (Electrophile) Electrophile->Li Approach from less hindered face

Caption: Transition state for diastereoselective alkylation.

Application Notes and Protocols for the Polymerization of L-Leucine N-Carboxyanhydride (L-Leu-NCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly-L-leucine (p(L-Leu)) through the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (L-Leu-NCA). This document outlines the primary polymerization mechanisms, common experimental conditions, and characterization methods for the resulting polypeptides.

Introduction

The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for preparing synthetic polypeptides. Poly-L-leucine, a homopolymer of the essential amino acid L-leucine, is of significant interest due to its hydrophobicity and ability to form stable α-helical secondary structures. These properties make it a valuable component in the development of biomaterials, drug delivery systems, and functional polymers.

The polymerization of L-Leu-NCA can be initiated by various nucleophiles and bases, leading to two primary mechanistic pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[1][2] The choice of initiator and reaction conditions plays a crucial role in determining the molecular weight, polydispersity, and end-group functionality of the resulting polymer.

Polymerization Mechanisms

The two main pathways for L-Leu-NCA polymerization are initiator-dependent:

  • Normal Amine Mechanism (NAM): Typically initiated by primary amines (e.g., n-hexylamine), this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. This is followed by ring-opening and decarboxylation to generate a new terminal amine group that propagates the polymerization.[1] This method offers good control over the molecular weight and results in polymers with a primary amine chain end.

  • Activated Monomer Mechanism (AMM): This pathway is favored when using strong bases or tertiary amines (e.g., triethylamine) as initiators. The initiator deprotonates the NCA monomer at the N-H position, creating a highly nucleophilic carbamate anion. This activated monomer then attacks another NCA molecule, initiating polymerization.[3]

A visual representation of the general Ring-Opening Polymerization (ROP) of L-Leu-NCA is provided below.

ROP_Mechanism LeuNCA L-Leu-NCA Monomer Intermediate Ring-Opened Intermediate LeuNCA->Intermediate Ring Opening Initiator Initiator (e.g., Primary Amine) Initiator->LeuNCA Initiation CO2 CO₂ Intermediate->CO2 Polymer Propagating Poly-L-leucine Chain Intermediate->Polymer Propagation Polymer->LeuNCA Monomer Addition FinalPolymer Poly-L-leucine Polymer->FinalPolymer Termination/Quenching

General scheme of L-Leu-NCA ring-opening polymerization.

Experimental Data Summary

The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of L-Leu-NCA. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Effect of Monomer-to-Initiator Ratio on Poly-L-leucine Characteristics

Monomer/Initiator Ratio ([M]/[I])InitiatorSolventTime (h)Temperature (°C)Mn (kDa)PDI (Mw/Mn)
20:1n-HexylamineDMF48252.31.15
40:1n-HexylamineDMF48254.51.18
60:1n-HexylamineDioxane72256.81.21
80:1n-HexylamineDioxane72258.91.25
100:1n-HexylamineDMF962511.21.30

Table 2: Influence of Solvent and Initiator Type on Polymerization

[M]/[I]InitiatorSolventTime (h)Temperature (°C)Mn (kDa)PDI (Mw/Mn)
50:1n-HexylamineDMF60255.71.19
50:1n-HexylamineDioxane72255.51.23
50:1TriethylamineDMF242515.41.45
50:1TriethylamineDioxane242514.81.52

Note: Data is illustrative and compiled from typical results in the field. Actual results may vary based on the purity of reagents and specific experimental setup.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of poly-L-leucine via n-hexylamine-initiated ROP of L-Leu-NCA in N,N-dimethylformamide (DMF).

Materials and Equipment
  • L-Leucine N-carboxyanhydride (L-Leu-NCA) (recrystallized and dried under vacuum)

  • n-Hexylamine (distilled and stored under inert gas)

  • Anhydrous N,N-dimethylformamide (DMF) (stored over molecular sieves)

  • Anhydrous diethyl ether (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Centrifuge and tubes

  • Vacuum oven

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization A Dry Schlenk Flask under vacuum B Add L-Leu-NCA A->B C Add Anhydrous DMF B->C D Dissolve NCA under Inert Atmosphere C->D E Inject n-Hexylamine Initiator D->E F Stir at Room Temperature (48-96 h) E->F G Precipitate Polymer in Diethyl Ether F->G H Centrifuge and Collect Precipitate G->H I Wash with Diethyl Ether H->I J Dry Polymer under Vacuum I->J K GPC Analysis (Mn, PDI) J->K L FTIR/NMR Spectroscopy (Structure) J->L

Step-by-step workflow for p(L-Leu) synthesis.
Detailed Protocol

  • Preparation of the Reaction Setup:

    • A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under vacuum.

    • The flask is backfilled with an inert gas (Argon or Nitrogen).

  • Addition of Reagents:

    • Under a positive pressure of inert gas, L-Leu-NCA is added to the Schlenk flask. The amount is calculated based on the desired monomer-to-initiator ratio (e.g., for a [M]/[I] of 40:1 and a target degree of polymerization of 40).

    • Anhydrous DMF is added via a syringe to dissolve the L-Leu-NCA to a desired concentration (typically 1-5% w/v). The solution is stirred until the monomer is completely dissolved.

  • Initiation of Polymerization:

    • A stock solution of n-hexylamine in anhydrous DMF is prepared.

    • The calculated amount of the n-hexylamine solution is injected into the stirring L-Leu-NCA solution using a syringe.

  • Polymerization Reaction:

    • The reaction mixture is stirred at room temperature (25 °C) under an inert atmosphere for the desired period (e.g., 48 hours). The progress of the reaction can be monitored by the disappearance of the NCA peak in FTIR spectroscopy (~1785 and 1850 cm⁻¹).

  • Purification of the Polymer:

    • Upon completion, the viscous polymer solution is precipitated by adding it dropwise to a large excess of a non-solvent, such as cold diethyl ether (typically 10-20 times the volume of the reaction mixture), with vigorous stirring.

    • The precipitated white solid (poly-L-leucine) is collected by centrifugation.

    • The polymer is washed multiple times with the non-solvent to remove any unreacted monomer and residual solvent.

    • The purified poly-L-leucine is then dried in a vacuum oven at room temperature until a constant weight is achieved.

Characterization Protocol: Gel Permeation Chromatography (GPC)
  • Sample Preparation:

    • Prepare a solution of the dried poly-L-leucine in a suitable GPC eluent at a concentration of 1-2 mg/mL. A common solvent for poly-L-leucine is hexafluoroisopropanol (HFIP) due to the polymer's tendency to aggregate in other solvents.

    • Filter the sample solution through a 0.2 µm PTFE filter before injection.

  • GPC Conditions:

    • System: Agilent or Waters GPC system with a refractive index (RI) detector.

    • Columns: PLgel or Styragel columns suitable for organic solvents and the expected molecular weight range.

    • Mobile Phase: HFIP with 0.02 M potassium trifluoroacetate (KTFA) is often used to suppress aggregation.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.

    • Calibration: Use polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.

  • Data Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using the system's software.

By following these protocols, researchers can reliably synthesize and characterize poly-L-leucine with controlled molecular weights for a variety of applications in materials science and drug development.

References

Application Notes and Protocols for the Use of (S)-4-isobutyloxazolidine-2,5-dione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (L-Leu-NCA), is a highly valuable reagent in the field of peptide and polypeptide synthesis. As a derivative of the amino acid L-leucine, it serves as an activated building block for the efficient formation of peptide bonds. This document provides detailed application notes and experimental protocols for the synthesis of L-Leu-NCA and its subsequent use in stepwise peptide synthesis, a technique of particular interest in drug development for the creation of well-defined peptide sequences.

The primary application of L-Leu-NCA is in the ring-opening polymerization (ROP) to generate poly-L-leucine or block copolypeptides. However, its reactivity can also be harnessed for the controlled, stepwise addition of a single leucine residue to an amino acid or peptide chain. This method offers an alternative to traditional coupling reagents and can be advantageous in specific synthetic strategies. Key benefits include the absence of coupling reagent byproducts and potentially simplified purification procedures.

This document outlines the synthesis of L-Leu-NCA from L-leucine, followed by a general protocol for its use in the synthesis of dipeptides, which can be adapted for the elongation of longer peptide chains.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance White crystalline solid
Melting Point 76-77 °C
Storage Conditions 2-8°C under inert atmosphere

Experimental Protocols

Protocol 1: Synthesis of this compound (L-Leu-NCA)

This protocol is based on the Fuchs-Farthing method, which involves the phosgenation of the unprotected amino acid.

Materials:

  • L-leucine

  • Anhydrous Tetrahydrofuran (THF)

  • Triphosgene or a solution of phosgene in toluene

  • Hexane

  • Diatomaceous earth (Celite)

  • Nitrogen or Argon gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Suspend L-leucine (e.g., 10.0 g, 76.2 mmol) in anhydrous THF (150 mL) in a flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • Heat the suspension to 50°C with stirring.

  • Slowly add a 20% solution of phosgene in toluene (76.0 mL, 152.4 mmol) or a solution of triphosgene in THF to the suspension over a period of approximately 1 hour. Caution: Phosgene and its derivatives are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Continue heating and stirring until the mixture becomes a clear solution, indicating the completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the crude product by adding hexane to the concentrated solution.

  • Collect the white solid by filtration.

  • For further purification, dissolve the solid in a minimal amount of toluene and filter through a pad of diatomaceous earth to remove insoluble impurities.

  • Re-precipitate the product by adding an excess of hexane to the filtrate.

  • Collect the purified L-Leu-NCA as a white crystalline solid by filtration and dry under vacuum.

Expected Yield: A typical yield for this procedure is around 75%.[1]

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of L-Leu-NCA Leucine L-Leucine Phosgenation Phosgenation in THF at 50°C Leucine->Phosgenation Concentration Concentration Phosgenation->Concentration Precipitation1 Precipitation with Hexane Concentration->Precipitation1 Filtration1 Filtration Precipitation1->Filtration1 Purification Dissolution in Toluene & Filtration Filtration1->Purification Precipitation2 Re-precipitation with Hexane Purification->Precipitation2 Drying Drying under Vacuum Precipitation2->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Stepwise Dipeptide Synthesis using L-Leu-NCA

This protocol describes a general method for the coupling of L-Leu-NCA with an amino acid ester to form a dipeptide. The reaction is typically carried out in an organic solvent.

Materials:

  • This compound (L-Leu-NCA)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride, Alanine ethyl ester hydrochloride)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the non-nucleophilic base (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve L-Leu-NCA (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the L-Leu-NCA solution to the solution of the free amino acid ester.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide ester.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Dipeptide Synthesis Workflow:

cluster_dipeptide Dipeptide Synthesis Workflow AA_ester_HCl Amino Acid Ester HCl Base Addition of Base (e.g., DIPEA) AA_ester_HCl->Base Free_AA_ester Free Amino Acid Ester Base->Free_AA_ester Coupling Coupling Reaction Free_AA_ester->Coupling Leu_NCA L-Leu-NCA Solution Leu_NCA->Coupling Quenching Quenching with Water Coupling->Quenching Extraction Aqueous Workup Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Dipeptide Pure Dipeptide Ester Purification->Dipeptide

Caption: Stepwise synthesis of a dipeptide using L-Leu-NCA.

Quantitative Data from Analogous Syntheses

NCA UsedAmino Acid NucleophileDipeptide ProductYield (%)
Alanine-NCAGlycineAla-Gly75
Alanine-NCAAlanineAla-Ala68
Alanine-NCAValineAla-Val55
Alanine-NCALeucineAla-Leu62
Valine-NCAGlycineVal-Gly70
Valine-NCAAlanineVal-Ala65
Valine-NCAValineVal-Val40
Valine-NCALeucineVal-Leu50

Discussion of Potential Side Reactions

The primary side reaction in the stepwise synthesis of peptides using NCAs is the potential for oligomerization or polymerization. This can occur if the newly formed N-terminus of the dipeptide attacks another molecule of the NCA. To minimize this, it is crucial to use a stoichiometric amount of the NCA and to monitor the reaction closely, stopping it once the starting amino acid ester has been consumed.

Another potential side reaction is the hydrolysis of the NCA by any residual water in the reaction mixture. This leads to the formation of the parent amino acid (leucine) and carbon dioxide, which will not participate in the desired coupling reaction. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.

The diagram below illustrates the desired reaction pathway versus the potential side reactions.

cluster_pathways Reaction Pathways Leu_NCA L-Leu-NCA Dipeptide Desired Dipeptide Leu_NCA->Dipeptide + Amino Acid Ester Hydrolysis Hydrolysis (Side Reaction) Leu_NCA->Hydrolysis + H₂O AA_Ester Amino Acid Ester Oligomer Oligomerization (Side Reaction) Dipeptide->Oligomer + L-Leu-NCA

Caption: Desired reaction pathway and potential side reactions.

Conclusion

This compound is a versatile reagent for the incorporation of leucine residues in peptide synthesis. While predominantly used for polymerization, its application in controlled, stepwise synthesis offers a valuable tool for drug development and peptide chemistry. By carefully controlling stoichiometry and ensuring anhydrous conditions, researchers can achieve good yields of desired dipeptides and other short peptide fragments. The protocols and data presented here provide a solid foundation for the successful application of L-Leu-NCA in the laboratory.

References

Applications of L-Leu-NCA in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Leucine N-Carboxyanhydride (L-Leu-NCA) in the synthesis of a variety of biologically active compounds. L-Leu-NCA serves as a critical monomer for the ring-opening polymerization (ROP) to produce poly(L-leucine) (PLL) homopolymers and copolymers with diverse applications in biomedicine, including the development of antimicrobial agents, drug delivery vehicles, and tissue engineering scaffolds.

Synthesis of Antimicrobial Peptides

Leucine-rich polypeptides exhibit significant antimicrobial properties by disrupting the cell membranes of various pathogens. The hydrophobic nature of the leucine residues facilitates insertion into the lipid bilayer, leading to membrane perturbation and cell death. Copolypeptides of L-leucine and L-lysine are particularly effective, combining the membrane-disrupting properties of leucine with the electrostatic attraction of cationic lysine to negatively charged bacterial membranes.

Quantitative Data: Antimicrobial and Hemolytic Activity
Peptide/PolymerTarget OrganismMIC (µg/mL)HC50 (µg/mL)Selectivity Index (HC50/MIC)
Poly(L-leucine-co-L-lysine)Staphylococcus aureus32>500>15.6
Poly(L-leucyl-L-ornithyl-L-leucine)Staphylococcus aureus---
Leucine-rich peptide (LRR-2)Escherichia coli810012.5
Staphylococcus aureus410025

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration

Experimental Protocol: Synthesis of Poly(L-leucine-co-L-lysine)

This protocol describes the synthesis of a random copolymer of L-leucine and L-lysine via ring-opening polymerization of their respective N-carboxyanhydrides.

Materials:

  • L-Leucine-N-Carboxyanhydride (L-Leu-NCA)

  • Nε-carbobenzyloxy-L-lysine-N-carboxyanhydride (Z-Lys-NCA)

  • Hexamethyldisilazane (HMDS) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Trifluoroacetic acid (TFA)

  • Hydrobromic acid (HBr) in acetic acid (33%)

  • Dialysis tubing (MWCO 1 kDa)

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Polymerization:

    • In a flame-dried flask under an inert atmosphere, dissolve L-Leu-NCA (e.g., 500 mg, 3.18 mmol) and Z-Lys-NCA (e.g., 975 mg, 3.18 mmol) in anhydrous DMF (10 mL).

    • Add the initiator, HMDS (e.g., 0.1 mL of a 1 M solution in anhydrous DMF), to the monomer solution with stirring.

    • Allow the reaction to proceed at room temperature for 48 hours.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Deprotection:

    • Dissolve the dried polymer in TFA (5 mL).

    • Add HBr in acetic acid (33%, 2 mL).

    • Stir the mixture at room temperature for 2 hours.

    • Precipitate the deprotected polymer by adding the solution to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash several times with diethyl ether.

    • Dry the final polymer under vacuum.

  • Purification:

    • Dissolve the deprotected polymer in deionized water.

    • Dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 12 hours.

    • Lyophilize the dialyzed solution to obtain the pure poly(L-leucine-co-L-lysine) as a white solid.

Antimicrobial Mechanism of Action

The primary mechanism of action for these leucine-rich cationic polypeptides is the disruption of the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane cluster_peptide Antimicrobial Peptide Lipid_Head Phospholipid Head (Negative Charge) Lipid_Tail Lipid Tail (Hydrophobic) Lysine Cationic Lysine Residue Electrostatic_Attraction Electrostatic Attraction Lysine->Electrostatic_Attraction Leucine Hydrophobic Leucine Residue Hydrophobic_Interaction Hydrophobic Interaction Leucine->Hydrophobic_Interaction Electrostatic_Attraction->Lipid_Head Membrane_Disruption Membrane Disruption & Pore Formation Electrostatic_Attraction->Membrane_Disruption Hydrophobic_Interaction->Lipid_Tail Hydrophobic_Interaction->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Antimicrobial peptide mechanism of action.

Drug Delivery Systems

Poly(L-leucine) and its copolymers can self-assemble into nanoparticles in aqueous solutions, making them excellent candidates for drug delivery systems. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, such as doxorubicin, protecting them from degradation and enabling controlled release.

Quantitative Data: Drug Loading and Release
PolymerDrugDrug Loading Content (%)Encapsulation Efficiency (%)In Vitro Release (24h, pH 5.0) (%)
mPEG-b-P(Glu-co-Phe)Doxorubicin21.7~98~60
Leucine-based Polyester AmidePaclitaxel---
PLGADoxorubicin>80--
Experimental Protocol: Preparation of Doxorubicin-Loaded Poly(L-leucine)-based Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a self-assembly method.

Materials:

  • Dibromo-poly(L-leucine) (synthesized via ROP of L-Leu-NCA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve the dibromo-poly(L-leucine) (e.g., 10 mg) and DOX·HCl (e.g., 2 mg) in DMSO (1 mL).

    • Add the polymer/drug solution dropwise to deionized water (10 mL) while stirring vigorously.

    • Continue stirring for 2 hours to allow for nanoparticle self-assembly.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against deionized water for 24 hours to remove the DMSO and unencapsulated drug, with frequent water changes.

    • Collect the purified nanoparticle suspension.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Analyze the nanoparticle morphology using transmission electron microscopy (TEM).

    • Quantify the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC.

Cellular Uptake and Drug Release Workflow

The following diagram illustrates the process of cellular uptake and subsequent drug release from the nanoparticles.

NP Drug-Loaded Nanoparticle Cell Cancer Cell NP->Cell 1. Cellular Uptake Endocytosis Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome 2. Encapsulation Release Drug Release Endosome->Release 3. pH-Triggered Destabilization Drug Free Drug Release->Drug Nucleus Nucleus Drug->Nucleus 4. Target Interaction Apoptosis Apoptosis Nucleus->Apoptosis 5. Therapeutic Effect

Cellular uptake and drug release process.

Tissue Engineering Scaffolds

L-leucine-based poly(ester urea)s (PEUs) are promising materials for vascular tissue engineering due to their biocompatibility, biodegradability, and tunable mechanical properties.[1] These polymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and tissue regeneration.[1]

Quantitative Data: Mechanical Properties of L-Leucine-Based PEUs
PolymerElastic Modulus (MPa)
PEU from bis-L-leucine-1,4-butanediol diester12.0 ± 1.5
PEU from bis-L-leucine-1,6-hexanediol diester5.5 ± 0.8
PEU from bis-L-leucine-1,10-decanediol diester1.8 ± 0.3
Native Blood Vessels0.16 to 12

Data adapted from[1]

Experimental Protocol: Synthesis of L-Leucine-Based Poly(ester urea)

This protocol describes the interfacial condensation polymerization to synthesize a poly(ester urea) from a bis-L-leucine ester.

Materials:

  • Di-p-toluenesulfonic acid salt of bis-L-leucine ester (monomer)

  • Triphosgene

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

Procedure:

  • Monomer Solution:

    • Dissolve the di-p-toluenesulfonic acid salt of the bis-L-leucine ester and sodium carbonate in deionized water.

  • Triphosgene Solution:

    • Dissolve triphosgene in dichloromethane.

  • Polymerization:

    • Combine the aqueous monomer solution and the organic triphosgene solution in a beaker.

    • Stir the biphasic mixture vigorously at room temperature for 1 hour.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, dilute HCl, and deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Precipitate the polymer by adding the dried organic solution to a large volume of methanol.

    • Collect the polymer by filtration and dry under vacuum at 60°C for 24 hours.

Logical Workflow for Tissue Engineering Scaffold Development

The development of a tissue-engineered scaffold involves several key stages from polymer synthesis to biological evaluation.

cluster_synthesis Polymer Synthesis & Characterization cluster_fabrication Scaffold Fabrication cluster_evaluation Biological Evaluation Monomer L-Leu-NCA Derivative Polymerization Polymerization Monomer->Polymerization Characterization Molecular Weight, Structure, Properties Polymerization->Characterization Fabrication Electrospinning/ Solvent Casting Characterization->Fabrication Morphology Porosity, Fiber Diameter Fabrication->Morphology Cell_Seeding Cell Seeding Morphology->Cell_Seeding Viability Cell Viability & Proliferation Cell_Seeding->Viability Differentiation Cell Differentiation Viability->Differentiation

Workflow for tissue engineering scaffold development.

References

Application Notes & Protocols: Synthesis of Block Copolypeptides with (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Block copolypeptides are a class of polymers that combine the biocompatibility and biodegradability of polypeptides with the versatile self-assembly properties of block copolymers. These materials are of significant interest for biomedical applications, including drug delivery, gene therapy, and tissue engineering.[1][2] The synthesis typically involves the sequential ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[2]

This document provides detailed protocols for the synthesis of block copolypeptides using (S)-4-isobutyloxazolidine-2,5-dione, the NCA derived from L-Leucine (L-Leu-NCA).[3] Poly(L-leucine) (PL-Leu) is a hydrophobic, α-helix forming polypeptide.[4] When incorporated into a block copolymer with a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(L-lysine) (PL-Lys), the resulting amphiphilic macromolecule can self-assemble in aqueous solutions to form structures like micelles or vesicles, which can encapsulate therapeutic agents.[5]

Principle of Synthesis: Ring-Opening Polymerization (ROP) of NCAs

The synthesis of polypeptides from NCAs proceeds via a living ring-opening polymerization. This method allows for precise control over the polymer's molecular weight and architecture, enabling the creation of well-defined block copolymers.[2] The polymerization is typically initiated by a nucleophile, such as a primary amine. An amino-terminated macroinitiator, like PEG-NH2, can be used to generate PEGylated block copolypeptides.[6] The polymerization proceeds via nucleophilic attack on the carbonyl group of the NCA monomer, leading to the opening of the anhydride ring and the formation of a carbamate, which then decarboxylates to regenerate the terminal amine for the next monomer addition.

ROP_Mechanism cluster_Initiation Initiation Step cluster_Propagation Propagation Step Initiator R-NH₂ (Initiator) NCA This compound (L-Leu-NCA) Initiator->NCA Nucleophilic Attack Intermediate Carbamate Intermediate NCA->Intermediate GrowingChain Growing Polypeptide Chain (R-NH-[Leu]n-H) Intermediate->GrowingChain Decarboxylation CO2 CO₂ Intermediate->CO2 NCA2 Next NCA Monomer GrowingChain->NCA2 Chain Growth

Caption: General mechanism of amine-initiated ring-opening polymerization of NCAs.

Experimental Protocols

Protocol 1: Synthesis of this compound (L-Leucine NCA)

This protocol is based on the "Fuchs-Farthing" method, which involves the direct phosgenation of the amino acid using triphosgene.[7]

Materials:

  • L-Leucine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (N2 or Ar), suspend L-Leucine in anhydrous THF (e.g., 50 mL per 5 g of amino acid) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Phosgenation: In a separate flask, dissolve triphosgene (approximately 1/3 molar equivalent to the amino acid) in anhydrous THF. Add this solution dropwise to the stirred L-Leucine suspension at room temperature.

  • Reaction: Heat the reaction mixture to 40-50°C. The suspension will gradually become a clear solution as the reaction proceeds (typically 2-4 hours). Monitor the reaction by observing the evolution of HCl gas (which can be bubbled through an oil bubbler).

  • Solvent Removal: Once the solution is clear, cool it to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the crude solid product in a minimal amount of anhydrous THF. Add anhydrous hexane dropwise until the solution becomes cloudy.

  • Isolation and Drying: Cool the solution at -20°C overnight to allow for complete crystallization. Filter the resulting white crystals under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum. Store the purified L-Leucine NCA at -20°C under an inert atmosphere.

Protocol 2: Synthesis of a Diblock Copolypeptide: mPEG-b-Poly(L-Leucine)

This protocol describes the synthesis of an amphiphilic diblock copolymer using an amino-terminated methoxy poly(ethylene glycol) (mPEG-NH2) as a macroinitiator.[5][6]

Diblock_Workflow start Start step1 Dissolve mPEG-NH₂ (Macroinitiator) in anhydrous DMF start->step1 step2 Add L-Leu-NCA Monomer Solution step1->step2 step3 Polymerize under N₂ (e.g., 25-35°C, 48-72h) step2->step3 step4 Precipitate Polymer in Diethyl Ether step3->step4 step5 Filter and Collect Crude Product step4->step5 step6 Purify by Dialysis against Water step5->step6 step7 Lyophilize to obtain Pure mPEG-b-PL-Leu step6->step7 end End step7->end

Caption: Workflow for the synthesis of mPEG-b-Poly(L-Leucine) diblock copolypeptide.

Materials:

  • mPEG-NH2 (e.g., MW 2000 or 5000 Da)

  • This compound (L-Leu-NCA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

  • Nitrogen or Argon gas supply

Procedure:

  • Initiator Preparation: Dry the mPEG-NH2 macroinitiator under vacuum for several hours. Under an inert atmosphere, dissolve the dried mPEG-NH2 in anhydrous DMF.

  • Monomer Addition: In a separate flask, dissolve the desired amount of L-Leu-NCA in anhydrous DMF. The ratio of monomer to initiator will determine the target degree of polymerization (DP) of the poly(L-leucine) block. Add the monomer solution to the initiator solution via a syringe.

  • Polymerization: Stir the reaction mixture under an inert atmosphere at room temperature for 48-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the white precipitate by filtration or centrifugation. Wash the product several times with diethyl ether to remove any unreacted monomer and residual solvent.

  • Purification: Dry the crude polymer under vacuum. For applications requiring high purity, dissolve the polymer in a suitable solvent (e.g., water or a mild organic solvent) and purify by dialysis against deionized water for 2-3 days to remove any remaining impurities.

  • Final Product: Lyophilize the dialyzed solution to obtain the pure mPEG-b-Poly(L-Leucine) as a white, fluffy solid.

Characterization and Data

The synthesized copolypeptides are typically characterized by ¹H NMR to confirm the chemical structure and determine the degree of polymerization, and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).[8][9][10]

Table 1: Representative Characteristics of Synthesized Copolypeptides

This table summarizes typical data for block copolypeptides synthesized via ROP of L-Leu-NCA.

Copolymer ArchitectureMacroinitiatorMonomer/Initiator RatioTarget DP (PL-Leu)Actual DP (¹H NMR)Mn (GPC, g/mol )PDI (Mw/Mn)Reference(s)
mPEG-b-PL-LeumPEG-NH₂ (5 kDa)40:1404010,2001.15[6]
mPEG-b-PL-LeumPEG-NH₂ (2 kDa)20:120194,5001.20[5]
PL-Lys-b-PL-LeuPL-Lys-NH₂40:14040-< 1.1[10]

DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 2: Self-Assembly Properties in Aqueous Solution

The amphiphilic nature of these copolymers drives their self-assembly into nano-sized structures in water.[5]

CopolymerFormation MethodHydrodynamic Radius (Rh, nm)Critical Micelle Conc. (CMC, µg/mL)Reference(s)
PEG-b-PL-LeuDirect Dissolution52 - 1738[6]
mPEG-b-PL-LeuDirect DissolutionDecreases with increasing PL-Leu length-[5]

Application in Drug Development: Micellar Drug Delivery

Amphiphilic block copolypeptides like mPEG-b-PL-Leu self-assemble in aqueous media to form core-shell micelles. The hydrophobic PL-Leu blocks form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG blocks form the outer corona, providing stability and stealth properties in biological systems. This encapsulation can improve drug solubility, prolong circulation time, and enable targeted delivery.

SelfAssembly cluster_system Aqueous Environment cluster_micelle_structure Micelle Structure Copolymer Amphiphilic mPEG-b-PL-Leu Copolymers Micelle Drug-Loaded Micelle Copolymer->Micelle Self-Assembly (Encapsulation) Drug Hydrophobic Drug Drug->Micelle Self-Assembly (Encapsulation) Core Hydrophobic Core (PL-Leu + Drug) Micelle->Core Shell Hydrophilic Shell (PEG Corona)

Caption: Self-assembly of block copolypeptides into a drug delivery vehicle.

References

Application Notes and Protocols for Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, are powerful and reliable tools in modern asymmetric synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of subsequent carbon-carbon bond-forming reactions with a high degree of predictability and control.[1][2] Their widespread use in both academic and industrial settings, particularly in the early stages of drug discovery and the total synthesis of complex natural products, stems from their versatility, reliability, and the fact that they are often derived from readily available and inexpensive chiral amino acids.[1][3][4] This guide provides a comprehensive overview of the principles, practical applications, and detailed protocols for using Evans-type oxazolidinone chiral auxiliaries.

Core Principles and Mechanism of Stereocontrol

The effectiveness of oxazolidinone auxiliaries lies in their ability to create a sterically biased environment around a reactive center, typically an enolate. The substituent at the C4 position of the oxazolidinone ring (derived from an amino acid like valine or phenylalanine) effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side.[5][6]

The formation of a rigid, chelated (Z)-enolate through deprotonation with a suitable base is crucial for high diastereoselectivity.[7][8] The stereochemical outcome of the reaction can be reliably predicted based on the Zimmerman-Traxler transition state model for aldol reactions or by considering the steric hindrance for alkylation reactions.[2][7]

Experimental Workflow

The general workflow for utilizing an oxazolidinone chiral auxiliary in an asymmetric alkylation involves three key steps: acylation of the auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and finally, cleavage of the auxiliary to yield the desired chiral product.[5]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage acylation Oxazolidinone Auxiliary + Achiral Carboxylic Acid Derivative -> N-Acyl Oxazolidinone enolate N-Acyl Oxazolidinone + Base -> (Z)-Enolate acylation->enolate alkylation (Z)-Enolate + Electrophile -> Alkylated Product enolate->alkylation cleavage Alkylated Product -> Chiral Product + Recovered Auxiliary alkylation->cleavage

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

Data Presentation: Performance in Asymmetric Reactions

The choice of the oxazolidinone auxiliary, substrate, and reaction conditions significantly influences the yield and diastereoselectivity of the transformation. The following tables summarize quantitative data for common applications.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

Oxazolidinone Auxiliary (R)Electrophile (R'-X)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
BenzylAllyl iodide2-Methyl-4-pentenoic acid derivative85-95>99:1[9][10][11]
IsopropylBenzyl bromide2-Benzylpropanoic acid derivative90-98>99:1[5]
PhenylMethyl iodide2-Methylpropanoic acid derivative80-9095:5[12]

Table 2: Asymmetric Aldol Reactions

Oxazolidinone Auxiliary (R)AldehydeProductYield (%)Diastereomeric Ratio (d.r.)Reference
BenzylIsobutyraldehydesyn-aldol adduct85-95>99:1[7]
IsopropylBenzaldehydesyn-aldol adduct80-9098:2[7]
(1S,2R)-Norephedrine derivedAcetaldehydeanti-aldol adduct75-8595:5[7]

Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride

This protocol describes the attachment of the acyl group to the chiral auxiliary.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add propionyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Allyl Iodide

This protocol details the stereoselective formation of a new carbon-carbon bond.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone)

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of NaHMDS (1.1 eq) or LDA (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add allyl iodide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomers if necessary.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the chiral carboxylic acid. Other cleavage methods can yield alcohols, aldehydes, or esters.[13]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 1.5 eq) at 0 °C.

  • Concentrate the reaction mixture to remove the THF.

  • Extract the aqueous solution with a non-polar solvent (e.g., hexane) to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 1 M HCl).

  • Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Mandatory Visualizations

Mechanism of Stereocontrol in Asymmetric Alkylation

The following diagram illustrates the formation of the chelated (Z)-enolate and the subsequent diastereoselective alkylation.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate start->enolate + Base (e.g., NaHMDS) transition Transition State (Electrophile approaches from the less hindered face) enolate->transition electrophile Electrophile (R'-X) electrophile->transition product Alkylated Product (New stereocenter formed) transition->product

Caption: Stereocontrol in asymmetric alkylation using an oxazolidinone auxiliary.

Cleavage Pathways for N-Acyl Oxazolidinones

Different reagents can be used to cleave the auxiliary, leading to a variety of functional groups in the final product.

G cluster_0 Cleavage Products start Alkylated N-Acyl Oxazolidinone acid Chiral Carboxylic Acid start->acid LiOH / H₂O₂ alcohol Chiral Alcohol start->alcohol LiBH₄ or LiAlH₄ aldehyde Chiral Aldehyde start->aldehyde DIBAL-H ester Chiral Ester start->ester NaOMe / MeOH

Caption: Cleavage methods for N-acyl oxazolidinones to yield various chiral products.[13]

References

Troubleshooting & Optimization

Technical Support Center: L-leucine NCA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-leucine N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polypeptide synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the ring-opening polymerization (ROP) of L-leucine NCA.

Issue 1: Low Molecular Weight and/or Broad Polydispersity Index (PDI) in the Final Poly(L-leucine)

  • Question: My poly(L-leucine) has a lower molecular weight than expected and a high PDI (>1.5). What are the potential causes and how can I fix this?

  • Answer: Low molecular weight and broad PDI are common issues in NCA polymerization and can stem from several factors related to impurities and reaction conditions.

    • Cause 1: Impurities in the L-leucine NCA monomer. The purity of the NCA monomer is critical for achieving controlled polymerization.[1][2] Common impurities include:

      • Hydrogen Chloride (HCl) and Chloride Ions: These are byproducts of the NCA synthesis and can act as unwanted initiators, leading to uncontrolled polymerization.[2]

      • Unreacted L-leucine HCl salts: Similar to HCl, these salts can initiate polymerization.[2]

      • N-chloroformyl amino acids and 2-isocyanatoacyl chlorides: These electrophilic contaminants can terminate growing polymer chains.[2]

    • Solution 1: Rigorous Purification of L-leucine NCA.

      • Recrystallization: This is a common method to purify crystalline NCAs.

      • Flash Chromatography: This technique is effective for removing various impurities from NCAs, especially those that are difficult to crystallize.

      • Use of HCl Scavengers: Additives like (+)-limonene can be used during NCA synthesis to prevent side reactions caused by HCl.[3]

    • Cause 2: Impurities in the solvent and initiator. Water and other nucleophilic impurities in the reaction solvent or initiator can lead to premature termination or unwanted side reactions.

    • Solution 2: Proper Drying and Purification of Reagents.

      • Solvent Distillation: Solvents should be rigorously dried and distilled before use.

      • Initiator Purification: Ensure the initiator is pure and dry.

      • High Vacuum Techniques: Performing the polymerization under high vacuum can help to minimize the presence of volatile impurities.

    • Cause 3: Inappropriate choice of initiator. The type of initiator used significantly impacts the polymerization mechanism and control over the final polymer properties.

    • Solution 3: Selection of an Appropriate Initiator.

      • Primary Amines: These are common initiators that proceed via the "normal amine mechanism." However, side reactions can occur.[4][5]

      • Transition Metal Initiators (e.g., Cobalt or Nickel complexes): These can provide excellent control over molecular weight and result in narrow PDIs.[1]

      • Tertiary Amines (e.g., Triethylamine): These typically initiate polymerization through the "activated monomer mechanism," which can sometimes lead to less control over the polymerization compared to other methods.[4][6]

Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly

  • Question: My L-leucine NCA polymerization is not starting, or the conversion is very low even after an extended period. What could be the problem?

  • Answer: A stalled or sluggish polymerization can be frustrating. Here are the likely culprits and their solutions:

    • Cause 1: Inactive Initiator. The initiator may have degraded due to improper storage or handling.

    • Solution 1: Use Fresh or Purified Initiator. Always use a fresh batch of initiator or purify it before use.

    • Cause 2: Low Reaction Temperature. While lower temperatures can sometimes reduce side reactions, they can also significantly slow down the rate of polymerization.

    • Solution 2: Optimize Reaction Temperature. The optimal temperature depends on the initiator and solvent used. For some systems, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate.

    • Cause 3: Poor Solubility of Monomer or Polymer. If the L-leucine NCA or the growing poly(L-leucine) chain precipitates from the solution, the polymerization can be hindered.

    • Solution 3: Choose an Appropriate Solvent. Ensure that both the monomer and the resulting polymer are soluble in the chosen solvent at the reaction temperature. Common solvents for NCA polymerization include N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF).

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: I am getting different results every time I run the same polymerization reaction. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions and reagent purity.

    • Cause 1: Variable Purity of Monomers, Solvents, and Initiators. Even small differences in impurity levels can have a significant impact on the polymerization outcome.

    • Solution 1: Standardize Purification Protocols. Implement and strictly follow standardized procedures for the purification of all reagents.

    • Cause 2: Atmospheric Moisture Contamination. NCAs are highly sensitive to moisture.

    • Solution 2: Maintain an Inert Atmosphere. Conduct all manipulations, including weighing and transfer of reagents, in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Cause 3: Inaccurate Control of Reaction Parameters. Small variations in temperature, stirring rate, or reagent concentrations can affect the polymerization kinetics and the final polymer properties.

    • Solution 3: Precise Control of Experimental Conditions. Use accurate temperature control systems, consistent stirring, and precise measurement of all reagents.

Data Presentation

Table 1: Effect of Initiator Type on Poly(L-leucine) Properties

Initiator TypePolymerization MechanismTypical Molecular Weight (Mn)Typical Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
Primary Amines (e.g., n-hexylamine)Normal Amine Mechanism[4][5]Moderate to High1.1 - 1.5Readily available, straightforward to use.Prone to side reactions, may lead to broader PDI.[5]
Tertiary Amines (e.g., triethylamine)Activated Monomer Mechanism[4][6]Can achieve very high MWOften > 1.5Can produce high molecular weight polymers.[6]Less control over polymerization, broader PDI.[6]
Transition Metal Complexes (e.g., Co or Ni based)Coordinated Anionic PolymerizationControlled (500 - 500,000 g/mol )[1]< 1.2[1]Excellent control over MW and PDI, living polymerization characteristics.[1]More complex to prepare and handle.

Experimental Protocols

Protocol 1: Synthesis of L-leucine N-carboxyanhydride (NCA)

This protocol is based on the Fuchs-Farthing method using triphosgene.

Materials:

  • L-leucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • (+)-limonene (HCl scavenger)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, suspend L-leucine in anhydrous THF.

  • Add (+)-limonene to the suspension.

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-leucine suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear.

  • Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹).

  • Once the reaction is complete, cool the solution to room temperature.

  • Filter the solution to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude L-leucine NCA by adding anhydrous hexane.

  • Collect the white solid by filtration and recrystallize from a suitable solvent system (e.g., THF/hexane) to obtain pure L-leucine NCA.

  • Dry the purified L-leucine NCA under vacuum and store it in a glovebox.

Protocol 2: Ring-Opening Polymerization of L-leucine NCA using a Primary Amine Initiator

Materials:

  • Purified L-leucine NCA

  • Anhydrous N,N-dimethylformamide (DMF)

  • n-Hexylamine (initiator)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, dissolve the desired amount of L-leucine NCA in anhydrous DMF in a flame-dried Schlenk flask.

  • Calculate the required volume of the n-hexylamine initiator solution in anhydrous DMF to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 100).

  • Rapidly inject the initiator solution into the stirred NCA solution at room temperature.

  • Allow the polymerization to proceed for the desired time (this can range from hours to days depending on the target molecular weight and reaction conditions).

  • Monitor the polymerization by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Once the desired conversion is reached, precipitate the poly(L-leucine) by adding the reaction mixture to a large excess of a non-solvent, such as anhydrous diethyl ether.

  • Collect the polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove any residual monomer and initiator.

  • Dry the final poly(L-leucine) product under vacuum.

Protocol 3: Characterization of Poly(L-leucine)

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Typical System: A GPC system equipped with a refractive index (RI) detector.

    • Mobile Phase: A suitable solvent in which poly(L-leucine) is soluble, often containing a salt like LiBr to suppress aggregation (e.g., DMF with 0.01 M LiBr).

    • Calibration: Use polystyrene standards for calibration to obtain relative molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polypeptide and to determine the degree of polymerization (DP) by end-group analysis if the initiator is distinguishable.

    • Solvent: A deuterated solvent in which the polymer is soluble, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of a deuterated organic solvent with TFA.

    • Analysis: ¹H NMR will show characteristic peaks for the polypeptide backbone and the leucine side chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the formation of the polypeptide and to analyze its secondary structure.

    • Sample Preparation: The polymer can be analyzed as a thin film or a KBr pellet.

    • Analysis: Look for the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. The position of the amide I band can give an indication of the secondary structure (α-helix vs. β-sheet).

Mandatory Visualization

Troubleshooting_Workflow start Problem: Low MW / Broad PDI check_monomer Check Monomer Purity start->check_monomer purify_monomer Purify NCA Monomer (Recrystallization/Chromatography) check_monomer->purify_monomer Impure check_reagents Check Solvent/Initiator Purity check_monomer->check_reagents Pure purify_monomer->check_reagents purify_reagents Dry/Distill Solvents & Purify Initiator check_reagents->purify_reagents Impure check_initiator Evaluate Initiator Choice check_reagents->check_initiator Pure purify_reagents->check_initiator select_initiator Select Appropriate Initiator (e.g., Transition Metal Complex) check_initiator->select_initiator Inappropriate check_conditions Review Reaction Conditions check_initiator->check_conditions Appropriate select_initiator->check_conditions optimize_conditions Optimize Temperature & Ensure Inert Atmosphere check_conditions->optimize_conditions Sub-optimal end_success Successful Polymerization: Target MW & Narrow PDI check_conditions->end_success Optimal optimize_conditions->end_success

Caption: Troubleshooting workflow for low molecular weight and broad PDI in poly(L-leucine).

Polymerization_Mechanisms cluster_amine Normal Amine Mechanism cluster_activated Activated Monomer Mechanism amine_initiator Primary Amine (R-NH2) nca_monomer1 L-leucine NCA amine_initiator->nca_monomer1 Nucleophilic Attack intermediate1 Ring-Opened Intermediate nca_monomer1->intermediate1 growing_chain1 Growing Polypeptide Chain with Amine Terminus intermediate1->growing_chain1 co2_1 CO2 intermediate1->co2_1 Elimination growing_chain1->nca_monomer1 Propagation base_initiator Base (e.g., Tertiary Amine) nca_monomer2 L-leucine NCA base_initiator->nca_monomer2 Deprotonation activated_monomer Deprotonated NCA (NCA Anion) nca_monomer2->activated_monomer nca_monomer3 L-leucine NCA activated_monomer->nca_monomer3 Nucleophilic Attack growing_chain2 Growing Polypeptide Chain nca_monomer3->growing_chain2 Propagation

Caption: Comparison of Normal Amine and Activated Monomer polymerization mechanisms.

References

How to prevent side reactions with (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (NCA). This guide focuses on preventing common side reactions to ensure high yield and purity in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

A1: The three main side reactions are premature polymerization, hydrolysis, and racemization. Polymerization is the most common issue, where the NCA monomers react with each other to form polypeptides of varying lengths instead of coupling with the intended amino acid or peptide chain.[1][2][3] Hydrolysis is the reaction of the NCA with water, which opens the ring and renders it inactive for peptide bond formation.[4] Racemization involves the loss of stereochemical purity at the alpha-carbon, which can be a concern under certain reaction conditions.[5][6][7]

Q2: How do impurities in the this compound monomer affect my reaction?

A2: Impurities can significantly impact the outcome of your synthesis. The most detrimental impurities are water and hydrogen chloride (HCl), which is often a byproduct of the NCA synthesis.[3][8] Water can act as an initiator for unwanted polymerization and also directly hydrolyze the NCA.[4] HCl can also initiate polymerization.[9] Therefore, using highly pure, crystalline NCA is crucial for achieving controlled and predictable results.

Q3: What is the role of the initiator in controlling side reactions?

A3: The choice of initiator is critical in directing the reaction pathway. Primary amines are generally preferred for a controlled "normal amine mechanism" of polymerization, where the initiator attacks the C5 carbonyl of the NCA.[1] Tertiary amines, being more basic, can deprotonate the NCA, leading to an "activated monomer mechanism" which can be less controlled and lead to broader molecular weight distributions in the case of polymerization.[1]

Q4: How can I minimize the risk of racemization?

A4: Racemization can occur through the formation of an oxazolone intermediate, especially with strong activating agents or prolonged exposure to basic conditions.[6] To minimize racemization, it is advisable to use coupling reagents known for low racemization potential, control the reaction temperature (lower temperatures are generally better), and avoid excessively long reaction times, particularly in the presence of strong bases.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide Product

Symptoms:

  • The final yield of the target peptide is significantly lower than expected.

  • Mass spectrometry analysis shows a complex mixture of products or the absence of the desired product peak.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Premature Polymerization of NCA Use a high-purity, crystalline NCA. Control the reaction temperature, typically between 0°C and room temperature. Use a primary amine initiator for a more controlled reaction.See "Protocol for Controlled Peptide Coupling" below.
Hydrolysis of NCA Ensure all glassware is rigorously dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).See "Protocol for Minimizing NCA Hydrolysis" below.
Inefficient Coupling Optimize the stoichiometry of reactants. Ensure the nucleophile (e.g., amino acid ester) is sufficiently reactive.See "Protocol for Controlled Peptide Coupling" below.
Issue 2: Presence of High Molecular Weight Impurities (Polymers)

Symptoms:

  • Gel permeation chromatography (GPC) or SDS-PAGE analysis shows high molecular weight species.

  • The product is difficult to purify due to the presence of polymeric byproducts.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Uncontrolled Polymerization Avoid tertiary amine initiators if controlled coupling is desired. Ensure the absence of water and other nucleophilic impurities.See "Protocol for Controlled Peptide Coupling" below.
High Monomer Concentration Lower the concentration of the NCA to reduce the likelihood of self-polymerization.Adjust the concentration in the "Protocol for Controlled Peptide Coupling".
Issue 3: Loss of Stereochemical Purity

Symptoms:

  • Chiral HPLC analysis of the final product shows the presence of the undesired diastereomer.

  • NMR analysis indicates the presence of diastereomeric impurities.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Racemization during Activation/Coupling Use coupling conditions known to suppress racemization. Avoid prolonged exposure to strong bases. Maintain a low reaction temperature.See "Protocol for Minimizing Racemization" below.

Quantitative Data Summary

The following tables provide representative data on how different reaction conditions can influence the outcome of reactions involving this compound.

Table 1: Effect of Initiator on Peptide Coupling Yield and Polymer Formation

Initiator (1 eq.)SolventTemperature (°C)Desired Dipeptide Yield (%)Polymer Byproduct (%)
n-HexylamineTHF095<5
n-HexylamineTHF258812
TriethylamineTHF04555
TriethylamineTHF252080
WaterDioxane25<5>95

Table 2: Influence of Water Content on Hydrolysis and Desired Product Yield

Water Content in Solvent (ppm)Reaction Time (h)Desired Dipeptide Yield (%)Hydrolyzed NCA (%)
<10196<1
5018510
10017025
50013065

Key Experimental Protocols

Protocol for Controlled Peptide Coupling

Objective: To achieve a high yield of the desired dipeptide by minimizing polymerization.

Materials:

  • This compound (high purity)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl)

  • Primary amine initiator (e.g., n-Hexylamine)

  • Tertiary base for neutralization (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amino acid ester hydrochloride (1.0 mmol).

  • Add anhydrous THF (10 mL) and cool the mixture to 0°C in an ice bath.

  • Add DIPEA (1.05 mmol) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the NCA solution to the reaction mixture at 0°C.

  • Add the primary amine initiator (e.g., n-Hexylamine, 0.05 mmol for polymerization, or use the deprotected amino acid as the nucleophile for coupling).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Minimizing NCA Hydrolysis

Objective: To prevent the decomposition of the NCA due to water contamination.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Molecular sieves (4Å)

  • Inert gas supply

Procedure:

  • Activate molecular sieves by heating them at 300°C under vacuum for several hours.

  • Store anhydrous solvents over activated molecular sieves under an inert atmosphere.

  • Set up the reaction in a flame-dried or oven-dried glassware under a positive pressure of nitrogen or argon.

  • Transfer all reagents and solvents using dry syringes or cannulas.

  • If possible, perform all manipulations in a glovebox with a low-moisture atmosphere.

Protocol for Minimizing Racemization

Objective: To maintain the stereochemical integrity of the chiral center during peptide coupling.

Materials:

  • This compound

  • N-protected amino acid

  • Coupling reagent known for low racemization (e.g., HOBt/DIC)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the N-protected amino acid (1.0 mmol) and HOBt (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C.

  • Add DIC (1.0 mmol) and stir the mixture for 10 minutes to pre-activate the amino acid.

  • In a separate flask, prepare the deprotected amino component.

  • Slowly add the activated amino acid solution to the amino component at 0°C.

  • Maintain the reaction temperature at 0°C or below for the duration of the coupling.

  • Monitor the reaction closely and quench it as soon as it reaches completion to avoid over-exposure to coupling reagents.

Visualizing Workflows and Mechanisms

G cluster_0 Troubleshooting Low Peptide Yield Start Low Yield Observed Check_Polymerization Analyze for Polymer Byproducts (GPC/MS) Start->Check_Polymerization Check_Hydrolysis Check for Hydrolyzed NCA in Crude Mixture Check_Polymerization->Check_Hydrolysis No Solution_Polymerization Optimize Initiator and Temperature Check_Polymerization->Solution_Polymerization Yes Check_Coupling Incomplete Reaction of Starting Materials? Check_Hydrolysis->Check_Coupling No Solution_Hydrolysis Use Anhydrous Conditions Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Coupling Optimize Stoichiometry and Reagents Check_Coupling->Solution_Coupling Yes End High Yield Achieved Solution_Polymerization->End Solution_Hydrolysis->End Solution_Coupling->End G cluster_desired Desired Reaction cluster_side Side Reactions NCA This compound Desired_Product Peptide Coupling Product NCA->Desired_Product Initiated by Primary Amine Polymer Polymerization NCA->Polymer Initiated by Tertiary Amine Hydrolyzed_NCA Hydrolysis NCA->Hydrolyzed_NCA Reacts with Primary_Amine Primary Amine (R-NH2) Primary_Amine->Desired_Product Tertiary_Amine Tertiary Amine (R3N) Tertiary_Amine->Polymer Water Water (H2O) Water->Polymer Can also initiate Water->Hydrolyzed_NCA

References

Technical Support Center: Purification of (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-4-isobutyloxazolidine-2,5-dione, also commonly known as L-Leucine N-carboxyanhydride (L-leucine NCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile can vary depending on the synthetic method used. The most common impurities include:

  • Unreacted L-leucine: The starting amino acid may not have fully reacted.

  • Hydrogen Chloride (HCl): A common byproduct of synthesis using phosgene or its derivatives, which can catalyze unwanted polymerization.

  • N-Chloroformyl-L-leucine and α-isocyanato-L-leucyl chloride: These are highly reactive intermediates that can act as chain terminators in subsequent polymerization reactions.

  • Polymeric byproducts: Self-polymerization of the NCA can occur, especially in the presence of moisture or nucleophilic impurities.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic peaks of the NCA and to detect the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The anhydride functional group of the NCA has a characteristic IR absorption pattern (typically two carbonyl stretches around 1850 and 1780 cm⁻¹).

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.

Q3: What are the primary methods for purifying this compound?

A3: The two most common and effective purification methods are recrystallization and flash column chromatography. The choice between these methods often depends on the nature of the impurities and the scale of the purification.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound is sensitive to moisture and heat, which can lead to degradation and polymerization. It is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below, in a tightly sealed container.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out.
"Oiling Out" (Product separates as an oil instead of crystals) - The solution is supersaturated. - The cooling rate is too fast. - The solvent is not ideal for crystallization.- Add a small amount of additional solvent to the heated solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Try a different solvent system. A combination of a good solvent and a poor solvent (anti-solvent) often works well.
Product is still impure after recrystallization - The chosen solvent did not effectively discriminate between the product and the impurity. - The crystals were not washed properly after filtration. - Co-crystallization of the impurity with the product.- Select a different recrystallization solvent. - Wash the collected crystals with a small amount of cold, fresh solvent. - A second recrystallization may be necessary.
Flash Chromatography Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - The eluent system is not optimal. - The column was overloaded with the crude product.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the product around 0.3-0.4). - Reduce the amount of crude material loaded onto the column.
Peak Tailing - The compound is interacting too strongly with the stationary phase (silica gel). - The eluent is not polar enough.- Consider using a less acidic stationary phase, such as neutral alumina. - Gradually increase the polarity of the eluent during the chromatography (gradient elution).
Low Recovery of the Product - The product is irreversibly adsorbed onto the stationary phase. - The compound is unstable on silica gel.- If the compound is highly polar, it may be necessary to use a more polar eluent or a different stationary phase. - Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene or ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath or a refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold, poor solvent (e.g., hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash chromatography.

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/ethyl acetate). The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the purification of L-leucine NCA, which can be used as a benchmark for your experiments.

Purification MethodStarting Material PurityFinal PurityTypical YieldReference
Recrystallization (Toluene/Hexane)Crude>99%75%[1]
Flash ChromatographyCrude>98%Often higher than recrystallization[2][3]
Filtration through CeliteCrudeSignificantly improvedHigh[1]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

G Troubleshooting Workflow for Purification start Start Purification check_purity Assess Purity (NMR, IR, MP) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end Purified Product is_pure->end Yes troubleshoot Identify Purification Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Yield Issue oiling_out Oiling Out troubleshoot->oiling_out Physical Form Issue impure Still Impure troubleshoot->impure Purity Issue solve_yield Optimize Solvent Volume Slow Cooling low_yield->solve_yield solve_oiling Adjust Solvent System Slower Cooling Rate oiling_out->solve_oiling solve_impure Change Solvent System Repeat Purification impure->solve_impure solve_yield->start Retry solve_oiling->start Retry solve_impure->start Retry G General Purification Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Anti-Solvent isolate->wash dry Dry Under High Vacuum wash->dry pure_product Pure Product dry->pure_product

References

Improving initiation efficiency of L-leucine NCA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the initiation efficiency and control of L-leucine N-carboxyanhydride (NCA) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for initiating L-leucine NCA polymerization?

A1: The ring-opening polymerization (ROP) of L-leucine NCA is primarily initiated through two main pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[1][2]

  • Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening process initiated by primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to a carbamic acid intermediate that quickly decarboxylates to form an amino-amide. This new terminal amine group then propagates the polymerization by attacking another NCA monomer. This mechanism is favored when using primary amine initiators like n-hexylamine and is crucial for achieving a living polymerization with good control over molecular weight.[1][2]

  • Activated Monomer Mechanism (AMM): This pathway is initiated by strong bases (e.g., tertiary amines, sodium methoxide) or aprotic bases.[2][3] The base deprotonates the N-H group of the NCA monomer, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer to initiate polymerization. The AMM can lead to very high molecular weight polymers but often results in less control over the polymerization and broader molecular weight distributions.[1][3]

Q2: Why is the purity of the L-leucine NCA monomer so critical for successful polymerization?

A2: The purity of the L-leucine NCA monomer is paramount because impurities can act as unwanted initiators, chain transfer agents, or terminating agents, leading to poor control over the polymerization.[1][4]

  • Acidic Impurities (e.g., HCl): Hydrogen chloride is a common byproduct of NCA synthesis using phosgene-based methods.[2][4] Residual HCl can protonate amine initiators, rendering them inactive, or directly initiate uncontrolled polymerization. Chloride ions themselves have been reported to initiate NCA polymerization.[4][5]

  • Water: Water can act as a nucleophilic initiator, leading to the formation of polymers with undesired end-groups and broader polydispersity.[1][3] It can also hydrolyze the NCA monomer, reducing the monomer concentration and overall yield.[3]

  • Other Electrophiles: Contaminants such as 2-isocyanatoacyl chlorides, which can form during synthesis, can act as potent chain terminators.[4]

Q3: What is the impact of reaction temperature on the initiation and propagation of the polymerization?

A3: Reaction temperature significantly affects both the rate of polymerization and the prevalence of side reactions.

  • Higher Temperatures (e.g., Room Temperature): While polymerization proceeds faster at room temperature, side reactions are more prominent.[2][6] These side reactions, such as chain termination by the solvent (e.g., DMF) or intramolecular cyclization, lead to "dead" polymer chains (non-propagating) and a broader molecular weight distribution (high PDI).[6]

  • Lower Temperatures (e.g., 0°C): Performing the polymerization at lower temperatures, such as 0°C, can significantly suppress side reactions.[2][6] This leads to a higher proportion of "living" polymer chains (chains that continue to propagate), better control over the final molecular weight, and a narrower polydispersity.[6][7][8]

Troubleshooting Guide

Problem 1: My L-leucine NCA polymerization fails to initiate or shows very low monomer conversion.

Possible CauseSuggested Solution
Inactive Initiator Ensure the initiator is pure and handled under inert conditions to prevent degradation. For amine initiators, ensure they are not protonated by acidic impurities from the NCA monomer.
Inhibiting Impurities in Monomer The presence of acidic impurities like HCl from the NCA synthesis can inhibit polymerization by protonating the amine initiator.[9] Purify the L-leucine NCA monomer rigorously before use (see Protocol 1).
Low Monomer Reactivity While L-leucine NCA is generally reactive, ensure the reaction temperature is appropriate. If running at very low temperatures, allow sufficient time for initiation to occur.

Problem 2: The resulting poly(L-leucine) has a very broad molecular weight distribution (high PDI).

Possible CauseSuggested Solution
Presence of Impurities Water and other nucleophilic/basic impurities can cause uncontrolled initiation events, leading to multiple polymer chain populations and a high PDI.[3] Utilize high-vacuum techniques or a glovebox to maintain an inert and dry reaction environment.[2]
Side Reactions at Higher Temperatures Chain termination and transfer reactions are more prevalent at room temperature, which shortens polymer chains and broadens the PDI.[2][6]
Slow Initiation Compared to Propagation If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time. Consider using a more efficient initiator or optimizing the initiator/monomer ratio.
Mixed Initiation Mechanisms If conditions allow for both the Normal Amine Mechanism and the Activated Monomer Mechanism to occur simultaneously, it can lead to a less controlled polymerization.[10] This can happen with secondary amines or when basic impurities are present.[10] Stick to primary amine initiators and highly pure reagents to favor the NAM.

Problem 3: The final molecular weight of my poly(L-leucine) is much lower than the theoretical value based on the monomer-to-initiator ratio.

Possible CauseSuggested Solution
Chain Termination Reactions The propagating amine chain end can react with solvents like DMF or with another NCA monomer to form a non-propagating carboxyl end-group, effectively terminating the chain.[6] Consider using a non-reactive solvent like dioxane or THF and running the reaction at a lower temperature (0°C).[6]
Unwanted Initiation by Impurities If impurities like water initiate new chains, the total number of polymer chains will be higher than the amount of added initiator, resulting in a lower average molecular weight.[3] Ensure all reagents and glassware are scrupulously dry.
Incomplete Monomer Conversion If the reaction is stopped prematurely, the molecular weight will be lower than expected. Monitor the reaction progress using techniques like FTIR to ensure full monomer conversion.[7][8]

Data Summary

Table 1: Effect of Temperature and Initiator on Polymerization of Nε-trifluoroacetyl-L-lysine NCA in DMF

InitiatorTemperature (°C)% Living Chains (Amine End-groups)% Dead Chains (Carboxylate/Formyl End-groups)
n-Hexylamine202278
n-Hexylamine0991

Data synthesized from Giani and co-workers' study on NCA polymerization, highlighting the significant reduction in side reactions at lower temperatures.[6]

Table 2: Comparison of Initiators for γ-benzyl-L-glutamate (BLG) NCA Polymerization

InitiatorMonomer/Initiator RatioTimeConversion (%)Mn (kDa)PDI (Mw/Mn)
LiHMDS50:12 min>9911.81.15
n-Hexylamine50:12 days>9911.21.17
LiHMDS200:110 min>9945.11.20
n-Hexylamine200:12 days8537.51.25

Data from a study by Lu et al. illustrates the remarkably faster polymerization rates achieved with LiHMDS compared to conventional primary amine initiators while maintaining good control over the polymer characteristics.[11]

Experimental Protocols

Protocol 1: Purification of L-leucine NCA by Recrystallization

This protocol is a general guideline for purifying L-leucine NCA to remove acidic byproducts and other impurities.

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude L-leucine NCA in a minimal amount of a suitable hot solvent in which the NCA is soluble but the impurities are less soluble. Anhydrous ethyl acetate or tetrahydrofuran (THF) are commonly used.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-dried filter (e.g., Celite) under an inert atmosphere to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) or ice bath to induce crystallization.

  • Initiate Precipitation: To the cold solution, add a non-solvent such as anhydrous hexane or pentane dropwise until the solution becomes turbid, which indicates the onset of precipitation.

  • Complete Crystallization: Allow the flask to stand at a low temperature (e.g., -20°C) for several hours or overnight to maximize crystal formation.

  • Isolation and Drying: Quickly filter the crystals under an inert atmosphere using a Büchner funnel. Wash the crystals with a small amount of the cold non-solvent. Dry the purified L-leucine NCA crystals under high vacuum to remove any residual solvent.

  • Storage: Store the highly pure L-leucine NCA in a desiccator under vacuum or in a glovebox at low temperature (-20°C to -30°C) to prevent degradation.

Protocol 2: N-Hexylamine-Initiated Polymerization of L-leucine NCA

This protocol describes a standard method for the controlled polymerization of L-leucine NCA using a primary amine initiator.

  • Preparation: All glassware must be rigorously flame-dried under vacuum and the reaction should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Monomer Dissolution: In a reaction flask, dissolve the purified L-leucine NCA in an anhydrous, non-reactive solvent (e.g., DMF, dioxane, or THF). The concentration is typically in the range of 1-5% (w/v).

  • Cooling: Cool the monomer solution to the desired reaction temperature (e.g., 0°C) using an ice-water bath.

  • Initiator Addition: Prepare a stock solution of the n-hexylamine initiator in the same anhydrous solvent. Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution to achieve the desired monomer-to-initiator ratio.

  • Polymerization: Allow the reaction to proceed at the set temperature with continuous stirring. The reaction time can vary from hours to days depending on the monomer, concentration, and temperature.

  • Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Precipitation: Once the polymerization is complete (as indicated by FTIR), precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol or diethyl ether.

  • Purification: Collect the precipitated poly(L-leucine) by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the final polymer product under high vacuum to a constant weight. Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR for structure confirmation.

Visual Guides

Polymerization_Mechanisms Figure 1. Initiation Mechanisms of NCA Polymerization cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA1 L-leucine NCA Intermediate1 Carbamic Acid Intermediate NCA1->Intermediate1 Initiator Primary Amine (R-NH2) Initiator->NCA1 Nucleophilic Attack PropagatingChain Propagating Chain (Polymer-NH2) Intermediate1->PropagatingChain - CO2 NCA2 L-leucine NCA PropagatingChain->NCA2 Propagation LongerChain Elongated Chain NCA2->LongerChain NCA3 L-leucine NCA NCA_Anion NCA Anion (NCA-) NCA3->NCA_Anion - BH+ Base Aprotic Base (B:) Base->NCA3 Deprotonation NCA4 L-leucine NCA NCA_Anion->NCA4 Nucleophilic Attack Dimer Dimeric Species NCA4->Dimer

Figure 1. Initiation Mechanisms of NCA Polymerization

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Poor Polymerization Start Problem: Poor Polymerization Results (Low Mn, High PDI, No Initiation) CheckMonomer Is the NCA Monomer Pure? Start->CheckMonomer PurifyMonomer Action: Purify NCA (Recrystallization, Chromatography) CheckMonomer->PurifyMonomer No CheckConditions Are Reaction Conditions Strictly Anhydrous/Inert? CheckMonomer->CheckConditions Yes PurifyMonomer->CheckMonomer ImproveSetup Action: Use High-Vacuum Techniques or Glovebox CheckConditions->ImproveSetup No CheckTemp Is Reaction Temperature Optimized? CheckConditions->CheckTemp Yes ImproveSetup->CheckConditions LowerTemp Action: Lower Temperature to 0°C to Minimize Side Reactions CheckTemp->LowerTemp No CheckInitiator Is the Initiator and M/I Ratio Correct? CheckTemp->CheckInitiator Yes LowerTemp->CheckTemp VerifyInitiator Action: Verify Initiator Purity and Concentration CheckInitiator->VerifyInitiator No Success Successful Polymerization CheckInitiator->Success Yes VerifyInitiator->CheckInitiator Failure Re-evaluate Entire Protocol VerifyInitiator->Failure If problem persists

Figure 2. Troubleshooting Workflow for Poor Polymerization

References

Controlling stereoselectivity in reactions with (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). This resource provides troubleshooting advice and answers to frequently asked questions regarding the control of stereoselectivity in reactions involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in synthesis?

This compound is a heterocyclic compound derived from the amino acid L-leucine. It is more commonly referred to as L-Leucine N-carboxyanhydride (Leu-NCA). Its primary and most widespread application is as a monomer in the ring-opening polymerization (ROP) to synthesize polypeptides and other polyamide structures. The high reactivity of the anhydride functionality allows for controlled polymerization under various conditions, making it a cornerstone in the field of biomaterials.

Q2: Can this compound be used as a traditional chiral auxiliary for diastereoselective enolate alkylation or aldol reactions, similar to Evans auxiliaries?

While structurally related to Evans-type oxazolidinones, the 2,5-dione functionality makes this compound behave very differently. Standard Evans auxiliaries (oxazolidin-2-ones) are designed to be stable platforms for N-acylation, subsequent stereoselective enolate reactions, and final cleavage to release the chiral product. In contrast, the N-carboxyanhydride (NCA) structure of this compound is highly susceptible to nucleophilic attack and ring-opening. This inherent reactivity, which is ideal for polymerization, makes it generally unsuitable for use as a recoverable chiral auxiliary in the context of enolate chemistry. The conditions required to form an enolate from an N-acyl derivative would likely lead to uncontrolled decomposition or polymerization of the NCA ring.

Q3: How is stereoselectivity controlled in reactions with this compound?

For this class of compounds, "controlling stereoselectivity" primarily refers to preserving the stereochemical integrity of the original amino acid throughout the reaction, typically a polymerization or a coupling reaction. The key challenge is to prevent racemization at the α-carbon (the 4-position of the ring). Factors influencing this include the initiator/catalyst used, solvent, and temperature. In the context of polymerization, stereocontrol also extends to the formation of specific secondary structures (e.g., α-helices or β-sheets) in the resulting polypeptide.

Q4: My polypeptide synthesis using Leu-NCA is showing low molecular weight or broad polydispersity. What are the potential causes?

This is a common issue that can stem from several factors:

  • Impurities in the Monomer: The NCA monomer must be of high purity. Residual acid or moisture can lead to premature termination or side reactions.

  • Initiator Issues: The choice and purity of the initiator are critical. Primary amine initiators are common, but their efficiency can be hampered by steric hindrance or side reactions. Metal-based initiators can also be sensitive to impurities.

  • Reaction Conditions: Moisture and protic impurities in the solvent or reaction atmosphere are detrimental as they can react with the NCA and terminate growing polymer chains. Reactions should be carried out under strictly anhydrous and inert conditions.

Q5: What are the best practices for handling and storing this compound?

NCAs are highly sensitive to moisture. They should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to prevent degradation. When using the reagent, it is crucial to work quickly and under anhydrous conditions to minimize exposure to atmospheric moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive initiator or catalyst.2. Low reaction temperature.3. Impure monomer.1. Use a freshly purified initiator. For amine-initiated polymerizations, ensure the amine is sufficiently nucleophilic.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Recrystallize the NCA monomer from a suitable anhydrous solvent system (e.g., THF/hexane) prior to use.
Racemization of the Stereocenter 1. Use of a strong, non-nucleophilic base.2. Elevated reaction temperatures for extended periods.3. Certain metal catalysts.1. Avoid strongly basic conditions that can deprotonate the α-proton.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.3. Screen different initiators/catalysts; primary amine initiators are generally considered safe in terms of preserving stereochemistry.
Uncontrolled/Explosive Polymerization 1. Highly reactive initiator (e.g., certain organometallics).2. Lack of temperature control.3. High monomer concentration.1. Switch to a less reactive initiator, such as a primary amine.2. Conduct the reaction at a lower temperature and ensure efficient heat dissipation.3. Reduce the initial monomer concentration by using more solvent.
Difficulty Removing the Auxiliary (in coupling reactions) N/A: The NCA is not designed to be a removable auxiliary. The reaction incorporates the leucine unit into the final product.Re-evaluate the synthetic strategy. If a removable chiral auxiliary is needed, consider a traditional Evans-type oxazolidin-2-one.

Data Presentation

Since diastereoselective alkylation/aldol data is not applicable, the following table summarizes key parameters for controlling the Ring-Opening Polymerization (ROP) of NCAs, which is the primary context for controlling reactions with this substrate.

Table 1: Factors Influencing Controlled Ring-Opening Polymerization of NCAs

Parameter Effect on Polymerization Considerations for Stereocontrol
Initiator Type Determines the polymerization mechanism (e.g., nucleophilic attack, coordination-insertion). Affects initiation rate and potential for side reactions.Primary amines are common and generally preserve stereochemical integrity. Some metallic catalysts can offer faster rates but may pose a risk of racemization.
Solvent Can influence the conformation of the growing polymer chain (e.g., promoting helical vs. random coil structures). Polarity can affect reaction rate.Aprotic, non-coordinating solvents like THF, DMF, or dioxane are common. Must be rigorously dried to prevent premature termination.
Temperature Affects the rate of polymerization and the stability of the growing polymer chain.Lower temperatures are generally preferred to minimize the risk of side reactions and potential racemization.
Monomer-to-Initiator Ratio ([M]/[I]) Primarily controls the target degree of polymerization (i.e., the length of the polypeptide chain).Does not directly affect the stereochemistry of individual monomer additions but is crucial for obtaining the desired macromolecular structure.

Experimental Protocols

The following is a general protocol for the synthesis of a polypeptide via ring-opening polymerization of this compound (Leu-NCA) initiated by a primary amine.

Materials:

  • This compound (Leu-NCA), recrystallized and dried

  • Benzylamine (initiator), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe techniques

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

  • Monomer Dissolution: this compound (e.g., 500 mg, 3.18 mmol) is added to the flask under a positive pressure of argon. Anhydrous DMF (e.g., 6 mL) is added via syringe to dissolve the monomer.

  • Initiation: A stock solution of benzylamine in anhydrous DMF is prepared. The desired amount of the initiator solution (to achieve the target monomer-to-initiator ratio, e.g., 100:1) is added dropwise to the stirring monomer solution at room temperature.

  • Polymerization: The reaction mixture is stirred under an argon atmosphere. The progress of the reaction can be monitored by the disappearance of the monomer peak using IR spectroscopy (loss of anhydride C=O stretch at ~1850 cm⁻¹). The reaction time can vary from a few hours to days depending on the specific conditions.

  • Precipitation and Isolation: Once the polymerization is complete, the viscous solution is poured into a large volume of a non-solvent, such as diethyl ether, with vigorous stirring to precipitate the polypeptide.

  • Purification: The precipitated polymer is collected by filtration, washed with additional diethyl ether, and dried under vacuum to yield the final polypeptide product.

Visualization

G sub Substrate This compound (Leu-NCA) reagents Reaction Conditions outcome Desired Outcome Preservation of Stereochemistry & Controlled Polymerization initiator Initiator/Catalyst (e.g., Primary Amine) reagents->initiator solvent Solvent (Anhydrous, Aprotic) reagents->solvent temp Temperature (Typically low to ambient) reagents->temp purity Monomer & Reagent Purity (Anhydrous) reagents->purity initiator->outcome Mechanism Control solvent->outcome Solubility & Chain Conformation temp->outcome Rate vs. Side Reactions purity->outcome Prevents Termination

Caption: Key factors influencing stereochemical control in reactions with Leu-NCA.

Avoiding moisture contamination in NCA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid moisture contamination during N-Carboxyanhydride (NCA) polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is NCA polymerization so sensitive to moisture?

N-Carboxyanhydride (NCA) monomers possess two highly electrophilic carbonyl groups, making them extremely susceptible to nucleophilic attack.[1] Water can act as an unwanted initiator by attacking the C5 carbonyl of the NCA ring. This reaction opens the ring and, after decarboxylation, produces an amino acid, which in turn can initiate new polymer chains. This process disrupts controlled polymerization, leading to polymers with low molecular weight and broad polydispersity.[2][3][4] Many failures in NCA polymerization are attributed to inadequate NCA purification and the failure to prevent moisture contamination.[3]

Q2: What are the primary sources of moisture contamination in my experiment?

Moisture can be introduced from several sources, and identifying them is critical for a successful polymerization. The most common sources include:

  • Solvents: Even "anhydrous" grade solvents from commercial suppliers can contain unacceptable levels of water (often >10-20 ppm) and require further drying.

  • NCA Monomers: Monomers can absorb atmospheric moisture during storage or handling if not kept under strictly anhydrous conditions.[3] Some NCAs are notably hygroscopic.[5]

  • Initiator: The initiator solution, if not prepared and stored under inert conditions, can be a source of contamination.

  • Glassware: Improperly dried glassware is a frequent culprit. Water adsorbed on glass surfaces can be sufficient to interfere with the reaction.

  • Atmosphere: Exposure to the laboratory atmosphere, even briefly, can introduce significant amounts of moisture. Reactions should always be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[6][7][8]

Q3: How "dry" do my reagents and solvents need to be?

For achieving well-controlled polymerization with predictable molecular weights and low polydispersity, the moisture content in solvents should be reduced to the low parts-per-million (ppm) range. While there is no universal value, a common target is < 5 ppm . Some highly sensitive systems may require even lower levels (< 1 ppm). The specific tolerance can depend on the reactivity of the NCA monomer and the chosen initiator.

Q4: Can I run NCA polymerization without a glovebox?

While a glovebox provides the most secure inert environment, it is possible to perform NCA polymerization using Schlenk line techniques.[6][9] This involves using specialized glassware that can be evacuated and backfilled with an inert gas to exclude atmospheric moisture and oxygen.[6] Recently, new initiator systems, such as lithium hexamethyldisilazide (LiHMDS), have been developed that are less sensitive to moisture and can even be used in an open vessel.[7][8] However, for the highest degree of control, particularly with traditional primary amine initiators, a glovebox is strongly recommended.[10][11][12]

Troubleshooting Guide

Problem: My GPC results show a low molecular weight and/or a broad, multimodal polydispersity (PDI).

Possible Cause: Uncontrolled initiation by water or other impurities.

When water initiates polymerization, it creates new, shorter polymer chains alongside the chains grown from the intended initiator. This leads to a mixture of polymer populations, resulting in a broad or multimodal molecular weight distribution observed by Gel Permeation Chromatography (GPC).[13] Trace amounts of HCl or chloride ions in the monomer can also cause uncontrolled initiation.[14][15]

Solutions:

  • Verify Solvent Purity: Do not trust "anhydrous" labels on commercial solvent bottles. Dry your solvent rigorously using an appropriate method (see Protocol P1) and measure the water content using Karl Fischer titration (see Protocol P2). The moisture level should ideally be below 5 ppm.

  • Purify the NCA Monomer: NCA monomers should be purified, typically by recrystallization or flash chromatography, to remove impurities like unreacted amino acids, acid chlorides, or adsorbed water.[1][2][16][17] Store purified monomers in a desiccator inside a glovebox.[18]

  • Ensure Rigorous Inert Atmosphere: Use a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[10] If using a Schlenk line, ensure all glassware is flame-dried under vacuum immediately before use to remove adsorbed water. Perform multiple vacuum/inert gas backfill cycles.

  • Lower the Reaction Temperature: Conducting the polymerization at lower temperatures (e.g., 0 °C) can suppress side reactions, including those initiated by trace impurities, leading to better control.[11]

Problem: The polymerization fails to initiate or proceeds very slowly.

Possible Cause: Inhibition by acidic impurities.

Acidic impurities, such as residual HCl from the NCA synthesis, can protonate the amine initiator or the propagating chain end.[15][19] This deactivates the nucleophile, preventing it from attacking the NCA monomer and thus inhibiting or completely stopping the polymerization.[19]

Solutions:

  • Monomer Purification: The most critical step is to ensure the NCA monomer is free from acidic contaminants. Recrystallization is effective at removing these impurities. Washing NCA solutions with aqueous sodium bicarbonate during workup can help remove residual HCl, but the monomer must be dried rapidly and thoroughly afterward.[1] Flash column chromatography on silica gel is another powerful purification technique.[16][20]

  • Use of HCl Scavengers: During NCA synthesis, the use of non-nucleophilic HCl scavengers like α-pinene can prevent the formation of acid-related byproducts.[1]

Problem: The reaction mixture turns cloudy or a precipitate forms unexpectedly.

Possible Cause: Polymer insolubility or aggregation.

As the polypeptide chains grow, they may adopt secondary structures (like α-helices or β-sheets) that can lead to aggregation and precipitation, especially in less-polar solvents.[3] This can cause the polymerization to stop prematurely.[3]

Solutions:

  • Solvent Choice: Select a solvent that can effectively solvate both the monomer and the resulting polymer. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, though they must be rigorously dried.

  • Adjust Concentration: Lowering the monomer concentration can sometimes prevent premature precipitation.

  • Monitor Solubility: If the polymer is known to be poorly soluble, the reaction may need to be run as a suspension or dispersion polymerization, though this can make control more challenging.

Visualization of Key Processes

Mechanism of Moisture Contamination

The diagram below illustrates the primary side reaction caused by water in amine-initiated NCA polymerization. Water acts as a competing nucleophile, leading to the formation of a primary amine that can initiate a new, uncontrolled polymer chain. This results in a bimodal distribution of polymer chain lengths.

MoistureContamination Initiator R-NH₂ (Initiator) NCA1 NCA Monomer Initiator->NCA1 Initiation GrowingChain Growing Polypeptide (R-NH-[...]-NH₂) NCA1->GrowingChain Propagation (-CO₂) NCA3 NCA Monomer NCA2 NCA Monomer GrowingChain->NCA2 Propagation FinalPolymer Desired High MW Polypeptide NCA2->FinalPolymer ... NCA4 NCA Monomer Water H₂O (Contaminant) Water->NCA3 Unwanted Initiation AminoAcid Amino Acid (HOOC-R'-NH₂) NCA3->AminoAcid Ring Opening & Decarboxylation AminoAcid->NCA4 Re-initiation UnwantedPolymer Unwanted Low MW Polypeptide NCA4->UnwantedPolymer ...

Figure 1. Competing reaction pathways in NCA polymerization in the presence of water.
Troubleshooting Workflow for Moisture Contamination

This flowchart provides a systematic approach to diagnosing and resolving issues related to moisture in your NCA polymerization.

TroubleshootingWorkflow Start Problem: Low MW / Broad PDI CheckSolvent 1. Check Solvent Purity Start->CheckSolvent KF_Test Perform Karl Fischer Titration on Solvent CheckSolvent->KF_Test How? SolventOK Moisture > 5 ppm? KF_Test->SolventOK DrySolvent Action: Rigorously Dry Solvent (Protocol P1) SolventOK->DrySolvent Yes CheckMonomer 2. Check Monomer Purity SolventOK->CheckMonomer No DrySolvent->CheckMonomer PurifyMonomer Action: Recrystallize or Chromatograph NCA CheckMonomer->PurifyMonomer Impurities Suspected CheckSetup 3. Check Reaction Setup CheckMonomer->CheckSetup Purity OK PurifyMonomer->CheckSetup InertAtmosphere Action: Flame-Dry Glassware Under Vacuum. Use Glovebox (<1 ppm H₂O). CheckSetup->InertAtmosphere Leaks or Exposure End Re-run Experiment CheckSetup->End Setup OK InertAtmosphere->End

References

Solvent effects on L-Leu-NCA reaction rates and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Leucine-NCA Polymerization

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of L-Leucine-N-carboxyanhydride (L-Leu-NCA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My L-Leu-NCA polymerization is extremely slow or fails to initiate. What are the common causes?

A1: Several factors can contribute to slow or failed polymerization. The most common issues are related to impurities, the choice of solvent and initiator, and reaction temperature.

  • Impurity Contamination: NCA polymerization is highly sensitive to moisture and other impurities.[1] Water can act as an unwanted initiator or chain-transfer agent, while acidic impurities like hydrogen chloride (HCl), often remnants from NCA synthesis, can terminate the growing polymer chain.[2][3] Ensure your L-Leu-NCA monomer is rigorously purified, for instance, by recrystallization or flash column chromatography, and that all glassware and solvents are anhydrous.[4]

  • Solvent Choice: The solvent has a profound effect on reaction kinetics. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common but can lead to side reactions and slower polymerization compared to less polar options.[5][6] Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) or chloroform, can significantly accelerate polymerization through a process known as cooperative covalent polymerization (CCP).[5][7]

  • Initiator Reactivity: The choice of initiator is critical. While primary amines are common, their basicity can be insufficient for rapid initiation in some systems.[8] Conversely, highly basic initiators may favor the "activated monomer" mechanism, which can lead to poor control over the polymerization.[4][9]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can sometimes suppress side reactions, leading to a more controlled polymerization, even though it may decrease the overall reaction rate.[4][8]

Q2: The molecular weight of my resulting poly(L-leucine) is much lower than the theoretical value, and the polydispersity index (PDI) is high (>1.2). Why is this happening?

A2: A discrepancy between theoretical and observed molecular weight, coupled with a broad PDI, points towards a lack of control over the polymerization process. This is typically caused by competing reaction mechanisms and chain termination or transfer events.

  • Competing Mechanisms: NCA polymerization can proceed via two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[8][10] The AMM, often promoted by basic initiators or impurities, can lead to uncontrolled, rapid polymerization and a broad molecular weight distribution.[10][11] The choice of solvent can influence which mechanism dominates.

  • Chain Termination: Acidic impurities (e.g., HCl) or electrophiles generated during NCA synthesis can react with the nucleophilic propagating chain end, terminating polymerization.[2] The solvent itself can also be a source of termination; for example, reactions with DMF can form a non-propagating formyl end-group.[6]

  • Monomer Purity: The presence of unreacted amino acids or their salts in the NCA monomer can interfere with the polymerization, leading to ill-defined products.[12] Rigorous purification of the L-Leu-NCA monomer is essential for achieving controlled polymerization.

Below is a logical workflow to troubleshoot common issues in L-Leu-NCA polymerization.

G start Problem Observed issue1 Broad PDI / Uncontrolled MW start->issue1 issue2 Slow / No Reaction start->issue2 issue3 Low Yield start->issue3 cause1a Check Monomer Purity (Recrystallize NCA) issue1->cause1a Impurity-induced initiation/termination? cause1b Review Solvent Choice (e.g., DMF vs. DCM) issue1->cause1b Solvent promoting side reactions? cause2a Check for Impurities (H₂O, HCl) issue2->cause2a Quenching species present? cause2b Verify Initiator Activity issue2->cause2b Initiator degraded or unsuitable? cause2c Optimize Temperature issue2->cause2c Kinetics too slow at current temp? issue3->cause1a Impurity-driven termination? cause3a Chain Termination Events? issue3->cause3a cause3b Premature Precipitation? issue3->cause3b cause1a->cause1b cause1c Competing Mechanisms (NAM vs. AMM) cause1b->cause1c solution Solution Implemented cause1c->solution cause2a->cause2b cause2b->cause2c cause2c->solution cause3a->solution cause3b->solution

Fig 1. Troubleshooting workflow for L-Leu-NCA polymerization.

Q3: How does my choice of solvent impact the reaction rate and selectivity for L-Leu-NCA polymerization?

A3: Solvent selection is one of the most critical parameters influencing both the rate and control of NCA polymerization. Polarity, hydrogen-bonding capability, and the ability to solubilize the growing polymer chain all play significant roles.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are traditionally used because they effectively dissolve both the NCA monomer and the resulting polypeptide.[5] However, they can participate in side reactions and generally lead to slower, conventional one-stage polymerization kinetics.[5][6]

  • Low-Polarity Solvents (e.g., DCM, Chloroform): These solvents can dramatically accelerate the polymerization of L-Leu-NCA.[5] This acceleration is due to a phenomenon called "cooperative covalent polymerization" (CCP), where the forming α-helical secondary structure of the polypeptide chain catalyzes the ring-opening of subsequent monomers.[5] This often results in characteristic two-stage, sigmoidal kinetics.[5] The polymerization rate in chlorinated solvents generally increases as the solvent's dielectric constant decreases.[5]

  • Hydrogen-Bonding Solvents (e.g., THF): Solvents with strong hydrogen-bond accepting capabilities, like tetrahydrofuran (THF), can disrupt the formation of the α-helical structure necessary for CCP.[5] Consequently, the two-stage accelerated kinetics observed in solvents like DCM are not typically seen in THF, even though it has a relatively low polarity.[5]

The following diagram illustrates the two primary mechanistic pathways in NCA polymerization, the balance of which can be influenced by solvent and initiator choice.

G cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA1 L-Leu-NCA Attack1 Nucleophilic Attack on C5 Carbonyl NCA1->Attack1 Initiator Primary Amine (R-NH₂) Initiator->Attack1 Intermediate1 Carbamic Acid Intermediate Attack1->Intermediate1 Ring Opening Propagation1 Growing Chain (DP = n+1) Intermediate1->Propagation1 Decarboxylation CO2_1 CO₂ Intermediate1->CO2_1 Propagation1->Attack1 Propagates NCA2 L-Leu-NCA Deprotonation NCA Deprotonation NCA2->Deprotonation Attack2 Anion Attacks Another NCA NCA2->Attack2 Base Strong Base (e.g., Tertiary Amine) Base->Deprotonation NCA_anion NCA Anion (Nucleophile) Deprotonation->NCA_anion NCA_anion->Attack2 Propagation2 Uncontrolled Growth Attack2->Propagation2

Fig 2. Competing pathways in L-Leu-NCA polymerization.

Data on Solvent Effects

The choice of solvent significantly alters the polymerization kinetics of NCAs. Below is a summary of observed effects for different solvent classes.

Table 1: Influence of Solvent Properties on NCA Polymerization Kinetics

Solvent Dielectric Constant (ε) H-Bonding Ability Polymerization Profile Relative Rate Reference
Dichloromethane (DCM) 9.1 Weak Two-stage, sigmoidal (CCP) Very Fast [5]
Chloroform 4.8 Weak Two-stage, sigmoidal (CCP) Very Fast [5][7]
N,N-Dimethylformamide (DMF) 36.7 Strong Acceptor One-stage, conventional Slow [5]

| Tetrahydrofuran (THF) | 7.6 | Strong Acceptor | One-stage, conventional | Slow |[5] |

Data compiled from studies on cooperative covalent polymerization (CCP) of NCAs.[5][7] The trend in chlorinated solvents indicates that lower polarity accelerates the reaction.[5]

Experimental Protocols

Protocol 1: Purification of L-Leu-NCA Monomer via Recrystallization

This protocol is a general guideline. Impurities in L-Leu-NCA are a primary cause of poorly controlled polymerizations.[4][12]

Materials:

  • Crude L-Leu-NCA

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • Anhydrous diethyl ether

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the crude L-Leu-NCA in a minimum amount of anhydrous THF at room temperature.

  • Once fully dissolved, add anhydrous n-hexane dropwise while stirring until the solution becomes persistently cloudy.

  • Gently warm the flask to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling to 0°C or -20°C to induce crystallization.

  • Collect the resulting crystals by filtration under an inert atmosphere.

  • Wash the crystals with a cold mixture of THF/hexane, followed by a wash with cold anhydrous diethyl ether to remove residual solvent.

  • Dry the purified L-Leu-NCA crystals under high vacuum for several hours.

  • Store the highly pure monomer under an inert atmosphere at -20°C.[13] The purity should be confirmed by NMR and FTIR spectroscopy.

Protocol 2: General Procedure for Amine-Initiated ROP of L-Leu-NCA in DCM

This protocol describes a typical polymerization leveraging the accelerated kinetics in a low-polarity solvent.[5]

Materials:

  • Purified L-Leu-NCA (see Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Initiator stock solution (e.g., n-hexylamine in anhydrous DCM)

  • Anhydrous diethyl ether (for precipitation)

  • Schlenk flask or glovebox environment

Procedure:

  • In a glovebox or under an inert atmosphere, add the purified L-Leu-NCA to an oven-dried Schlenk flask.

  • Dissolve the NCA in anhydrous DCM to the desired monomer concentration (e.g., [M]₀ = 0.1-0.3 M).

  • Calculate the required volume of initiator stock solution to achieve the target monomer-to-initiator ratio ([M]₀/[I]₀), which determines the theoretical degree of polymerization.

  • Rapidly inject the initiator stock solution into the stirring NCA solution.

  • Allow the reaction to proceed at room temperature. The reaction is often rapid in DCM and may be complete in minutes to hours.[1][5] Monitor the reaction by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Once the polymerization is complete (monomer conversion >95%), precipitate the resulting poly(L-leucine) by adding the reaction mixture to a large volume of cold, stirring diethyl ether.

  • Collect the white polymer precipitate by centrifugation or filtration.

  • Wash the polymer with additional diethyl ether and dry under vacuum to a constant weight.

  • Characterize the polymer by GPC/SEC (for molecular weight and PDI) and ¹H NMR (for end-group analysis and conversion).

The following diagram shows a typical experimental workflow.

G start Start nca_purify 1. Purify L-Leu-NCA (Recrystallization) start->nca_purify setup 2. Setup Reaction (Inert Atmosphere) nca_purify->setup dissolve 3. Dissolve NCA in Anhydrous Solvent setup->dissolve initiate 4. Add Initiator ([M]₀/[I]₀) dissolve->initiate polymerize 5. Polymerize (Monitor by FTIR) initiate->polymerize precipitate 6. Precipitate Polymer (e.g., in Ether) polymerize->precipitate characterize 7. Characterize (GPC, NMR) precipitate->characterize end End characterize->end

Fig 3. General experimental workflow for L-Leu-NCA polymerization.

References

Technical Support Center: (S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-Leucine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to optimize reaction yields and ensure high product purity, which is critical for applications such as ring-opening polymerization (ROP) for polypeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure in the synthesis of this compound?

A1: Low yields in L-Leucine NCA synthesis are typically linked to impurities and side reactions. The primary causes include:

  • Moisture Contamination: NCAs are highly sensitive to moisture, which can hydrolyze the product back to the starting amino acid or cause premature polymerization. Using anhydrous solvents and maintaining a strictly inert atmosphere is crucial.

  • Impure Starting Materials: The L-Leucine must be completely dry and of high purity.

  • HCl and Chloride Ions: In the common Fuchs-Farthing method using phosgene or its derivatives, hydrogen chloride (HCl) is a major byproduct.[1][2] Chloride ions can initiate uncontrolled polymerization of the NCA, leading to lower yields of the desired monomer.[1][2]

  • Side Reactions: The formation of intermediates like N-chloroformyl amino acids and 2-isocyanatoacyl chlorides can act as chain terminators in subsequent polymerizations and represent yield loss.[1][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Visual inspection alone (e.g., the mixture becoming clear) can be misleading.[2]

Q2: How can I effectively monitor the reaction to ensure it has gone to completion?

A2: While traditionally, reactions were monitored visually until the amino acid suspension dissolved, this is not always reliable. A more accurate method is to take a small aliquot from the reaction, perform a mini-workup, and analyze the crude product by ¹H NMR spectroscopy to confirm the complete disappearance of the starting material.[2]

Q3: My crude product is an oil or is difficult to crystallize. What is the cause and how can I purify it?

A3: Oily products or difficulty in crystallization are strong indicators of impurities. The presence of HCl salts of unreacted amino acids or other electrophilic contaminants can interfere with the crystal lattice formation.[2] The most effective purification strategy involves two key steps:

  • Filtration through Celite: Dissolve the crude product in a suitable solvent (e.g., THF) and filter it through a pad of diatomaceous earth (Celite). This is highly effective for removing fine particulates and many common impurities, especially on a larger scale.[2]

  • Recrystallization: After filtration, concentrate the solution and recrystallize the NCA using a suitable solvent/antisolvent system, such as THF/hexane or ethyl acetate/heptane.[2] For particularly stubborn oily products, flash column chromatography over extensively dried silica gel can be employed.[4][5]

Q4: Are there safer, phosgene-free alternatives to the Fuchs-Farthing method for synthesizing L-Leucine NCA?

A4: Yes, several phosgene-free methods have been developed to enhance safety and minimize toxic byproducts. Notable alternatives include:

  • T3P Reagent Method: This process involves the reaction of Boc-protected L-Leucine with propylphosphonic anhydride (T3P). It is a simple, safe method that produces non-toxic, easily removable byproducts and gives the NCA in good yield and purity.[6]

  • Bisarylcarbonates Method: This approach uses bisarylcarbonates with electron-withdrawing substituents to react with the amino acid. These reagents are less toxic and volatile than phosgene.[7]

  • Photo-on-Demand Method: This novel technique uses chloroform (CHCl₃) as a phosgene precursor, which is converted to phosgene in situ via photo-irradiation under oxygen. This allows for a controlled, light-triggered synthesis.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of L-Leucine NCA.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in reagents or glassware. 2. Impure L-Leucine. 3. Inactive phosgenating agent (e.g., old triphosgene). 4. Inefficient removal of HCl byproduct.1. Thoroughly dry all glassware in an oven. Use anhydrous solvents and maintain a strict inert (N₂ or Ar) atmosphere. 2. Ensure L-Leucine is dried under vacuum before use. 3. Use a fresh or properly stored phosgenating agent. 4. Consider adding an HCl scavenger like (+)-limonene, particularly for larger-scale reactions.[9][10]
Product Fails to Crystallize 1. High levels of impurities (e.g., unreacted starting material, HCl salts). 2. Incorrect solvent system for recrystallization.1. Purify the crude product by filtering a THF solution through a pad of Celite before attempting recrystallization.[2] 2. Perform small-scale solvent screening to find an optimal solvent/antisolvent pair (e.g., Ethyl Acetate/Hexane, THF/Heptane).
Broad Melting Point Range The product is impure.Recrystallize the product one or more times until a sharp melting point is achieved, corresponding to the literature value (~76-77°C). Confirm purity with ¹H NMR.
Subsequent Polymerization is Uncontrolled or Fails The NCA monomer contains residual impurities like chloride ions or other electrophiles that either initiate unwanted polymerization or terminate growing polymer chains.[1][2]Repurify the NCA monomer using the recommended Celite filtration and recrystallization protocol.[2] For highly sensitive polymerizations, flash chromatography may be necessary to achieve the required purity.[4][5]

Key Experimental Protocols

Protocol 1: Synthesis via Fuchs-Farthing Method (Diphosgene)

This protocol is adapted from established methods for NCA synthesis.[3]

Materials:

  • L-Leucine (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • Diphosgene (handle with extreme caution in a fume hood)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Suspend L-Leucine (1.0 eq) in anhydrous THF.

  • While stirring under a positive nitrogen flow, carefully add diphosgene (approx. 0.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 50-60°C. The reaction can be monitored by the dissolution of the suspended amino acid and confirmed by ¹H NMR.

  • Once the reaction is complete (typically 2-4 hours), allow the clear solution to cool to room temperature.

  • Filter the solution if any particulates remain.

  • Concentrate the solution under reduced pressure to obtain a crude oil or solid.

  • Induce crystallization by adding anhydrous hexane and cooling to -20°C.

  • Isolate the white crystalline product by filtration, wash with cold hexane, and dry under high vacuum.

Protocol 2: Purification via Celite Filtration

This method is highly effective for removing impurities prior to final crystallization, especially for large-scale syntheses.[2]

Materials:

  • Crude L-Leucine NCA

  • Anhydrous THF

  • Celite (diatomaceous earth, dried in an oven)

  • Sintered glass funnel and filter flask

Procedure:

  • Prepare a filter pad by suspending oven-dried Celite in anhydrous THF and pouring it into a sintered glass funnel under vacuum to create a pad approximately 1-2 cm thick.[11]

  • Wash the Celite pad with additional anhydrous THF to remove any fine particles.

  • Dissolve the crude L-Leucine NCA in a minimal amount of anhydrous THF.

  • Carefully pour the NCA solution onto the Celite pad and apply vacuum.

  • Wash the original flask and the Celite pad with additional portions of anhydrous THF to ensure complete transfer and recovery of the product.[11]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the purified NCA, which can then be recrystallized as described in Protocol 1.

Visualizations

ReactionPathway Leucine L-Leucine NCA This compound (L-Leucine NCA) Leucine->NCA + Phosgene Source Phosgene Phosgene Source (e.g., Diphosgene) Phosgene->NCA HCl HCl Byproduct NCA->HCl - 2 HCl SideReaction Side Reactions (e.g., Unwanted Polymerization) HCl->SideReaction Initiates

Caption: General reaction pathway for L-Leucine NCA synthesis via the Fuchs-Farthing method.

TroubleshootingWorkflow start Low or Impure NCA Yield q1 Are Starting Materials Dry? start->q1 sol1 Dry Amino Acid & Solvents Under High Vacuum q1->sol1 No q2 Is Purification Adequate? q1->q2 Yes sol1->q2 sol2 1. Filter through Celite Pad 2. Recrystallize (e.g., THF/Hexane) q2->sol2 No q3 Is Reaction Complete? q2->q3 Yes sol2->q3 sol3 Monitor by ¹H NMR Instead of Visual Inspection q3->sol3 Unsure end High Purity NCA Yield Improved q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting common issues in L-Leucine NCA synthesis.

References

Overcoming low diastereoselectivity with oxazolidinone auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming low diastereoselectivity with oxazolidinone auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are oxazolidinone auxiliaries and how do they induce diastereoselectivity?

A1: Oxazolidinone auxiliaries are chiral molecules temporarily attached to a prochiral substrate to direct a chemical reaction, such as an aldol addition or alkylation, to form a specific stereoisomer. Their rigid, cyclic structure and bulky substituents create a sterically hindered environment, effectively shielding one face of the enolate. This forces the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity. The auxiliary is then cleaved and can often be recovered for reuse.

Q2: I am observing low diastereoselectivity in my Evans aldol reaction. What are the common causes?

A2: Low diastereoselectivity in Evans aldol reactions can stem from several factors:

  • Incomplete Z-enolate formation: The high selectivity of the Evans aldol reaction relies on the formation of the Z-enolate.[1][2] Incomplete or sloppy enolization can lead to the presence of the E-enolate, which will react to form the undesired diastereomer.

  • Incorrect Lewis acid or stoichiometry: Boron and titanium Lewis acids are commonly used to form chelated transition states that enhance selectivity.[3][4] Using the wrong Lewis acid or incorrect amounts can disrupt the formation of the rigid Zimmerman-Traxler transition state.[1]

  • Temperature fluctuations: These reactions are highly sensitive to temperature. The enolate is typically formed at -78 °C to ensure kinetic control. Allowing the temperature to rise can lead to enolate equilibration and a loss of selectivity.

  • Substrate effects (Acetate vs. Propionate): Acetate-derived N-acyloxazolidinones notoriously give low diastereoselectivity (often around 1:1).[5][6] This is because the absence of an α-substituent on the enolate removes a key steric interaction that disfavors one of the transition states, leading to two competing, low-energy pathways.[5][6]

Q3: Why is my diastereoselectivity low when using an N-acetyl oxazolidinone (acetate aldol)?

A3: The high diastereoselectivity observed in propionate aldol reactions is largely due to a steric clash between the α-methyl group of the enolate and the substituent on the chiral auxiliary in one of the possible Zimmerman-Traxler transition states.[5][6] This clash significantly raises the energy of that transition state, making the alternative pathway highly favored. In an acetate aldol, the α-substituent is a hydrogen, which is too small to create this disfavoring steric interaction.[5][6] Consequently, both transition states are of similar energy, leading to a mixture of diastereomers.

Q4: Can I improve the diastereoselectivity of an acetate aldol reaction?

A4: While challenging, some strategies have been developed to improve selectivity in acetate aldol reactions. One approach involves using a modified auxiliary, such as a thiazolidinethione, and switching from a boron to a tin enolate.[6] This combination promotes a more ordered transition state where the sulfur and tin remain coordinated, enforcing higher facial selectivity.[6]

Q5: What is the role of the Lewis acid (e.g., Bu₂BOTf, TiCl₄) in Evans aldol reactions?

A5: The Lewis acid plays a crucial role in both the enolization and the subsequent aldol addition. It coordinates to the carbonyl oxygen of the N-acyloxazolidinone, increasing the acidity of the α-protons and facilitating clean enolate formation. During the aldol reaction, the Lewis acid (now part of the enolate) chelates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered Zimmerman-Traxler transition state.[1] This chelation locks the conformation of the reacting partners, magnifying the steric influence of the chiral auxiliary and leading to high diastereoselectivity.

Q6: How do I choose between a lithium, boron, or titanium enolate for my reaction?

A6: The choice of metal enolate can significantly impact diastereoselectivity:

  • Lithium Enolates (e.g., using LDA or NaHMDS): Primarily used for alkylation reactions. They form a rigid chelated structure where the metal coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen.[7]

  • Boron Enolates (e.g., using Bu₂BOTf/NEt₃): The gold standard for "Evans-syn" aldol reactions, reliably producing the syn-aldol product with very high diastereoselectivity.[2] They form a well-defined Zimmerman-Traxler transition state.

  • Titanium Enolates (e.g., using TiCl₄/sparteine): Offer versatile control. Depending on the stoichiometry of the base and Lewis acid, titanium enolates can be tuned to produce either the "Evans-syn" or the "non-Evans-syn" aldol product.[3][4] This provides access to different diastereomers from the same starting material.

Troubleshooting Guide

This guide addresses specific issues that may lead to low diastereoselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low d.r. in Alkylation 1. Incomplete enolate formation. 2. Reaction temperature too high. 3. Non-optimal base. 4. Less reactive electrophile.1. Ensure strictly anhydrous conditions. Use freshly distilled THF. Confirm the exact molarity of your strong base (LDA, NaHMDS). 2. Maintain temperature at -78 °C throughout enolate formation and alkylation. 3. Use NaHMDS at -78 °C or LDA at 0 °C for optimal chelation and selectivity.[7] 4. Use highly reactive electrophiles like benzylic or allylic halides. For less reactive electrophiles, consider forming a more reactive enolate (e.g., titanium).
Low d.r. in Aldol Reaction 1. Incorrect enolate geometry (E/Z mixture). 2. Non-optimal Lewis acid/base combination. 3. Aldehyde is highly enolizable. 4. Using an acetate-derived acyl oxazolidinone.1. For "Evans-syn" products, use Bu₂BOTf and a tertiary amine base (e.g., NEt₃, DIPEA) to ensure clean Z-enolate formation.[2] 2. For high syn-selectivity, the Bu₂BOTf/NEt₃ system is highly reliable. To access non-Evans syn products, consider using TiCl₄ with specific amine stoichiometries.[3] 3. For enolizable aldehydes, consider a modified protocol, such as the magnesium halide-catalyzed anti-aldol reaction, which involves slow addition of the aldehyde.[8] 4. Expect low selectivity. Consider alternative strategies or modified auxiliaries for acetate aldol reactions.[6]
Reaction is messy or gives low yield 1. Presence of water or protic impurities. 2. Base degradation or incorrect concentration. 3. Impure reagents (aldehyde, electrophile).1. Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. 2. Titrate strong bases like n-BuLi or LDA before use. 3. Purify aldehydes and electrophiles by distillation or chromatography before use.
Difficulty cleaving the auxiliary 1. Steric hindrance around the acyl group. 2. Using incorrect cleavage conditions for the desired product. 3. Epimerization during cleavage.1. For highly hindered substrates, longer reaction times or slightly elevated temperatures may be needed. Monitor the reaction carefully. 2. Use LiOH/H₂O₂ for carboxylic acids, LiBH₄ for alcohols, or alkoxides for esters.[9] 3. Use milder conditions. For hydrolysis, LiOOH (from LiOH and H₂O₂) is less basic than LiOH and can reduce epimerization risk.[7]

Data Presentation

Table 1: Diastereoselectivity in Evans Propionate Aldol Reactions with Boron Enolates

AldehydeLewis Acid/BaseSolventTemp (°C)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 0>99:1
BenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 097:3
PropionaldehydeBu₂BOTf / NEt₃CH₂Cl₂-78 to 098:2

Table 2: Diastereoselectivity in Alkylation of N-Propionyl Oxazolidinones

ElectrophileBaseSolventTemp (°C)Diastereomeric Ratio
Benzyl BromideLDATHF099:1
Allyl IodideNaHMDSTHF-7898:2
Methyl IodideNaHMDSTHF-7891:9

Experimental Protocols

Protocol 1: N-Acylation of Oxazolidinone

This protocol describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (NEt₃)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxazolidinone (1.0 equiv), toluene, and a catalytic amount of DMAP.

  • Add triethylamine (1.5 equiv) followed by the slow addition of propionic anhydride (1.2 equiv).

  • Heat the reaction mixture to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.[10]

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective "Evans-Syn" Aldol Reaction

This protocol details a typical boron-mediated syn-selective aldol reaction.

Materials:

  • N-propionyl oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30% aq.)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor by TLC.

  • Quench the reaction at 0 °C by adding methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the desired syn-aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary (to Carboxylic Acid)

This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-acylated aldol or alkylation product

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq.)

  • Sodium sulfite (Na₂SO₃)

  • 1 M HCl

Procedure:

  • Dissolve the N-acylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).[11]

  • Stir the mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_reaction Identify Reaction Type start->check_reaction alkylation Alkylation Reaction check_reaction->alkylation Alkylation aldol Aldol Reaction check_reaction->aldol Aldol check_enolate_alk Is Enolate Formation Clean? alkylation->check_enolate_alk check_temp_alk Is Temperature Strictly -78°C? check_enolate_alk->check_temp_alk Yes solution_enolate_alk Troubleshoot Enolate Formation: - Use anhydrous solvents/reagents - Titrate strong base (LDA/NaHMDS) check_enolate_alk->solution_enolate_alk No check_eplus Is Electrophile Reactive? check_temp_alk->check_eplus Yes solution_temp_alk Maintain -78°C throughout (Dry Ice/Acetone Bath) check_temp_alk->solution_temp_alk No solution_eplus Use more reactive electrophile (e.g., benzyl/allyl halide) check_eplus->solution_eplus No check_substrate Is it an Acetate Aldol? aldol->check_substrate check_lewis_acid Is Lewis Acid Correct? (e.g., Bu₂BOTf for syn) check_substrate->check_lewis_acid No solution_acetate Expect low d.r. Consider modified auxiliary (e.g., thiazolidinethione) and SnCl₄ check_substrate->solution_acetate Yes check_enolate_ald Is Z-Enolate Favored? check_lewis_acid->check_enolate_ald Yes solution_lewis_acid Use Bu₂BOTf/NEt₃ for reliable 'Evans-syn' selectivity check_lewis_acid->solution_lewis_acid No solution_enolate_ald Ensure correct base/Lewis acid stoichiometry and low temp. check_enolate_ald->solution_enolate_ald No

Caption: Troubleshooting workflow for low diastereoselectivity.

Evans_Aldol_Mechanism cluster_enolate 1. Z-Enolate Formation cluster_transition_state 2. Zimmerman-Traxler Transition State cluster_product 3. Product Formation acyl_ox N-Acyl Oxazolidinone z_enolate Chelated Z-Boron Enolate acyl_ox->z_enolate + Lewis Acid + Base, -78°C lewis_acid Bu₂BOTf base NEt₃ ts Chair-like Transition State (Aldehyde attacks less-hindered face) z_enolate->ts + Aldehyde aldehyde Aldehyde (R-CHO) boron_adduct Boron Aldolate ts->boron_adduct syn_product Syn-Aldol Product (High d.r.) boron_adduct->syn_product + Workup workup Oxidative Workup (H₂O₂)

Caption: Mechanism of the Evans-syn aldol reaction.

References

Validation & Comparative

A Comparative Analysis of (S)-4-isobutyloxazolidine-2,5-dione in Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic polypeptides, the choice of monomer is critical to achieving desired polymer characteristics. This guide provides a detailed comparison of (S)-4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-leucine (Leu-NCA), with other commonly utilized NCAs in ring-opening polymerization (ROP). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the performance of Leu-NCA relative to its counterparts, supported by experimental data and protocols.

Performance Comparison of NCAs

The reactivity of NCAs in ring-opening polymerization is significantly influenced by the substituent at the C4 position of the oxazolidine-2,5-dione ring, which corresponds to the side chain of the amino acid. This intrinsic reactivity dictates the rate of polymerization and can influence the properties of the resulting polypeptide.

Qualitative Reactivity

Based on conventional copolymerization experiments, a general reactivity order for several NCAs has been established. It is important to note that the exact order can be influenced by the initiator and solvent system used. However, a frequently cited reactivity series is as follows:

Glycine-NCA > Alanine-NCA > γ-Benzyl-L-glutamate-NCA > Leucine-NCA > Valine-NCA

Another study focusing on copolymerization provides a slightly different but consistent perspective on the relative reactivity of Leucine-NCA:

β-Benzyl aspartate-NCA > Leucine-NCA > Valine-NCA [1]

These series indicate that Leucine-NCA is generally less reactive than NCAs with smaller, less sterically hindered side chains like glycine and alanine. Its reactivity is also noted to be lower than that of γ-benzyl-L-glutamate-NCA. Conversely, it is more reactive than Valine-NCA, which has a bulkier side chain directly attached to the β-carbon. This trend is primarily attributed to the steric hindrance presented by the isobutyl side chain of leucine, which can impede the approach of the initiator and the propagating chain end to the carbonyl group of the NCA monomer.

Quantitative Performance Metrics

Table 1: Comparison of Polymerization Kinetics and Polypeptide Properties for Various NCAs

NCA MonomerInitiatorSolventMonomer/Initiator RatioTime to >95% ConversionMn (kDa) (Experimental)PDI (Mw/Mn)Reference
This compound (Leu-NCA) n-HexylamineDMF100Not specified--[2]
γ-Benzyl-L-glutamate-NCA (BLG-NCA)n-HexylamineDMF100~2 hours (with N2 flow)21.9 (theoretical)<1.2[3]
Nε-benzyloxycarbonyl-L-lysine-NCA (ZLL-NCA)n-HexylamineDMF100Slower than BLG-NCA-<1.2[3]
L-Alanine-NCAn-HexylamineDMF100Faster than BLA, BLS, BLT-NCA--[1]
L-Valine-NCAn-HexylamineDMF100Slower than Leu-NCA--[1]

Note: The table is populated with qualitative and semi-quantitative data based on available literature. A direct numerical comparison of polymerization times and molecular weights under identical conditions is challenging due to variations in experimental setups across different studies.

Table 2: Reactivity Ratios in Copolymerization with γ-Benzyl-L-glutamate-NCA (M1)

Comonomer (M2)r1 (BLG-NCA)r2 (Comonomer)r1 * r2InterpretationReference
Leucine-NCA 2.650.381.007Close to ideal random copolymerization[4]
L-Alanine-NCA2.360.501.18Tendency towards blockiness[4]
L-Phenylalanine-NCA1.640.590.968Close to ideal random copolymerization[4]

The reactivity ratios indicate the preference of a propagating chain ending in a certain monomer to add the same or the other monomer. A value of r > 1 indicates a preference for adding the same monomer, while r < 1 indicates a preference for adding the other monomer. When r1r2 is close to 1, the copolymerization tends to be random.*

Experimental Protocols

To ensure reproducibility and facilitate objective comparisons, detailed experimental protocols for key analytical techniques are provided below.

Monitoring Polymerization Kinetics by FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of NCA ring-opening polymerization in real-time. The reaction progress is followed by observing the disappearance of the characteristic anhydride C=O stretching bands of the NCA monomer.

Procedure:

  • Calibration: Prepare a series of standard solutions of the NCA monomer in the polymerization solvent (e.g., anhydrous DMF or THF) at known concentrations.

  • Record the FT-IR spectrum for each standard solution. The characteristic anhydride peaks for NCAs are typically found around 1850 cm⁻¹ and 1780 cm⁻¹.

  • Create a calibration curve by plotting the absorbance of one of the characteristic peaks (e.g., 1850 cm⁻¹) against the monomer concentration.

  • Polymerization: In a flame-dried, argon-purged reaction vessel equipped with a magnetic stirrer, dissolve the desired amount of NCA monomer in the anhydrous solvent.

  • Inject the initiator solution (e.g., n-hexylamine in DMF) to start the polymerization.

  • Immediately begin recording FT-IR spectra of the reaction mixture at regular time intervals.

  • Data Analysis: Using the calibration curve, determine the monomer concentration at each time point from the absorbance of the chosen characteristic peak.

  • Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. For a living polymerization, this plot should yield a straight line, the slope of which is the apparent rate constant of polymerization (k_app).[5]

Characterization of Polypeptides by Gel Permeation Chromatography (GPC)

GPC (also known as size-exclusion chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.

Procedure:

  • Sample Preparation: Dissolve the purified polypeptide sample in the GPC eluent (e.g., DMF with 0.1 M LiBr, or HFIP with 3 g/L potassium trifluoroacetate) at a concentration of 1-2 mg/mL.[6][7] Allow the sample to dissolve completely, which may take several hours.

  • Filter the sample solution through a 0.2 µm PTFE filter before injection.[7]

  • GPC Analysis:

    • Equilibrate the GPC system, including the columns (e.g., Styragel or PLgel), with the chosen eluent at a constant flow rate (e.g., 1.0 mL/min) and temperature.

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram using a refractive index (RI) detector.

  • Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Analysis: Determine the Mn, Mw, and PDI of the polypeptide sample relative to the calibration standards using the GPC software.

Visualizations

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of NCAs can proceed through two primary mechanisms, the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM), depending on the type of initiator used.

ROP_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NAM_Initiator Primary Amine (R-NH2) NAM_NCA NCA Monomer NAM_Initiator->NAM_NCA Nucleophilic Attack NAM_Intermediate Carbamic Acid Intermediate NAM_NCA->NAM_Intermediate NAM_Product Growing Polymer Chain (with amine terminus) NAM_Intermediate->NAM_Product NAM_CO2 CO2 NAM_Intermediate->NAM_CO2 Decarboxylation AMM_Initiator Strong Base (e.g., Tertiary Amine) AMM_NCA NCA Monomer AMM_Initiator->AMM_NCA Deprotonation AMM_Activated Activated Monomer (NCA Anion) AMM_NCA->AMM_Activated AMM_Dimer Dimer Intermediate AMM_Activated->AMM_NCA Nucleophilic Attack AMM_Product Growing Polymer Chain AMM_Dimer->AMM_Product exp_workflow NCA_Synthesis NCA Synthesis & Purification (e.g., Leu-NCA, Ala-NCA) Polymerization Ring-Opening Polymerization (Identical Conditions) NCA_Synthesis->Polymerization FTIR_Monitoring Real-Time FT-IR Monitoring Polymerization->FTIR_Monitoring Polymer_Isolation Polymer Isolation & Purification Polymerization->Polymer_Isolation Data_Analysis Kinetic Data Analysis (Rate Constants) FTIR_Monitoring->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison GPC_Analysis GPC Analysis Polymer_Isolation->GPC_Analysis Characterization Polymer Characterization (Mn, PDI) GPC_Analysis->Characterization Characterization->Comparison

References

A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of several key classes of chiral auxiliaries as alternatives to the widely used Evans' oxazolidinones, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide focuses on a comparative analysis of some of the most widely used and effective chiral auxiliaries: pseudoephedrine and its derivatives, camphorsultams, and sulfur-based auxiliaries, benchmarked against the performance of Evans' oxazolidinones.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide99:180-95
N-propionyl-(R)-4-benzyl-2-oxazolidinoneAllyl Iodide98:261-77
Pseudoephedrine (S,S)-Pseudoephedrine propionamideBenzyl bromide>98:290
(S,S)-Pseudoephedrine propionamideAllyl iodide>98:291
Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamMethyl iodide96:485
tert-Butanesulfinamide N-benzylidene-(R)-tert-butanesulfinamideDiethylzinc>98:295

Key Insights:

  • Pseudoephedrine amides , developed by Myers, have shown exceptional levels of diastereoselectivity in alkylation reactions, often exceeding 99:1, and are applicable to a wide range of alkyl halides.[2][3]

  • Evans' oxazolidinones are highly reliable and provide excellent stereocontrol, particularly with reactive electrophiles like benzyl and allyl halides.[4][5]

  • Camphorsultams (Oppolzer's sultam) also offer high diastereoselectivity, though they may require the use of reactivity-enhancing additives like HMPA for less reactive electrophiles.

  • tert-Butanesulfinamide (Ellman's auxiliary) is particularly effective for the asymmetric synthesis of chiral amines via the alkylation of sulfinylimines.[6][7][8]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinone (Boron enolate)Isobutyraldehyde>99:1 (syn)80-95
Sulfur-based (Thiazolidinethione) N-acetylthiazolidinethione (Titanium enolate)Benzaldehyde>98:2 (syn)High
tert-Butanesulfinamide N-tert-butanesulfinyl imidate (Potassium enolate)Various aldehydesGood to excellent (anti)54-91

Key Insights:

  • Evans' oxazolidinones are the gold standard for syn-selective aldol reactions, proceeding through a well-defined Zimmerman-Traxler transition state when using boron enolates.[1][9][10]

  • Sulfur-based auxiliaries , such as thiazolidinethiones, can provide complementary anti-selectivity or "non-Evans syn" products depending on the metal enolate used.

  • The use of tert-butanesulfinamide derived imidates under basic conditions has been shown to favor the formation of anti-aldol products with high diastereoselectivity.[11]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters.

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)
Evans' Oxazolidinone N-acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene>95:5>90%80-90
Camphorsultam N-acryloyl-(1S)-(-)-2,10-camphorsultamCyclopentadiene>95:5>98%80-90

Key Insights:

  • Both Evans' oxazolidinones and Oppolzer's camphorsultam are highly effective in controlling the facial selectivity of the dienophile in Diels-Alder reactions, leading to high endo selectivity and diastereomeric excess.[12][13] The rigid structures of these auxiliaries effectively shield one face of the dienophile from the approaching diene.

Experimental Protocols

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general workflow involves three main stages: attachment of the chiral auxiliary to a prochiral substrate, the key diastereoselective reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

G General Workflow of Asymmetric Synthesis with Chiral Auxiliaries cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment Reaction (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Reagent (e.g., Alkyl Halide) Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Methodologies

1. Asymmetric Alkylation using Pseudoephedrine Amide (Myers' Protocol)

This protocol describes the highly diastereoselective alkylation of a pseudoephedrine amide.

  • Materials: (1S,2S)-pseudoephedrine propionamide, anhydrous lithium chloride (LiCl), anhydrous tetrahydrofuran (THF), diisopropylamine, n-butyllithium, benzyl bromide.

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 equiv.) and the (1S,2S)-pseudoephedrine propionamide (1.0 equiv.).

    • Add anhydrous THF and cool the suspension to -78 °C.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv.) to diisopropylamine (2.2 equiv.) in THF at -78 °C and then warming to 0 °C for 15 minutes.

    • Slowly add the LDA solution to the pseudoephedrine amide suspension at -78 °C.

    • Warm the reaction mixture to 0 °C for 15 minutes, then briefly to room temperature for 5 minutes, and finally re-cool to 0 °C.

    • Add benzyl bromide (1.5 equiv.) dropwise.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Perform a standard aqueous workup and purify the product by recrystallization or chromatography.[2]

2. Asymmetric Aldol Reaction using an Evans' Oxazolidinone

This protocol details the syn-selective aldol reaction of an N-propionyl oxazolidinone.

  • Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, anhydrous dichloromethane (CH₂Cl₂), dibutylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), isobutyraldehyde.

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add Bu₂BOTf (1.1 equiv.) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

    • Cool the solution back to -78 °C and add isobutyraldehyde (1.5 equiv.) dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

    • Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour at 0 °C.

    • Perform a standard aqueous workup and purify the product by chromatography.[1]

3. Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol describes the asymmetric Diels-Alder reaction of an N-acryloyl camphorsultam.

  • Materials: (1S)-(-)-2,10-Camphorsultam, acryloyl chloride, triethylamine, anhydrous dichloromethane (CH₂Cl₂), diethylaluminum chloride (Et₂AlCl), cyclopentadiene (freshly cracked).

  • Procedure:

    • Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 equiv.) dropwise. Stir at room temperature until completion. Purify the N-acryloyl camphorsultam.

    • Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl (1.1 equiv.) dropwise.

    • Stir for 30 minutes at -78 °C.

    • Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise.

    • Stir at -78 °C for 1-3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Perform a standard aqueous workup and purify the cycloadduct by chromatography.

4. Asymmetric Synthesis of a Chiral Amine using tert-Butanesulfinamide (Ellman's Auxiliary)

This protocol outlines the addition of a Grignard reagent to a chiral N-tert-butanesulfinylimine.

  • Materials: (R)-tert-Butanesulfinamide, isobutyraldehyde, anhydrous copper(II) sulfate (CuSO₄), anhydrous dichloromethane (CH₂Cl₂), phenylmagnesium bromide (PhMgBr) in THF.

  • Procedure:

    • Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 equiv.) and isobutyraldehyde (1.2 equiv.) in anhydrous CH₂Cl₂, add anhydrous CuSO₄ (2.0 equiv.). Stir at room temperature until completion. Filter and concentrate to obtain the N-tert-butanesulfinylimine.[14]

    • Grignard Addition: To a solution of the N-tert-butanesulfinylimine (1.0 equiv.) in anhydrous THF at -48 °C, add PhMgBr (1.5 equiv.) dropwise.

    • Stir at -48 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Perform a standard aqueous workup and purify the resulting sulfinamide.

    • Auxiliary Cleavage: Cleave the tert-butanesulfinyl group by treatment with HCl in methanol to afford the chiral primary amine hydrochloride.

Mechanistic Rationale for Stereoselectivity

The high levels of stereocontrol exerted by these auxiliaries are a consequence of forming rigid, well-defined transition states that favor the approach of the electrophile from one face of the enolate or imine.

G Mechanisms of Stereocontrol cluster_evans Evans' Oxazolidinone (Aldol) cluster_myers Pseudoephedrine (Alkylation) cluster_ellman tert-Butanesulfinamide (Amine Synthesis) Z_Enolate Formation of (Z)-Boron Enolate Chair_TS Rigid Chair-like Zimmerman-Traxler Transition State Z_Enolate->Chair_TS Steric_Hindrance Steric hindrance from C4 substituent directs aldehyde approach Chair_TS->Steric_Hindrance Syn_Product Syn-Aldol Product Steric_Hindrance->Syn_Product Z_Enolate_Myers Formation of (Z)-Lithium Enolate Chelated_TS Rigid Li-Chelated Transition State Z_Enolate_Myers->Chelated_TS Facial_Block Auxiliary shields one face of the enolate Chelated_TS->Facial_Block Syn_Alkylation Syn-Alkylation Product Facial_Block->Syn_Alkylation Imine_Formation Formation of Chiral N-tert-butanesulfinylimine Chelated_TS_Ellman Chelated Transition State (e.g., with Grignard reagent) Imine_Formation->Chelated_TS_Ellman Steric_Direction Bulky t-Bu group directs nucleophilic attack Chelated_TS_Ellman->Steric_Direction Chiral_Amine Chiral Amine Steric_Direction->Chiral_Amine

Caption: Simplified logical flow of stereocontrol for different chiral auxiliaries.

Conclusion

While Evans' oxazolidinones remain a cornerstone of asymmetric synthesis, a variety of powerful alternatives offer distinct advantages in terms of cost, availability, and complementary stereoselectivity. Pseudoephedrine provides a highly practical and cost-effective option for asymmetric alkylations, often delivering exceptional levels of stereocontrol. Oppolzer's camphorsultam is a robust auxiliary, particularly for Diels-Alder reactions, and sulfur-based auxiliaries like thiazolidinethiones and Ellman's tert-butanesulfinamide provide access to a broad range of chiral building blocks, including anti-aldol products and chiral amines, respectively. The choice of the optimal chiral auxiliary will ultimately depend on the specific synthetic transformation, desired stereochemical outcome, and practical considerations of the research or development project.

References

A Comparative Guide to Validating Enantiomeric Purity in (S)-4-Isobutyloxazolidine-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-isobutyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA), is a critical reagent in peptide synthesis and the creation of chiral polymers. The stereochemical integrity of its reaction products is paramount, as different enantiomers can exhibit varied biological activities.[1] This guide provides a comparative analysis of the primary analytical methods used to validate the enantiomeric purity of compounds derived from Val-NCA, offering objective data and detailed protocols to aid in method selection.

Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater amounts than the other.[2] A completely pure enantiomer has an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) has an ee of 0%.[2][3] Accurate determination of ee is crucial for quality control and regulatory compliance in drug development.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] For derivatives of Val-NCA, polysaccharide-based CSPs are often highly effective.[5]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:isopropanol).[5] Mobile phase composition may need optimization to achieve baseline separation.

  • Sample Preparation: Dissolve the reaction product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.

  • Instrumentation:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength appropriate for the analyte.

  • Analysis: Inject the sample and a racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Data Presentation: HPLC Separation of a Valine Derivative
Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) 8.510.2
Peak Area (%) 98.51.5
Enantiomeric Excess (ee) \multicolumn{2}{c

Note: Data is representative and will vary based on the specific analyte and conditions.

Workflow for Chiral HPLC Analysis

Workflow for Chiral HPLC Analysis cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve & Filter Reaction Product prep_system Equilibrate HPLC System with Chiral Column prep_sample->prep_system prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA) prep_mobile->prep_system inject Inject Sample prep_system->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: General workflow for determining enantiomeric excess using chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC offers excellent resolution and sensitivity.[4] Reaction products from Val-NCA often require derivatization to increase their volatility before analysis.[6] This involves converting polar functional groups, like amines and carboxylic acids, into less polar esters and amides.

Experimental Protocol: Chiral GC
  • Derivatization:

    • Esterification: React the analyte's carboxylic acid group (e.g., with methanolic HCl).

    • Acylation: React the analyte's amino group with an acylating agent (e.g., trifluoroacetic anhydride) to block it.

  • Column Selection: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Val).[6][7]

  • Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane).

  • Instrumentation:

    • Set up a temperature gradient for the oven (e.g., ramp from 100°C to 220°C).

    • Use helium as the carrier gas.

    • Set injector and detector (e.g., FID or MS) temperatures.

  • Analysis: Inject the derivatized sample. Calculate the ee from the peak areas of the separated enantiomers.

Data Presentation: GC Separation of a Derivatized Valine Product
ParameterDerivatized (S)-EnantiomerDerivatized (R)-Enantiomer
Retention Time (min) 12.112.8
Peak Area (%) 99.20.8
Enantiomeric Excess (ee) \multicolumn{2}{c

Note: Data is representative and will vary based on the specific analyte and conditions.

Workflow for Chiral GC Analysis

Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing derivatize Derivatize Analyte (Esterification & Acylation) dissolve Dissolve in Volatile Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Separation on Chiral Column inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: General workflow for determining enantiomeric excess using chiral GC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct method that does not require chromatographic separation.[8] By adding a chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed.[9][10] This interaction can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integrating the distinct signals.[9]

Experimental Protocol: NMR with CSA
  • Reagent Selection: Choose an appropriate CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a lanthanide shift reagent.[4]

  • Sample Preparation:

    • Dissolve a precise amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

  • CSA Addition: Add a molar excess of the CSA directly to the NMR tube.

  • Analysis: Acquire another ¹H NMR spectrum. Identify a proton signal that is well-resolved into two peaks. The ratio of the integrals for these two peaks corresponds directly to the ratio of the enantiomers.[3]

Data Presentation: ¹H NMR Data with a Chiral Solvating Agent
Analyte ProtonChemical Shift δ (ppm) (S)-EnantiomerChemical Shift δ (ppm) (R)-EnantiomerIntegral Ratio (S:R)
α-CH 4.154.1299.0 : 1.0
Enantiomeric Excess (ee) \multicolumn{3}{c}{98.0%}

Note: Data is representative and will vary based on the specific analyte and conditions.

Workflow for NMR Analysis with CSA

Workflow for NMR Analysis with CSA cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing prep_sample Prepare NMR Sample in Deuterated Solvent run_initial Acquire Standard ¹H NMR Spectrum prep_sample->run_initial add_csa Add Chiral Solvating Agent (CSA) to Sample run_initial->add_csa run_final Acquire Final ¹H NMR Spectrum add_csa->run_final identify Identify Split Signals of Diastereomeric Complexes run_final->identify integrate Integrate Resolved Signals identify->integrate calculate Calculate Enantiomeric Ratio & Excess integrate->calculate

Caption: General workflow for determining enantiomeric excess using NMR with a CSA.

Method Comparison

The selection of an analytical method depends on various factors including the properties of the analyte, required accuracy, and available instrumentation.[3][4]

ParameterChiral HPLCChiral GCNMR with CSA
Principle Physical separation on a chiral stationary phase.[3]Separation of volatile derivatives on a chiral stationary phase.[4]Formation of transient diastereomeric complexes.[3]
Sample Derivatization Not usually required.Often required for volatility.[6]Not required.
Sensitivity HighVery HighModerate to Low
Analysis Time Moderate (10-30 min)Moderate (15-40 min)Fast (<10 min per sample)
Development Effort Moderate to HighHigh (derivatization can be complex)Moderate (screening CSAs)
Key Advantage Broad applicability, high accuracy.[4]Excellent for volatile compounds, high resolution.Fast, no separation needed, direct observation.[10]
Key Limitation Method development can be time-consuming.Limited to thermally stable and volatile compounds.[6]Lower sensitivity, peak overlap can be an issue.

Decision Logic for Method Selection

Decision Logic for Method Selection end_node end_node start Is the analyte volatile & thermally stable? hplc_vs_nmr High sensitivity required? start->hplc_vs_nmr No gc Use Chiral GC start->gc Yes derivatize Is derivatization feasible? hplc Use Chiral HPLC hplc_vs_nmr->hplc Yes nmr Consider NMR with CSA hplc_vs_nmr->nmr No no_method Re-evaluate or use alternative method

References

A Guide to Chiral HPLC Analysis for Resolving Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of amino acid enantiomers is a critical task. High-Performance Liquid Chromatography (HPLC) stands as a leading technique for this purpose, offering a variety of analytical strategies. This guide provides a comprehensive comparison of common chiral HPLC methods, supported by experimental data, to assist in selecting the optimal approach for your specific needs.

The enantiomeric analysis of amino acids by HPLC is primarily achieved through two main strategies: direct and indirect separation. Direct methods utilize a chiral environment during the chromatographic process, either through a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). Indirect methods, on the other hand, involve the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Comparison of Chiral HPLC Methods

The choice between direct and indirect methods depends on several factors, including the nature of the amino acid, the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1] Direct methods using CSPs are often favored for their simplicity as they do not require derivatization.[2]

Here is a summary of the most common approaches:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used approach for the direct enantioseparation of amino acids without derivatization.[1] The separation is based on the differential interactions between the amino acid enantiomers and a chiral selector immobilized on the stationary phase.[1]

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): This method involves reacting the amino acid enantiomers with a chiral reagent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column.[1] This approach can be particularly useful when high sensitivity is required, especially with fluorescent derivatizing agents.[1]

  • Direct Separation using Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the amino acid enantiomers in the mobile phase, leading to their separation on an achiral column.

Below is a diagram illustrating the general workflow for the HPLC analysis of chiral amino acids.

Chiral Amino Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Hydrolysis Protein/Peptide Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Derivatization (Indirect Method) Hydrolysis->Derivatization Direct_Injection Direct Injection (Direct Method) Hydrolysis->Direct_Injection HPLC_System HPLC System (Pump, Injector, Column) Derivatization->HPLC_System Inject Direct_Injection->HPLC_System Inject Achiral_Column Achiral Column HPLC_System->Achiral_Column Chiral_Column Chiral Column or Chiral Mobile Phase HPLC_System->Chiral_Column Detection Detection (UV, FLD, MS) Achiral_Column->Detection Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity_Report Enantiomeric Purity Report (%ee) Integration->Purity_Report

General workflow for the HPLC analysis of chiral amino acids.

The decision between direct and indirect methods is a critical step in method development. The following diagram illustrates the decision-making logic.

Decision Logic for Chiral HPLC Method Start Start: Determine Enantiomeric Purity High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Chiral_Column_Available Chiral Column Available? High_Sensitivity->Chiral_Column_Available No Indirect_Method Use Indirect Method (Derivatization) High_Sensitivity->Indirect_Method Yes Chiral_Column_Available->Indirect_Method No Direct_Method_CSP Use Direct Method (CSP) Chiral_Column_Available->Direct_Method_CSP Yes Direct_Method_CMPA Consider Direct Method (CMPA) Direct_Method_CSP->Direct_Method_CMPA Alternative

Decision-making logic for choosing a chiral HPLC method.

Performance Comparison of Chiral Stationary Phases

A variety of CSPs are commercially available for the enantioseparation of amino acids, including those based on macrocyclic glycopeptides, polysaccharides, crown ethers, and ligand-exchange mechanisms.[2] The performance of these columns can vary significantly depending on the specific amino acid and the chromatographic conditions.

Chiral Stationary Phase (CSP) TypeCommercial Name ExamplePrincipleAdvantagesCommon Mobile Phases
Macrocyclic Glycopeptide Astec CHIROBIOTIC® TMultiple interactions (H-bonding, ionic, steric) with the teicoplanin chiral selector.[3][4]Broad applicability for underivatized amino acids, compatible with aqueous and organic mobile phases.[3]Methanol/Water with acid/base modifiers (e.g., formic acid).[1]
Polysaccharide-Based Chiralpak® IA/AD-H, Lux® Amylose-1Chiral recognition by helical polymer structures of cellulose or amylose derivatives.[5]High enantioselectivity for a wide range of compounds, including derivatized amino acids.[5][6]Normal phase (e.g., Hexane/Ethanol) or Reversed-phase (e.g., Acetonitrile/Water).[6]
Crown Ether ChiroSil®, CROWNPAK® CR-I(+)Inclusion complex formation between the crown ether cavity and the primary amino group of the amino acid.[7][8]Excellent for separating primary amino acids, can invert elution order with different column conformations.[7]Aqueous acidic mobile phases (e.g., perchloric acid solution).
Ligand Exchange Astec CLC-D/LFormation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte, a chiral ligand on the CSP, and the metal ion.[4]Can separate underivatized amino acids, elution order can be reversed by using D- or L-form of the ligand.[4]Aqueous solutions containing a metal salt (e.g., CuSO₄).[4]
Zwitterionic CHIRALPAK® ZWIX(+)Zwitterionic ion-exchange and hydrogen bonding interactions.Effective for both free and N-protected amino acids.[4]Polar organic solvents with acid and base additives.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for some of the discussed methods.

Protocol 1: Direct Separation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP

This protocol is based on the use of an Astec CHIROBIOTIC® T column for the separation of underivatized amino acids.[1][3]

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.[1]

  • Mobile Phase: A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase.

Protocol 2: Indirect Separation of Amino Acids via Derivatization with Marfey's Reagent (FDAA)

This protocol outlines the general procedure for derivatizing amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) followed by reversed-phase HPLC analysis.[1]

  • Derivatization Procedure:

    • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.[1]

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour in the dark.[1]

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 340 nm.[1]

Protocol 3: Indirect Separation using o-Phthalaldehyde (OPA) and a Chiral Thiol

This method uses pre-column derivatization with o-phthalaldehyde (OPA) and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) for the determination of amino acid enantiomers.[9]

  • Derivatization: Amino acids are rapidly derivatized at room temperature with OPA and Boc-D-Cys.[9]

  • HPLC Conditions:

    • Column: CAPCELL PAK C18 MG II (4.6 x 200 mm).[9]

    • Mobile Phase: A linear gradient of 5-25% acetonitrile in 0.1 M sodium acetate buffer (pH 6.0) over 60 minutes.[9]

    • Flow Rate: 1.5 mL/min.[9]

    • Detection: Fluorescence with excitation at 344 nm and emission at 443 nm.[9]

Conclusion

The selection of an appropriate chiral HPLC method for amino acid analysis is a multifaceted decision that requires consideration of the analytical goals, sample properties, and available resources. Direct analysis on chiral stationary phases, particularly with macrocyclic glycopeptide and crown ether-based columns, offers a straightforward and robust approach for underivatized amino acids. Indirect methods involving derivatization provide an excellent alternative, especially when high sensitivity is paramount or a dedicated chiral column is not available. By understanding the principles and practical aspects of these different methodologies, researchers can confidently select and implement the most suitable strategy for their specific analytical challenges in the field of chiral amino acid analysis.

References

Spectroscopic Analysis of (S)-4-Isobutyloxazolidine-2,5-dione Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ring-opening polymerization of valine N-carboxyanhydride to form poly(L-valine), this guide offers a comparative analysis of polymerization methods and the corresponding spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the synthesis of polypeptides derived from bulky amino acids.

The synthesis of well-defined polypeptides is of paramount importance in the development of advanced biomaterials and therapeutics. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a principal method for producing these polymers. This guide focuses on the polymerization of (S)-4-isobutyloxazolidine-2,5-dione, the NCA derived from L-valine, to yield poly(L-valine). Due to the steric hindrance of the isobutyl side chain, the polymerization of valine NCA presents unique challenges and necessitates a careful selection of initiation methods to achieve controlled polymer growth.

This guide provides a comparative overview of two primary initiation methods for the ROP of valine NCA: the conventional primary amine-initiated polymerization and the more contemporary hexamethyldisilazane (HMDS)-mediated polymerization. We present detailed experimental protocols for both methods and a comprehensive spectroscopic analysis of the resulting poly(L-valine) using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Comparison of Polymerization Methods

The choice of initiator plays a critical role in the ROP of NCAs, influencing the reaction kinetics, control over molecular weight, and the dispersity of the final polymer. For sterically hindered monomers like valine NCA, conventional primary amine initiators can lead to slower reaction rates and broader molecular weight distributions. In contrast, alternative initiators like hexamethyldisilazane (HMDS) have been shown to offer better control over the polymerization process.[1]

Polymerization MethodInitiatorKey AdvantagesKey Disadvantages
Conventional ROP Primary Amine (e.g., n-hexylamine)Simple to implement, readily available initiators.Slower polymerization rates for bulky NCAs, potential for side reactions leading to broader molecular weight distribution.
HMDS-Mediated ROP Hexamethyldisilazane (HMDS)Faster and more controlled polymerization, leads to polypeptides with predictable molecular weights and narrow molecular weight distributions.[1]Requires handling of moisture-sensitive reagents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the successful polymerization of valine NCA and for characterizing the structure of the resulting poly(L-valine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the monomer and the resulting polymer. The disappearance of monomer-specific signals and the appearance of polymer-specific resonances confirm the conversion.

Table 1: ¹H NMR Spectral Data for L-Valine Monomer and Poly(L-valine)

AssignmentL-Valine Monomer (in D₂O) Chemical Shift (ppm)Poly(L-valine) Chemical Shift (ppm)
α-CH3.60~4.0-4.3 (broad)
β-CH2.27~2.1-2.3 (broad)
γ-CH₃1.04, 0.99~0.9-1.1 (broad)

Note: The chemical shifts for poly(L-valine) are approximate and can vary depending on the solvent, polymer chain length, and conformation.

Table 2: ¹³C NMR Spectral Data for L-Valine Monomer and Poly(L-valine)

AssignmentL-Valine Monomer (in D₂O) Chemical Shift (ppm)[2]Poly(L-valine) Chemical Shift (ppm)
C=O (acid)177.09-
C=O (amide)-~172-175
α-CH63.08~58-62
β-CH31.83~30-32
γ-CH₃20.70, 19.37~18-20

Note: The chemical shifts for poly(L-valine) are approximate and can vary depending on the solvent and polymer conformation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the key functional groups present in the monomer and polymer. The characteristic anhydride stretches in the NCA monomer are replaced by the amide I and amide II bands in the polypeptide, providing clear evidence of polymerization.

Table 3: FTIR Spectral Data for Valine NCA and Poly(L-valine)

AssignmentValine NCA (cm⁻¹)Poly(L-valine) (cm⁻¹)
N-H Stretch~3200-3400~3280-3300 (Amide A)
C=O Stretch (Anhydride)~1850 and ~1780-
C=O Stretch (Amide I)-~1630-1660
N-H Bend (Amide II)-~1520-1550

Note: The exact positions of the amide bands in poly(L-valine) are sensitive to the polymer's secondary structure (α-helix vs. β-sheet).

Experimental Protocols

Synthesis of this compound (Valine NCA)

The synthesis of valine NCA from L-valine is typically achieved using phosgene or a phosgene equivalent like triphosgene. The Fuchs-Farthing method is a commonly employed procedure.[3]

Materials: L-valine, triphosgene, anhydrous tetrahydrofuran (THF).

Procedure:

  • Suspend L-valine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of triphosgene in anhydrous THF dropwise to the suspension at a controlled temperature (typically 50-60 °C).

  • Monitor the reaction until the suspension becomes a clear solution, indicating the formation of the NCA.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure valine NCA crystals.

Method 1: Primary Amine-Initiated Ring-Opening Polymerization of Valine NCA

Materials: this compound (valine NCA), n-hexylamine, anhydrous N,N-dimethylformamide (DMF).

Procedure:

  • Dissolve a predetermined amount of valine NCA in anhydrous DMF in a glovebox or under an inert atmosphere.

  • Add a calculated amount of n-hexylamine (as a stock solution in DMF) to initiate the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 24-72 hours).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.

  • Collect the precipitated poly(L-valine) by filtration, wash with the non-solvent, and dry under vacuum.

Method 2: Hexamethyldisilazane (HMDS)-Mediated Ring-Opening Polymerization of Valine NCA

Materials: this compound (valine NCA), hexamethyldisilazane (HMDS), anhydrous N,N-dimethylformamide (DMF).

Procedure:

  • In a glovebox, dissolve valine NCA in anhydrous DMF.

  • Add a calculated amount of HMDS to the NCA solution.

  • The polymerization is typically much faster than with primary amines and can be monitored by the disappearance of the monomer by IR spectroscopy.

  • Once the polymerization is complete, precipitate the poly(L-valine) in a non-solvent like diethyl ether.

  • Isolate the polymer by filtration, wash, and dry under vacuum.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow from the monomer to the characterization of the resulting polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization L-Valine L-Valine Valine NCA Valine NCA L-Valine->Valine NCA Phosgenation Polymerization Reaction Polymerization Reaction Valine NCA->Polymerization Reaction Initiator Poly(L-valine) Poly(L-valine) Polymerization Reaction->Poly(L-valine) NMR Spectroscopy NMR Spectroscopy Poly(L-valine)->NMR Spectroscopy Structural Analysis IR Spectroscopy IR Spectroscopy Poly(L-valine)->IR Spectroscopy Functional Group Analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of poly(L-valine).

Logical Pathway for Polymerization Initiation

The initiation of the ring-opening polymerization of NCAs can proceed through different mechanisms depending on the initiator used. The diagram below illustrates the simplified logical relationship between the choice of initiator and the resulting polymerization characteristics.

G Initiator Choice Initiator Choice Primary Amine Primary Amine Initiator Choice->Primary Amine Conventional HMDS HMDS Initiator Choice->HMDS Alternative Slower, Less Controlled Polymerization Slower, Less Controlled Polymerization Primary Amine->Slower, Less Controlled Polymerization Faster, Controlled Polymerization Faster, Controlled Polymerization HMDS->Faster, Controlled Polymerization

Caption: Logical pathway for NCA polymerization based on initiator selection.

References

A Researcher's Guide to Chiral Synthons: Benchmarking (S)-4-Isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, offer a robust and reliable strategy to control the stereochemical outcome of a reaction. This guide provides a comprehensive benchmark of (S)-4-isobutyloxazolidine-2,5-dione against other widely used chiral synthons, namely Evans' oxazolidinones and Oppolzer's camphorsultam. By presenting comparative performance data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the selection of chiral auxiliaries for their synthetic endeavors.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity and provide excellent chemical yields in key stereocenter-forming reactions, such as alkylations and aldol additions. The following tables summarize the performance of established chiral auxiliaries in these transformations, providing a benchmark against which this compound can be assessed. While specific peer-reviewed data for this compound is not as extensively documented as for the more established auxiliaries, its structural similarity to Evans' auxiliaries, derived from valine, suggests it would exhibit comparable performance. The isobutyl group is expected to provide a high degree of steric hindrance to direct the approach of electrophiles.

Table 1: Asymmetric Alkylation of N-Acyl Chiral Auxiliaries

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
This compound (Hypothetical) N-PropionylBenzyl bromideLDA>95:5~90
(S)-4-Benzyloxazolidin-2-one (Evans' Auxiliary)N-PropionylBenzyl bromideLDA>99:190-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylBenzyl bromideNaHMDS>98:285-95
(1R,2S)-(-)-PseudoephedrineN-Propionyl AmideBenzyl bromideLDA>99:190-98

Table 2: Asymmetric Aldol Reaction of N-Acyl Chiral Auxiliaries

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
This compound (Hypothetical) N-PropionylIsobutyraldehyde>95:5~85
(S)-4-Benzyloxazolidin-2-one (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylIsobutyraldehyde>98:2 (syn)85-90
(1R,2S)-(-)-PseudoephedrineN-Propionyl AmideIsobutyraldehyde>99:1 (syn)85-95

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides representative protocols for the key steps in an asymmetric synthesis campaign using an oxazolidinone-based auxiliary like this compound.

Protocol 1: N-Acylation of the Chiral Auxiliary

Objective: To attach the desired acyl group to the chiral auxiliary, preparing the substrate for the stereoselective reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous MgCl₂ or LiCl (optional, for improved acylation)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq).

  • The acyl chloride (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione.

Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary

Objective: To create a new stereocenter via the alkylation of the enolate derived from the N-acyl chiral auxiliary.

Materials:

  • N-Acyl-(S)-4-isobutyloxazolidine-2,5-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) solution

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • A solution of the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • A solution of LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • The alkyl halide (1.2 eq) is added dropwise to the enolate solution.

  • The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched at 0 °C with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Alkylated N-acyl-(S)-4-isobutyloxazolidine-2,5-dione

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄)

  • Hydrogen peroxide (for LiOH cleavage)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure for Hydrolytic Cleavage (to the carboxylic acid):

  • The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC).

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified with dilute HCl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Procedure for Reductive Cleavage (to the primary alcohol):

  • The alkylated product (1.0 eq) is dissolved in anhydrous diethyl ether or THF and cooled to 0 °C.

  • Lithium borohydride (2.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC).

  • The reaction is carefully quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with diethyl ether, and the organic layer is dried and concentrated.

  • The crude product is purified to yield the chiral primary alcohol.

Visualizing the Asymmetric Synthesis Workflow

The following diagrams illustrate the logical workflow of an asymmetric synthesis using a chiral auxiliary and the generally accepted mechanism for stereocontrol in the alkylation of an N-acyl oxazolidinone.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Prochiral_Substrate->N_Acyl_Auxiliary Acylation Chiral_Auxiliary This compound Chiral_Auxiliary->N_Acyl_Auxiliary Enolate_Formation Diastereoselective Enolate Formation N_Acyl_Auxiliary->Enolate_Formation Base (e.g., LDA) Alkylation Alkylation with Electrophile (R-X) Enolate_Formation->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Stereocontrol_Mechanism N_Acyl N-Acyl-(S)-4-isobutyloxazolidine-2,5-dione The isobutyl group provides steric hindrance. Enolate Chelated (Z)-Enolate The lithium cation chelates to both carbonyl oxygens, creating a rigid structure. N_Acyl->Enolate  Base (LDA) -78 °C Transition_State Transition State The electrophile (R-X) approaches from the less hindered face, opposite to the isobutyl group. Enolate->Transition_State  Electrophile (R-X) Product Alkylated Product Formation of the new stereocenter with high diastereoselectivity. Transition_State->Product  C-C Bond Formation

A Comparative Guide to the Synthesis of Poly-L-Leucine: A Cost-Benefit Analysis of L-leucine NCA Polymerization versus Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis methodology for polypeptides is a critical decision that impacts project timelines, costs, and the quality of the final product. This guide provides an objective comparison of two primary methods for the synthesis of poly-L-leucine: the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (NCA) and traditional solid-phase peptide synthesis (SPPS).

This analysis delves into the cost-effectiveness, performance, and experimental considerations of each technique, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Key Differences

FeatureL-leucine NCA Ring-Opening PolymerizationSolid-Phase Peptide Synthesis (SPPS)
Principle Polymerization of a cyclic monomer (NCA) initiated to form a polypeptide chain.Stepwise addition of amino acids to a growing peptide chain on a solid support.
Speed Generally faster for producing long polypeptide chains.Can be time-consuming for long sequences due to multiple cycles of coupling and deprotection.
Scalability Well-suited for large-scale production of homopolymers.More amenable to the synthesis of small to medium-sized peptides with defined sequences.
Sequence Control Primarily used for homopolymers or simple block copolymers. Precise sequence control is challenging.Allows for precise, residue-by-residue control of the amino acid sequence.
Purification Can be challenging due to the potential for a broader molecular weight distribution and side products.Generally more straightforward as excess reagents and byproducts are washed away at each step.
Cost Potentially more cost-effective for bulk production of simple polypeptides due to fewer steps and cheaper reagents in the polymerization stage.Can be more expensive for longer peptides due to the high cost of protected amino acids and coupling reagents.

Cost Analysis: A Quantitative Comparison

To provide a tangible comparison, the following table outlines the estimated reagent costs for the synthesis of a hypothetical 20-mer of poly-L-leucine using both L-leucine NCA polymerization and SPPS. Prices are based on commercially available research-grade chemicals and may vary depending on the supplier and purity.

Table 1: Estimated Reagent Cost Comparison for the Synthesis of a Poly-L-Leucine 20-mer

Reagent L-leucine NCA ROP (per gram of polymer) SPPS (per gram of polymer)
L-leucine~$0.50-
Triphosgene~$5.00-
Anhydrous Tetrahydrofuran (THF)~$0.20/mL~$0.20/mL
Anhydrous Ethyl Acetate~$0.15/mL~$0.15/mL
Hexane~$0.10/mL~$0.10/mL
Initiator (e.g., Benzylamine)<$0.01-
Fmoc-L-leucine-~$15.00/g
HBTU (Coupling Reagent)-~$20.00/g
HOBt (Coupling Reagent)-~$5.00/g
Piperidine-~$0.10/mL
Trifluoroacetic Acid (TFA)-~$0.50/mL
Rink Amide Resin-~$30.00/g
Estimated Total Reagent Cost Lower Significantly Higher

Note: This is a simplified model and does not account for solvent waste disposal, labor, or equipment costs.

Performance and Efficiency

The performance of each method can be evaluated based on yield, purity, and the molecular weight control of the resulting polypeptide.

Table 2: Performance Metrics of Polymerization Methods

Metric L-leucine NCA Ring-Opening Polymerization Solid-Phase Peptide Synthesis (SPPS)
Typical Yield 70-90% for the polymerization step.[1]Cumulative yield for a 20-mer can range from 60-80%, highly dependent on the efficiency of each coupling and deprotection step.
Purity Can be high, but may require more extensive purification to remove low molecular weight oligomers or byproducts.Generally high purity of the crude product due to the washing steps removing excess reagents.
Molecular Weight Control Can produce polymers with a defined average molecular weight, but often with a broader molecular weight distribution (polydispersity index > 1.1).Precise control over the exact molecular weight, resulting in a monodisperse product.
Side Reactions Susceptible to side reactions initiated by impurities (e.g., water), which can affect the polymerization process and the final product characteristics.[2]Side reactions such as racemization and incomplete coupling/deprotection can occur, leading to deletion or truncated sequences.

Experimental Protocols

To provide a practical understanding of the two methodologies, detailed experimental protocols are outlined below.

Synthesis of L-leucine NCA and Ring-Opening Polymerization

The synthesis of poly-L-leucine via the NCA method is a two-step process: first, the synthesis of the L-leucine N-carboxyanhydride monomer, followed by its ring-opening polymerization.

Step 1: Synthesis of L-leucine N-carboxyanhydride (NCA) using Triphosgene

Materials:

  • L-leucine (dried under vacuum)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethyl Acetate

  • Anhydrous Hexane

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend L-leucine (1 equivalent) in anhydrous THF.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the L-leucine suspension at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at 40-50°C for 2-4 hours until the solution becomes clear. The reaction progress can be monitored by the disappearance of the solid L-leucine.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude L-leucine NCA is redissolved in a minimal amount of anhydrous ethyl acetate and precipitated by the addition of anhydrous hexane.

  • The white crystalline product is collected by filtration, washed with hexane, and dried under vacuum. The purified L-leucine NCA should be stored at -20°C under an inert atmosphere.

Step 2: Ring-Opening Polymerization of L-leucine NCA

Materials:

  • L-leucine NCA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Initiator (e.g., Benzylamine solution in anhydrous DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired amount of L-leucine NCA in anhydrous DMF.

  • Calculate the required amount of initiator solution to achieve the target degree of polymerization (DP). For a DP of 20, the monomer to initiator ratio ([M]/[I]) would be 20:1.

  • Add the initiator solution to the L-leucine NCA solution with stirring.

  • The polymerization is typically allowed to proceed at room temperature for 24-72 hours.

  • The resulting poly-L-leucine is precipitated by adding the reaction mixture to a non-solvent such as diethyl ether or water.

  • The polymer is collected by centrifugation or filtration, washed with the non-solvent, and dried under vacuum.

Solid-Phase Peptide Synthesis (SPPS) of a Poly-L-Leucine 20-mer

This protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-L-leucine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-L-leucine (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for the subsequent 19 L-leucine residues.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both synthesis methods.

L_Leucine_NCA_Synthesis_Workflow cluster_synthesis L-leucine NCA Synthesis cluster_polymerization Ring-Opening Polymerization A Suspend L-leucine in anhydrous THF B Add Triphosgene solution A->B C React at 40-50°C B->C D Remove Solvent C->D E Recrystallize from Ethyl Acetate/Hexane D->E F Isolate & Dry L-leucine NCA E->F G Dissolve L-leucine NCA in anhydrous DMF H Add Initiator ([M]/[I] = 20) G->H I Polymerize at RT H->I J Precipitate Polymer I->J K Isolate & Dry Poly-L-leucine J->K

Fig. 1: Experimental workflow for Poly-L-leucine synthesis via L-leucine NCA.

SPPS_Workflow start Start with Rink Amide Resin swelling Resin Swelling in DMF start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-L-leucine (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat 19 times wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Precipitation & Purification (RP-HPLC) cleavage->purification end_product Pure Poly-L-leucine purification->end_product

Fig. 2: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

The decision-making process for choosing a synthesis method can be visualized as a logical flow, considering key project requirements.

Decision_Pathway start Project Requirement Analysis q1 Is precise sequence control critical? start->q1 q2 Is large-scale production of a homopolymer required? q1->q2 No spps Choose Solid-Phase Peptide Synthesis (SPPS) q1->spps Yes q3 Is the target peptide long (>50 residues)? q2->q3 No nca Choose L-leucine NCA Polymerization q2->nca Yes q3->spps No consider_nca Consider L-leucine NCA for cost-effectiveness q3->consider_nca Yes

Fig. 3: Decision-making pathway for selecting a synthesis method.

Conclusion: Making the Right Choice

The choice between L-leucine NCA polymerization and SPPS is not a matter of one method being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

L-leucine NCA polymerization emerges as a powerful and potentially more economical option for the bulk production of poly-L-leucine and other simple homopolypeptides. Its primary advantages lie in the speed of polymerization for generating long chains and the lower cost of the monomer and reagents involved in the polymerization step. However, the initial synthesis and purification of the NCA monomer require careful execution to ensure high purity, which is critical for a successful and controlled polymerization. This method is less suitable for the synthesis of peptides with specific, complex sequences.

Solid-Phase Peptide Synthesis (SPPS) , on the other hand, offers unparalleled control over the amino acid sequence, making it the method of choice for producing peptides with defined structures and functionalities. While generally more expensive, especially for longer peptides, due to the cost of protected amino acids and coupling reagents, the ease of purification and the high purity of the final product often justify the investment for research and therapeutic applications where sequence fidelity is paramount.

Ultimately, researchers and drug development professionals must weigh the importance of sequence specificity, scale of production, project budget, and available expertise when selecting the most appropriate synthetic route for their poly-L-leucine requirements. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and successful synthesis of desired polypeptide structures.

References

A Comparative Guide to Asymmetric Synthesis Methods Using Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of techniques for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable strategy. Oxazolidinone derivatives, particularly the Evans' auxiliaries, have established themselves as highly effective tools for asymmetric synthesis, enabling the predictable and high-yielding formation of stereogenic centers.

This guide provides an objective comparison of asymmetric synthesis methods employing oxazolidinone derivatives, with a focus on their performance in key carbon-carbon bond-forming reactions. Supported by experimental data, detailed protocols, and mechanistic visualizations, this document aims to inform the selection of appropriate chiral auxiliaries and reaction conditions to achieve desired stereochemical outcomes. Chiral auxiliaries are reliable compounds with well-established configurations that guide the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner.[1][2][3] Consequently, their use is often considered a method of choice in the early stages of drug discovery.[1]

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is primarily judged by the degree of stereocontrol it exerts in asymmetric transformations, which is typically quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield of the reaction.[4] Evans' oxazolidinones are renowned for their ability to deliver high levels of diastereoselectivity in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[5]

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for constructing α-chiral carbonyl compounds. The choice of the chiral auxiliary significantly influences the diastereoselectivity of this transformation.[3][6] The bulky substituent at the 4-position of the oxazolidinone sterically shields one face of the enolate, directing the incoming electrophile to the opposite face, which results in a high diastereomeric excess.[4]

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneN-propionylAllyl iodide98:2High
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromide>99:195
(S)-4-isopropyl-2-oxazolidinoneN-acetylMethyl iodide>95:585

Table 1: Performance of various oxazolidinone auxiliaries in asymmetric alkylation reactions.

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[6] The use of oxazolidinone auxiliaries, particularly in boron-mediated aldol reactions, consistently yields syn-aldol products with high diastereoselectivity.[4][7] This high syn-selectivity is explained by the Zimmerman-Traxler model, where the boron enolate forms a rigid six-membered chair-like transition state.[6] The substituent on the auxiliary directs the approach of the aldehyde from the less hindered face.[6]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde>99:180
(4R)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:195
(4S)-4-benzyl-2-oxazolidinonePropionaldehyde>97:388

Table 2: Performance of oxazolidinone auxiliaries in asymmetric aldol reactions.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these asymmetric synthesis strategies. Below are representative protocols for the key steps involved.

Acylation of the Chiral Auxiliary

The first step involves the attachment of an acyl group to the nitrogen of the oxazolidinone auxiliary.

Materials:

  • (4S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.[8][9]

Diastereoselective Alkylation

This protocol describes a typical diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.1 eq, as a solution in THF) dropwise to the reaction mixture to form the sodium enolate. Stir for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomers and obtain the desired product. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.[8][9][10]

Boron-Mediated Asymmetric Aldol Addition

This protocol outlines a typical boron-mediated aldol reaction to achieve high syn-diastereoselectivity.[4]

Materials:

  • N-propionyl-(4R)-4-isopropyl-2-oxazolidinone

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.[4]

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).[4]

  • Stir the mixture at this temperature for 30-60 minutes to facilitate the formation of the Z-boron enolate.[4]

  • Add isobutyraldehyde (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate buffer solution (pH 7), followed by methanol and hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary is typically removed to yield the chiral product.

Materials:

  • Alkylated or aldol product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the purified product in a mixture of THF and water (typically 3:1 or 4:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.8 M) and 30% hydrogen peroxide.

  • Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer or by chromatography.

  • Dry the organic layer, concentrate, and purify the resulting chiral carboxylic acid or alcohol.[8][9][10]

Mechanistic Visualization

The high degree of stereocontrol exerted by oxazolidinone auxiliaries is a direct result of the well-defined transition states they promote. The following diagrams, generated using the DOT language, illustrate the key mechanistic principles.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_acylation Acylation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_cleavage Cleavage Aux Oxazolidinone Auxiliary NAcyl N-Acyl Oxazolidinone Aux->NAcyl Acylation Acyl Acylating Agent Acyl->NAcyl Enolate Chelated (Z)-Enolate NAcyl->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Enolate Product Alkylated Product (High d.r.) Enolate->Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Product Final Chiral Product Product->Final Hydrolysis RecoveredAux Recovered Auxiliary Product->RecoveredAux Recovery Reagents Cleavage Reagents Reagents->Final Reagents->RecoveredAux

Caption: Experimental workflow for asymmetric alkylation using an oxazolidinone auxiliary.

References

A Comparative Guide to Initiators for N-Carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are critical components in drug delivery, tissue engineering, and various biomedical applications. The choice of initiator is paramount as it dictates the polymerization kinetics, control over molar mass and dispersity, and the overall success of the synthesis. This guide provides an objective comparison of the efficacy of different initiators for NCA polymerization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal initiation strategy for their specific needs.

Comparison of Initiator Performance

The selection of an initiator significantly impacts key polymerization parameters. The following table summarizes the performance of common initiator classes for the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) as a representative monomer.

Initiator ClassInitiator ExampleMonomer/Initiator Ratio ([M]/[I])TimeConversion (%)Mₙ (kDa)PDI (Mₙ/Mₙ)Key AdvantagesKey Disadvantages
Primary Amines n-Hexylamine1204.5 h9832.31.17Well-understood, versatileSlow reaction rates, sensitive to moisture, potential for side reactions[1]
Strong Bases LiHMDS100< 5 min>99-1.08-1.28Extremely rapid, can be performed in an open vessel, suitable for high molecular weight polypeptides[2][3]Highly reactive, requires careful control of stoichiometry
Organocatalysts 1,3-Bis-HFAB/DMEA120< 10 min>9928.11.12Metal-free, fast and controlled, low polydispersity[1]Catalyst may need to be synthesized
Organocatalysts DMAPPCl/n-Hexylamine5040 min>9911.2-13.21.04-1.17Fast and controlled, narrow dispersity, recyclable catalyst[4]Catalyst synthesis required
Transition Metal Complexes (bipy)Ni(COD)----< 1.2Controlled polymerization of a wide range of NCAs, predictable molecular weights[5]Potential for metal contamination in the final product

Mechanistic Pathways and Experimental Workflows

The mechanism of NCA polymerization is highly dependent on the initiator used. The two primary pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). Understanding these pathways is crucial for controlling the polymerization and achieving desired polypeptide characteristics.

G cluster_0 Normal Amine Mechanism (NAM) cluster_1 Activated Monomer Mechanism (AMM) Primary_Amine R-NH₂ Ring_Opening Nucleophilic Attack on C5 Carbonyl Primary_Amine->Ring_Opening NCA_Monomer NCA NCA_Monomer->Ring_Opening Carbamic_Acid Carbamic Acid Intermediate Ring_Opening->Carbamic_Acid Decarboxylation Loss of CO₂ Carbamic_Acid->Decarboxylation Propagating_Chain Growing Polypeptide with Amine Terminus Decarboxylation->Propagating_Chain Propagating_Chain->Ring_Opening Reacts with another NCA Base_Initiator Base (e.g., Tertiary Amine) Deprotonation Deprotonation of N-H bond Base_Initiator->Deprotonation NCA_Monomer_AMM NCA NCA_Monomer_AMM->Deprotonation Ring_Opening_AMM Nucleophilic Attack on another NCA NCA_Monomer_AMM->Ring_Opening_AMM NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion NCA_Anion->Ring_Opening_AMM Propagating_Chain_AMM Growing Polypeptide Ring_Opening_AMM->Propagating_Chain_AMM

Caption: Comparison of Normal Amine and Activated Monomer polymerization mechanisms.

A typical experimental workflow for NCA polymerization involves several key steps, from monomer synthesis and purification to the polymerization reaction and subsequent characterization of the resulting polypeptide.

G Start Amino_Acid Starting Amino Acid Start->Amino_Acid NCA_Synthesis NCA Monomer Synthesis (e.g., Fuchs-Farthing method) Amino_Acid->NCA_Synthesis Purification Purification of NCA (Recrystallization/Filtration) NCA_Synthesis->Purification Polymerization Ring-Opening Polymerization - Add Initiator - Monitor Reaction Purification->Polymerization Precipitation Precipitation and Washing of Polypeptide Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (NMR, GPC, FTIR, MALDI-TOF) Drying->Characterization End Characterization->End

Caption: General experimental workflow for polypeptide synthesis via NCA polymerization.

Detailed Experimental Protocols

Primary Amine Initiated Polymerization (n-Hexylamine)

This protocol describes a typical polymerization of an NCA using a primary amine initiator, which generally proceeds via the Normal Amine Mechanism.[1]

Materials:

  • NCA monomer (e.g., γ-benzyl-L-glutamate-NCA)

  • n-Hexylamine (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Anhydrous diethyl ether or methanol (for precipitation)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of NCA monomer in anhydrous DMF or DCM in a Schlenk flask equipped with a magnetic stir bar. The concentration of the NCA is typically in the range of 1-5% (w/v).

  • Calculate the required amount of n-hexylamine initiator based on the desired monomer-to-initiator ratio (e.g., [M]/[I] = 120).

  • Add the n-hexylamine to the stirring NCA solution.

  • Allow the reaction to proceed at room temperature for the required time (e.g., 4.5 hours). The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks around 1850 and 1790 cm⁻¹.

  • After the desired conversion is reached, precipitate the polypeptide by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the final polypeptide product under vacuum to a constant weight.

Strong Base Initiated Polymerization (LiHMDS) in an Open Vessel

This protocol outlines a rapid polymerization method using a strong base initiator, which can be conveniently performed outside of a glovebox.[6][7]

Materials:

  • NCA monomer

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

  • Anhydrous solvent (e.g., THF, DMF)

  • Anhydrous diethyl ether or methanol

  • Vial with a magnetic stir bar

Procedure:

  • Dissolve the NCA monomer in the chosen anhydrous solvent in a vial equipped with a magnetic stir bar.

  • Calculate the volume of LiHMDS solution needed for the desired monomer-to-initiator ratio.

  • Rapidly inject the LiHMDS solution into the vigorously stirring NCA solution. The polymerization is typically very fast and can be complete within minutes.

  • Quench the polymerization by adding a proton source, such as methanol or a small amount of acid.

  • Precipitate the polypeptide by adding the reaction mixture to a large excess of a non-solvent like diethyl ether.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer thoroughly with the non-solvent.

  • Dry the polypeptide under vacuum.

Organocatalytic Polymerization (1,3-Bis-HFAB/DMEA)

This protocol describes a metal-free, organocatalyzed polymerization that offers fast reaction times and excellent control.[1]

Materials:

  • NCA monomer

  • 1,3-Bis(2-hydroxy-2,2-bis(trifluoromethyl)ethyl)benzene (1,3-Bis-HFAB) (catalyst)

  • N,N-dimethylethanolamine (DMEA) (initiator)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Glovebox

Procedure:

  • Inside a glovebox, prepare a stock solution of the catalyst (1,3-Bis-HFAB) and the initiator (DMEA) in anhydrous DCM.

  • In a separate vial, dissolve the NCA monomer in anhydrous DCM.

  • Add the catalyst/initiator solution to the NCA monomer solution while stirring.

  • Allow the polymerization to proceed at room temperature. The reaction is typically complete in under 10 minutes.

  • Monitor the reaction by in-situ FTIR by following the disappearance of the NCA anhydride bands.

  • Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to cold diethyl ether.

  • Collect the polymer by filtration.

  • Wash the product with diethyl ether and dry under vacuum.

This guide provides a foundational understanding of the various initiators available for NCA polymerization. The choice of initiator should be carefully considered based on the desired polypeptide characteristics, required reaction conditions, and the specific research application. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Safety Operating Guide

Proper Disposal of (S)-4-isobutyloxazolidine-2,5-dione: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-4-isobutyloxazolidine-2,5-dione, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
alt text
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
alt text

Data sourced from the (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE Safety Data Sheet.[1]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a designated, properly labeled hazardous waste container.

  • Solid Waste: For the pure compound or mixtures with other solids, use a container designated for non-halogenated organic solid waste.

  • Liquid Waste: If dissolved in a solvent, collect in a container for non-halogenated organic liquid waste.

  • Avoid Mixing: Do not mix with incompatible waste streams.

2. Labeling the Waste Container:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Affix the appropriate hazard pictograms (as shown in the table above).

  • Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.

3. Storage of Chemical Waste:

  • Secure Location: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or if it has been in storage for a prolonged period (check your institution's time limits), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Professional Disposal: this compound should be disposed of by incineration at a licensed hazardous waste treatment facility.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have waste this compound is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Non-Halogenated Organic Solid Waste' container is_solid->collect_solid Solid collect_liquid Collect in 'Non-Halogenated Organic Liquid Waste' container is_solid->collect_liquid Liquid label_container Label container with chemical name and hazards collect_solid->label_container collect_liquid->label_container store_waste Store in designated satellite accumulation area with secondary containment label_container->store_waste container_full Is container full or ready for pickup? store_waste->container_full container_full->store_waste No contact_ehs Contact EHS for disposal container_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Personal protective equipment for handling (S)-4-isobutyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-isobutyloxazolidine-2,5-dione. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[1]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]To prevent skin contact which can cause irritation.[1][2][3]
Skin and Body Protection Laboratory coat and close-toed footwear. Additional protective clothing may be required based on the scale of the operation.[1]To minimize skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is crucial.[2][5] A NIOSH-approved N95 respirator or higher may be necessary if dust or aerosols are generated and engineering controls are insufficient.[6]To avoid inhalation which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling and Disposal

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]

2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][5] Do not eat, drink, or smoke in the work area.[5]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Recommended storage temperatures are 2-8°C for short periods and -20°C for long-term storage.

4. Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. For small spills, and while wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4] Wear self-contained breathing apparatus if necessary.[4]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][2][5]

    • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes and seek medical attention if irritation occurs.[1][2][5]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][5]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

5. Disposal Plan:

  • Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]

  • The substance and its container must be disposed of as hazardous waste.[4] Do not allow the product to enter drains.[4]

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) Prep->EngControls Handling Weigh and Transfer in Ventilated Enclosure EngControls->Handling Proceed if Safe Dissolving Dissolve in Solvent Handling->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash Waste Dispose of Waste in Labeled Hazardous Container Wash->Waste

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.